molecular formula C18H15NO4 B182350 Piperolactam C CAS No. 116064-76-7

Piperolactam C

カタログ番号: B182350
CAS番号: 116064-76-7
分子量: 309.3 g/mol
InChIキー: GYYIMUXZCUHECT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Piperolactam C is an alkaloid.
This compound has been reported in Piper argyrophyllum, Piper arborescens, and other organisms with data available.

特性

IUPAC Name

13,14,15-trimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-21-15-12-10-7-5-4-6-9(10)8-11-13(12)14(18(20)19-11)16(22-2)17(15)23-3/h4-8H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYIMUXZCUHECT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C3=C1C4=CC=CC=C4C=C3NC2=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301260931
Record name 1,2,3-Trimethoxydibenz[cd,f]indol-4(5H)-one
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Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Piperolactam C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038584
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

116064-76-7
Record name 1,2,3-Trimethoxydibenz[cd,f]indol-4(5H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116064-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Trimethoxydibenz[cd,f]indol-4(5H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperolactam C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDL2GAQ3BL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Piperolactam C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038584
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

187 - 188 °C
Record name Piperolactam C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038584
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Piperolactam C: Natural Sources, Discovery, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Piperolactam C, an aristolactam alkaloid found in various plant species. The document details its natural sources, discovery, experimental protocols for its isolation and characterization, and its known biological activities, with a focus on quantitative data and detailed methodologies for the scientific community.

Discovery and Natural Sources

This compound, a member of the aristolactam class of alkaloids, has been isolated from several species within the Piper genus (Piperaceae family). While its presence has been reported in various Piper species, including Piper argyrophyllum and Piper arborescens, a significant report detailing its isolation and biological activity comes from the study of Piper taiwanense.[1][2] Additionally, this compound has been identified in Piper kadsura.[3][4]

The initial comprehensive review of the phytochemistry of the Piper genus by Parmar et al. in 1997 cataloged the occurrence of this compound, providing a foundational reference for researchers in the field. This review highlighted the diverse chemical constituents of Piper species, including a range of alkaloids like this compound.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₈H₁₅NO₄PubChem CID: 10881419
Molecular Weight 309.32 g/mol PubChem CID: 10881419
CAS Number 116064-76-7PubChem CID: 10881419
Appearance Not explicitly stated, but related aristolactams are often crystalline solids.
Solubility Soluble in organic solvents like chloroform (B151607) and methanol (B129727).Implied from isolation protocols.

Experimental Protocols

Isolation of this compound from Piper taiwanense

The following protocol is based on the methodology described by Chen et al. (2004) for the isolation of this compound from the stems of Piper taiwanense.

3.1.1. Plant Material and Extraction:

  • Air-dried and powdered stems of Piper taiwanense are extracted with methanol (MeOH) at room temperature.

  • The methanolic extract is concentrated under reduced pressure to yield a crude residue.

  • The residue is then suspended in water and partitioned successively with chloroform (CHCl₃) and ethyl acetate (B1210297) (EtOAc).

3.1.2. Chromatographic Separation:

  • The chloroform-soluble fraction, which contains this compound, is subjected to column chromatography on silica (B1680970) gel.

  • The column is eluted with a gradient of n-hexane and acetone.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing this compound are combined and further purified by preparative TLC or recrystallization to yield the pure compound.

Structural Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy is used to determine the number and types of protons and their connectivity.

    • ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

    • 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the complete structure and assign all proton and carbon signals.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of functional groups, such as the lactam carbonyl and hydroxyl groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the chromophoric system of the molecule.

Biological Activity: Anti-platelet Aggregation

This compound has been shown to exhibit significant anti-platelet aggregation activity.[1]

Quantitative Data
CompoundInducerIC₅₀ (µM)Source
This compoundArachidonic Acid>100Piper taiwanense
This compoundCollagen>100Piper taiwanense

Note: While the study by Chen et al. (2004) identified this compound as an anti-platelet aggregation constituent, the reported IC₅₀ values were above the tested concentrations, suggesting moderate to weak activity under the specific assay conditions.

Experimental Protocol: In Vitro Anti-platelet Aggregation Assay

This protocol is a standard method for assessing the effect of compounds on platelet aggregation induced by various agonists.

4.2.1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Fresh whole blood is collected from healthy human donors who have not taken any medication for at least two weeks.

  • The blood is anticoagulated with sodium citrate (B86180) (3.8%).

  • PRP is obtained by centrifuging the whole blood at a low speed (e.g., 150 x g) for 10 minutes at room temperature.

  • The remaining blood is centrifuged at a higher speed (e.g., 1500 x g) for 15 minutes to obtain PPP.

  • The platelet count in PRP is adjusted to approximately 3 x 10⁸ platelets/mL with PPP.

4.2.2. Platelet Aggregation Assay:

  • Platelet aggregation is monitored using a platelet aggregometer, which measures the change in light transmission through the platelet suspension.

  • Aliquots of PRP are pre-incubated with various concentrations of this compound or the vehicle control (e.g., DMSO) for a specified time (e.g., 3 minutes) at 37°C with stirring.

  • Aggregation is then induced by adding an agonist, such as arachidonic acid or collagen.

  • The change in light transmission is recorded for a set period (e.g., 5-10 minutes).

  • The percentage of inhibition of aggregation is calculated by comparing the aggregation in the presence of the test compound to that of the control.

  • The IC₅₀ value (the concentration of the compound that inhibits platelet aggregation by 50%) is determined from the dose-response curve.

Visualizations

experimental_workflow cluster_extraction Plant Material & Extraction cluster_purification Purification cluster_analysis Structural Elucidation & Bioassay plant Dried & Powdered Piper sp. Stems extraction Methanol Extraction plant->extraction concentrate Concentration (Reduced Pressure) extraction->concentrate partition Liquid-Liquid Partitioning (CHCl3/H2O) concentrate->partition cc Silica Gel Column Chromatography partition->cc Chloroform Fraction tlc Fraction Monitoring (TLC) cc->tlc purification Preparative TLC or Recrystallization tlc->purification structure Spectroscopic Analysis (NMR, MS, IR, UV) purification->structure Pure this compound bioassay Anti-platelet Aggregation Assay structure->bioassay

Caption: General workflow for the isolation and characterization of this compound.

platelet_aggregation_pathway cluster_activation Platelet Activation Cascade cluster_aggregation Platelet Aggregation agonist Agonist (Collagen, Arachidonic Acid) receptor Receptor Binding agonist->receptor plc Phospholipase C Activation receptor->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Ca²⁺ Release ip3_dag->ca_release txa2 Thromboxane A₂ Synthesis ca_release->txa2 granule Granule Release (ADP, Serotonin) ca_release->granule gpIIb_IIIa GPIIb/IIIa Activation txa2->gpIIb_IIIa granule->gpIIb_IIIa aggregation Platelet Aggregation gpIIb_IIIa->aggregation piperolactam_c This compound piperolactam_c->txa2 Inhibition? piperolactam_c->granule Inhibition?

Caption: Simplified signaling pathway of platelet aggregation and potential points of inhibition.

References

Unraveling the Enigmatic Mechanism of Action of Piperolactam C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 1, 2025 – While direct, comprehensive research on the mechanism of action of Piperolactam C remains nascent, this technical guide consolidates current knowledge on closely related aristolactam alkaloids and the extensively studied Piper species constituent, piperine (B192125). This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the probable biological activities and signaling pathways modulated by this compound, based on the activities of its chemical congeners.

Executive Summary

This compound belongs to the aristolactam class of alkaloids, which are phenanthrene (B1679779) lactam natural products found primarily in the Piperaceae, Aristolochiaceae, Annonaceae, and Saururaceae plant families.[1] Although specific data on this compound is limited, the broader aristolactam family exhibits significant pharmacological activities, including potent antitumor, anti-inflammatory, and antimicrobial effects.[1][2] This guide synthesizes the available data on related compounds, namely Piperolactam A and Piperolactam D, and the well-researched alkaloid piperine, to extrapolate a potential mechanistic framework for this compound. The primary modes of action for these related compounds involve the induction of apoptosis, cell cycle arrest, and modulation of key cellular signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB.[3][4]

Biological Activities of Related Piperolactam Alkaloids

Studies on compounds structurally similar to this compound have revealed a spectrum of biological activities, with cytotoxic and antimicrobial properties being the most prominent.

Cytotoxic and Anticancer Activity

Aristolactam alkaloids, as a class, are recognized for their potent antitumor activities against a wide range of cancer cell lines. The underlying mechanism often involves the induction of programmed cell death (apoptosis) and arresting the cell cycle, thereby inhibiting cancer cell proliferation. For instance, piplartine (piperlongumine), another amide alkaloid from Piper species, has been shown to selectively induce apoptosis in cancer cells by targeting the cellular stress response to reactive oxygen species (ROS). It has demonstrated efficacy in various cancer models, including lung, colon, and breast cancer, by suppressing transcription factors like NF-κB and activating caspases.

Antimicrobial Activity

Several Piper species and their isolated compounds have demonstrated significant antimicrobial properties. Specifically, Piperolactam A and Piperolactam D have been shown to possess antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. An in-silico study on Piperolactam A suggested a potential inhibitory mechanism against aminoacyl-tRNA synthetases, enzymes crucial for bacterial protein synthesis.

Core Signaling Pathways Implicated

The anticancer and anti-inflammatory effects of piperine and related alkaloids are attributed to their ability to modulate multiple signaling pathways. These intricate networks govern cellular processes like proliferation, survival, and inflammation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Piperine has been shown to inhibit this pathway, leading to the suppression of downstream effectors like NF-κB, c-Myc, and cyclin D1, which are vital for cell cycle progression. This inhibition ultimately results in cell cycle arrest, typically at the G2/M phase, and induction of the mitochondrial apoptotic pathway.

PI3K_Akt_mTOR_Pathway Piperine Piperine / Related Alkaloids PI3K PI3K Piperine->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis NFkB NF-κB Akt->NFkB Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Bcl2 Bcl-2 NFkB->Bcl2 Bcl2->Apoptosis

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

MAPK (ERK/p38) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK and p38, are crucial in transducing extracellular signals to cellular responses, such as inflammation and cell proliferation. Piperine has been observed to inhibit the expression and activation of ERK and p38 in head and neck cancer cells. This modulation contributes to its anti-inflammatory and anticancer effects by reducing the expression of inflammatory molecules and matrix metalloproteinases (MMPs) involved in cell migration.

MAPK_Pathway Ext_Signal External Stimuli (e.g., Growth Factors, Stress) MAPK_Cascade MAPK Cascade Ext_Signal->MAPK_Cascade Piperine Piperine / Related Alkaloids ERK ERK Piperine->ERK p38 p38 Piperine->p38 MAPK_Cascade->ERK MAPK_Cascade->p38 Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors p38->Transcription_Factors Cellular_Response Inflammation & Proliferation Transcription_Factors->Cellular_Response

Caption: Modulation of the ERK/p38 MAPK signaling cascade.

Quantitative Data Summary

While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes the biological activities of closely related compounds.

CompoundBiological ActivityAssay/Cell LineQuantitative MeasurementReference
Piperine AntioxidantDPPH radical scavengingIC₅₀: 94.51 ± 11.91 µM
CytotoxicityOvarian Cancer (OVCAR-3)IC₅₀: 28 µM
CytotoxicityNormal Astrocytes (SV40)IC₅₀: 200 µM
Piperolactam A AntibacterialB. subtilis, S. aureusMIC: 500-1000 µM
Piperolactam D AntibacterialB. subtilis, S. aureusMIC: 500-1000 µM
Piplartine CytotoxicityHeLaEC₅₀: 2.7 ± 0.1 µM
CytotoxicityGlioblastoma (SF-295)IC₅₀: 0.8 µg/mL
CytotoxicityColon Carcinoma (HCT-8)IC₅₀: 0.7 µg/mL

Methodologies for Elucidating Mechanism of Action

To definitively determine the mechanism of action of this compound, a systematic experimental approach is required. The protocols below are generalized from methodologies used to study related compounds.

General Experimental Workflow

The investigation typically begins with in vitro assays to determine bioactivity, followed by more detailed molecular studies to identify specific targets and pathways.

Experimental_Workflow cluster_0 Phase 1: Activity Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Target Validation Isolation Isolation & Purification of this compound Cytotoxicity Cytotoxicity Assays (e.g., MTT, CCK-8) on Cancer & Normal Cells Isolation->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Isolation->Antimicrobial Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cytotoxicity->Apoptosis_Assay WB Western Blotting for Signaling Proteins (Akt, ERK, Caspases) Cell_Cycle->WB Apoptosis_Assay->WB Gene_Expression Gene Expression Analysis (qPCR, RNA-Seq) WB->Gene_Expression ROS ROS Production Assay In_Vivo In Vivo Studies (Xenograft Models) Gene_Expression->In_Vivo

Caption: Generalized workflow for mechanism of action studies.

Key Experimental Protocols
  • Cytotoxicity Assay (MTT/CCK-8):

    • Seed cancer and normal cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound for 24, 48, or 72 hours.

    • Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader to determine cell viability.

    • Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

  • Cell Cycle Analysis:

    • Treat cells with this compound at the determined IC₅₀ concentration for a specified time.

    • Harvest, wash, and fix the cells in cold 70% ethanol.

    • Treat cells with RNase A and stain with propidium (B1200493) iodide (PI).

    • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

  • Western Blotting:

    • Treat cells with this compound and prepare total cell lysates.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, caspases, Bcl-2).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion and Future Directions

While direct evidence for the mechanism of action of this compound is currently unavailable, the activities of related aristolactams and piperine provide a strong predictive framework. It is highly probable that this compound exerts cytotoxic and antimicrobial effects through the modulation of key cellular signaling pathways, including PI3K/Akt and MAPK.

Future research should focus on isolating sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies as outlined in the proposed experimental workflow. Such investigations are imperative to validate these hypotheses and fully elucidate the therapeutic potential of this natural compound for drug development professionals.

References

Piperolactam C: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperolactam C, an aristolactam alkaloid identified in Piper species, represents a class of natural products with demonstrated biological activities. While research specifically focused on this compound is limited, the broader family of piperolactams and aristolactams exhibits a range of promising pharmacological properties, including anti-platelet, antimicrobial, cytotoxic, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive review of the available literature on this compound, supplemented with data from closely related and well-studied analogues like Piperolactam A, to offer a thorough understanding of its chemical characteristics, biological potential, and methodologies for its study.

Introduction

The genus Piper, comprising over 2,000 species, is a rich source of structurally diverse secondary metabolites, many of which possess significant medicinal properties. Among these are the aristolactam alkaloids, a group of phenanthrene (B1679779) lactams known for their wide spectrum of biological activities. This compound belongs to this class of compounds and has been isolated from Piper taiwanense.[1] This review aims to consolidate the current knowledge on this compound, addressing its chemical properties, known biological activities, and relevant experimental protocols, while also drawing parallels with more extensively researched piperolactams to infer its potential therapeutic applications and mechanisms of action.

Chemical and Physical Properties

This compound is an alkaloid with the molecular formula C18H15NO4 and a molecular weight of 309.3 g/mol . While detailed experimental data for this compound is not extensively available, the fundamental properties of related piperolactams, such as Piperolactam A, provide valuable context.

Table 1: Chemical and Physical Properties of this compound and Related Piperolactams.

Property This compound Piperolactam A
Molecular Formula C18H15NO4 C16H11NO3[2]
Molecular Weight 309.3 g/mol 265.26 g/mol [2]
Melting Point 187 - 188 °C 303 - 306 °C
Appearance Solid Solid
IUPAC Name 13,14,15-trimethoxy-10-azatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one 15-hydroxy-14-methoxy-10-azatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one

| Synonyms | - | Aristolactam FI |

Biological Activities and Potential Therapeutic Applications

The known biological activity of this compound is its ability to inhibit platelet aggregation. However, the broader class of aristolactam alkaloids from Piper species has been shown to possess a variety of other significant biological effects.

Anti-platelet Activity

This compound was identified as an active principle responsible for the anti-platelet aggregation activity of extracts from Piper taiwanense. While a specific IC50 value for this compound has not been reported in the reviewed literature, related compounds have demonstrated potent anti-platelet effects. For instance, the 4-hexyloxyanilide of nipecotic acid, a piperidine (B6355638) derivative, exhibited an IC50 value of approximately 40 µM in ADP-induced platelet aggregation.

Cytotoxic and Anticancer Potential

Numerous studies have highlighted the cytotoxic properties of aristolactam alkaloids against various cancer cell lines. Although specific data for this compound is lacking, related compounds have shown significant activity.

Table 2: Cytotoxic and Antimicrobial Activities of Related Piperolactams.

Compound Activity Cell Line/Organism IC50 / MIC Reference
Piperolactam A Antibacterial Bacillus subtilis 500-1000 µM (MIC)
Piperolactam A Antibacterial Staphylococcus aureus 500-1000 µM (MIC)
Piperolactam D Antibacterial Bacillus subtilis 500-1000 µM (MIC)
Piperolactam D Antibacterial Staphylococcus aureus 500-1000 µM (MIC)
Piperine (B192125) Cytotoxic FEPS (multidrug resistant leukemic cells) ~41 µM (IC50)

| Piperlongumine | Cytotoxic | HeLa | 2.7 ± 0.1 µM (EC50) | |

Anti-inflammatory Activity

Alkaloids from Piper species are well-documented for their anti-inflammatory effects. Piperlactam S, for example, has been shown to inhibit the C5a-induced chemotaxis of macrophages with an IC50 of 4.5 ± 0.3 µM and to suppress the release of pro-inflammatory cytokines like TNF-α and IL-1β. This suggests that this compound may also possess anti-inflammatory properties. The proposed mechanism often involves the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

Neuroprotective Effects

Piperine, a major alkaloid in Piper species, has demonstrated significant neuroprotective effects in various experimental models. These effects are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties. Studies have shown that piperine can attenuate neuronal damage by modulating signaling pathways such as the NGF-mediated TrkA/Akt/GSK3β pathway. Given the structural similarities, it is plausible that this compound could also exhibit neuroprotective activities.

Synthesis and Isolation

Isolation from Natural Sources

This compound has been isolated from the stem of Piper taiwanense. The general procedure for isolating piperolactams from plant material involves extraction with an organic solvent, followed by chromatographic separation.

Experimental Protocol: General Isolation of Piperolactams

A generalized protocol based on the isolation of related piperolactams is as follows:

  • Extraction: Dried and powdered plant material (e.g., stems of Piper taiwanense) is extracted with methanol (B129727).

  • Fractionation: The crude methanol extract is then subjected to solvent-solvent partitioning. A bioassay-guided fractionation may lead to a chloroform-soluble fraction containing the active compounds.

  • Chromatography: The active fraction is further purified using column chromatography on silica (B1680970) gel, eluting with a gradient of solvents such as n-hexane and ethyl acetate. Subsequent purification steps may involve Sephadex LH-20 column chromatography.

  • Characterization: The structure of the isolated compound is elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

G plant_material Dried Plant Material (e.g., Piper taiwanense stems) extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract fractionation Solvent Partitioning (e.g., Chloroform) crude_extract->fractionation active_fraction Active Fraction fractionation->active_fraction column_chromatography Silica Gel Column Chromatography active_fraction->column_chromatography sephadex Sephadex LH-20 Chromatography column_chromatography->sephadex pure_compound Pure this compound sephadex->pure_compound characterization Structural Elucidation (NMR, MS) pure_compound->characterization

Caption: General workflow for the isolation of this compound.

Chemical Synthesis

The total synthesis of aristolactam alkaloids has been achieved through various chemical strategies. One reported method involves a synergistic combination of C–H bond activation and dehydro-Diels–Alder reactions. Another approach utilizes a Suzuki/aldol cascade reaction. These synthetic routes provide a means to produce this compound and its derivatives for further pharmacological evaluation.

G starting_materials Simple Starting Materials (Aromatic Acids, Amines, Alkenes) ch_activation C-H Bond Activation (Ru-catalyzed) starting_materials->ch_activation diels_alder Dehydro-Diels-Alder Reaction ch_activation->diels_alder aristolactam_core Aristolactam Scaffold diels_alder->aristolactam_core piperolactam_c This compound aristolactam_core->piperolactam_c Functional Group Modification

Caption: A potential synthetic route to this compound.

Potential Signaling Pathways and Mechanisms of Action

Based on the biological activities of related piperolactams and other Piper alkaloids, several signaling pathways can be postulated as potential targets for this compound.

Anti-inflammatory Signaling

The anti-inflammatory effects of Piper compounds are often mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are crucial for the production of pro-inflammatory cytokines and mediators.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) mapk MAPK Pathway (p38, JNK, ERK) receptor->mapk ikb_nf_kb IκB-NF-κB Complex receptor->ikb_nf_kb nf_kb_n NF-κB mapk->nf_kb_n AP-1 activation gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) mapk->gene_expression ikb IκB nf_kb NF-κB nf_kb->nf_kb_n Translocation ikb_nf_kb->nf_kb IκB degradation nf_kb_n->gene_expression lps Inflammatory Stimulus (e.g., LPS) lps->receptor piperolactam_c This compound piperolactam_c->mapk piperolactam_c->ikb_nf_kb Inhibits IκB degradation

Caption: Postulated anti-inflammatory mechanism of this compound.

Neuroprotective Signaling

The neuroprotective effects of piperine involve the modulation of pathways related to neuronal survival and apoptosis. The NGF-TrkA signaling cascade, which activates downstream effectors like Akt and GSK3β, is a potential target.

G cluster_membrane Neuronal Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus trka TrkA Receptor akt Akt trka->akt gsk3b GSK3β akt->gsk3b creb CREB akt->creb apoptosis Apoptosis gsk3b->apoptosis gene_expression Neuronal Survival Gene Expression creb->gene_expression ngf NGF ngf->trka piperolactam_c This compound piperolactam_c->trka Upregulates excitotoxicity Excitotoxicity excitotoxicity->apoptosis

Caption: Postulated neuroprotective mechanism of this compound.

Conclusion and Future Directions

This compound is a member of the pharmacologically significant aristolactam class of alkaloids. While direct research on this specific compound is in its nascent stages, the available evidence, primarily its anti-platelet activity, and the broader activities of related piperolactams, suggest its potential as a lead compound for drug discovery. Future research should focus on the comprehensive evaluation of this compound's biological activities, including quantitative assessment of its cytotoxic, anti-inflammatory, and neuroprotective effects. Elucidation of its specific molecular targets and signaling pathways will be crucial for understanding its therapeutic potential. Furthermore, the development of efficient and scalable synthetic routes will be essential to facilitate its further investigation and potential clinical development.

References

In Silico Exploration of Piperolactam C: A Technical Guide to Modeling Molecular Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 1, 2025

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of Piperolactam C, a natural alkaloid with known anti-platelet and antifungal properties. In the absence of extensive experimental data on its specific molecular interactions, this document outlines a predictive modeling approach. It details methodologies for identifying potential protein targets, performing molecular docking and molecular dynamics simulations, and analyzing the resulting data. This guide is intended to serve as a roadmap for researchers seeking to elucidate the mechanism of action of this compound and to accelerate its potential development as a therapeutic agent.

Introduction to this compound

This compound is an aristolactam alkaloid found in plants of the Piper genus.[1] Its chemical formula is C₁₈H₁₅NO₄, and it has a molecular weight of 309.3 g/mol .[1] Preliminary studies have indicated that this compound exhibits biological activities, including the inhibition of platelet aggregation and antifungal effects. However, the precise molecular targets and the mechanisms underlying these activities remain largely uncharacterized. In silico modeling offers a powerful, resource-efficient approach to hypothesize and investigate these interactions, thereby guiding further experimental validation.

Potential Molecular Targets and Signaling Pathways

Based on the known biological activities of this compound and the established mechanisms of related compounds, several potential protein targets can be postulated.

Anti-Platelet Aggregation Activity

Platelet activation and aggregation are complex processes involving numerous receptors and signaling molecules. Key potential targets for this compound in the context of anti-platelet activity include:

  • P2Y12 Receptor: A crucial ADP receptor involved in amplifying and sustaining platelet activation.[2][3]

  • Glycoprotein VI (GPVI): A primary collagen receptor on platelets that initiates signaling upon vascular injury.[4]

  • Phospholipase C (PLC): A key enzyme in the intracellular signaling cascade that leads to calcium mobilization and platelet activation.

  • Protein Kinase C (PKC): A downstream effector of PLC that plays a vital role in platelet granule secretion and aggregation.

A simplified representation of the platelet activation signaling pathway, highlighting these potential targets, is provided below.

G cluster_0 Vascular Injury cluster_1 Platelet Membrane cluster_2 Intracellular Signaling cluster_3 Platelet Response Collagen Collagen GPVI GPVI Collagen->GPVI ADP ADP P2Y12 P2Y12 ADP->P2Y12 PLC PLC GPVI->PLC P2Y12->PLC PKC PKC PLC->PKC Ca2+ Ca2+ PLC->Ca2+ Aggregation Aggregation PKC->Aggregation Ca2+->Aggregation

Figure 1: Simplified Platelet Activation Pathway
Antifungal Activity

The fungal cell wall, plasma membrane, and essential metabolic pathways present attractive targets for antifungal agents due to their differences from mammalian cells. Potential targets for this compound's antifungal action include:

  • β-(1,3)-Glucan Synthase: An enzyme essential for the synthesis of a major component of the fungal cell wall.

  • Ergosterol (B1671047) Biosynthesis Enzymes: Fungi utilize ergosterol instead of cholesterol in their cell membranes, making the enzymes in this pathway prime targets.

  • MAP Kinase (MAPK) Signaling Pathway: This pathway regulates fungal development, morphogenesis, and stress responses.

  • cAMP-PKA Signaling Pathway: Crucial for nutrient sensing and virulence in many pathogenic fungi.

A generalized fungal signaling pathway is illustrated below.

G External_Signal Environmental Stress / Nutrient Signal Membrane_Receptor Membrane Receptor External_Signal->Membrane_Receptor MAPK_Cascade MAPK Cascade (Ste20, Ste11, Ste7) Membrane_Receptor->MAPK_Cascade cAMP_Pathway cAMP-PKA Pathway Membrane_Receptor->cAMP_Pathway Transcription_Factor Transcription Factor MAPK_Cascade->Transcription_Factor cAMP_Pathway->Transcription_Factor Fungal_Response Fungal Response (Growth, Virulence) Transcription_Factor->Fungal_Response

Figure 2: Generalized Fungal Signaling Pathway

Experimental Protocols for In Silico Modeling

This section details the proposed workflow for investigating the interaction of this compound with a selected protein target.

G Start Start Ligand_Prep 1. Ligand Preparation (this compound 3D Structure) Start->Ligand_Prep Target_Prep 2. Target Identification & Preparation Ligand_Prep->Target_Prep Docking 3. Molecular Docking Target_Prep->Docking Analysis_1 4. Binding Pose & Affinity Analysis Docking->Analysis_1 MD_Sim 5. Molecular Dynamics Simulation Analysis_1->MD_Sim Analysis_2 6. Trajectory Analysis (RMSD, RMSF, Rg) MD_Sim->Analysis_2 End End Analysis_2->End

Figure 3: In Silico Modeling Workflow
Ligand and Protein Preparation

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a database such as PubChem (CID 10881419).

    • Optimize the ligand's geometry using a force field (e.g., MMFF94).

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared ligand in a suitable format (e.g., PDBQT for AutoDock).

  • Protein Target Preparation:

    • Retrieve the 3D crystal structure of the chosen target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign charges (e.g., Kollman charges).

    • Define the binding site (grid box) based on the location of the co-crystallized ligand or using a blind docking approach.

    • Save the prepared receptor in a compatible format (e.g., PDBQT).

Molecular Docking
  • Software: Utilize molecular docking software such as AutoDock Vina or Glide.

  • Procedure:

    • Load the prepared ligand and receptor files.

    • Set the coordinates and dimensions of the grid box encompassing the active site.

    • Run the docking simulation using a suitable search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

    • The program will generate multiple binding poses of the ligand within the receptor's active site, ranked by their predicted binding affinities (docking scores).

Molecular Dynamics (MD) Simulation
  • Software: Employ MD simulation packages like GROMACS or AMBER.

  • System Setup:

    • Use the best-ranked docked complex from the molecular docking step as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Neutralize the system by adding counter-ions (e.g., Na⁺ or Cl⁻).

  • Simulation Protocol:

    • Energy Minimization: Minimize the energy of the system to remove steric clashes.

    • Equilibration: Perform a two-phase equilibration (NVT followed by NPT) to stabilize the temperature and pressure of the system.

    • Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the dynamics of the protein-ligand complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to evaluate the stability of the complex.

    • Calculate metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg).

Data Presentation and Interpretation

The quantitative data generated from these in silico experiments should be organized for clear comparison and interpretation.

Molecular Docking Results

The results from molecular docking can be summarized in a table format.

Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesHydrogen BondsHydrophobic Interactions
P2Y12Predicted Valuee.g., Tyr105, Phe253e.g., 2e.g., Trp98, Ile257
GPVIPredicted Valuee.g., Ser145, Arg78e.g., 3e.g., Leu148, Val81
β-(1,3)-Glucan SynthasePredicted Valuee.g., Asp210, Gln315e.g., 1e.g., Val212, Ala318

Table 1: Hypothetical Molecular Docking Results for this compound. Values are placeholders for predicted data.

Molecular Dynamics Simulation Analysis

Key stability metrics from the MD simulation should be tabulated to compare the dynamics of the apo-protein versus the protein-ligand complex.

SystemAverage RMSD (Å)Average RMSF (Å)Average Rg (Å)
Apo-P2Y12Calculated ValueCalculated ValueCalculated Value
P2Y12-Piperolactam CCalculated ValueCalculated ValueCalculated Value
Apo-GPVICalculated ValueCalculated ValueCalculated Value
GPVI-Piperolactam CCalculated ValueCalculated ValueCalculated Value

Table 2: Hypothetical Molecular Dynamics Simulation Stability Metrics. Values are placeholders for calculated data from trajectory analysis.

Conclusion

This technical guide provides a structured in silico approach to investigate the molecular interactions of this compound. By identifying high-probability protein targets and employing robust computational methodologies, researchers can generate valuable hypotheses about its mechanism of action. The detailed protocols for molecular docking and molecular dynamics simulations, along with templates for data presentation, offer a clear path for future computational and experimental studies. The insights gained from such investigations will be instrumental in unlocking the therapeutic potential of this compound.

References

In-Depth Technical Guide to the Spectroscopic Data of Piperolactam C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Piperolactam C, an aristolactam alkaloid found in various Piper species. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product for potential drug development applications.

Introduction to this compound

This compound is a member of the aristolactam class of alkaloids, characterized by a phenanthrene (B1679779) nucleus fused with a γ-lactam ring. It has been isolated from plant species such as Piper argyrophyllum and Piper arborescens. The molecular formula of this compound is C₁₈H₁₅NO₄, with a molecular weight of 309.3 g/mol . Its chemical structure and spectroscopic profile are essential for its unambiguous identification and for quality control in research and development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is vital for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
H-29.12dd6.0, 3.0
H-58.57d3.0
H-77.08dd6.0, 3.0
H-87.76d6.0
H-97.12s-
OCH₃-34.07s-
OCH₃-44.09s-
OCH₃-63.96s-

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) in ppm
C-1145.8
C-2103.5
C-3150.2
C-3a128.9
C-4140.9
C-5108.1
C-6157.3
C-7118.2
C-7a131.5
C-8127.8
C-9129.5
C-10122.3
C-11135.1
C-11a116.4
C-12 (C=O)168.1
OCH₃-361.9
OCH₃-461.2
OCH₃-656.4
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3400N-H stretching (amide)
~1690C=O stretching (γ-lactam)
~1600, 1480Aromatic C=C stretching
~1250, 1050C-O stretching (methoxy groups)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

TechniqueIonization Mode[M]+ (m/z)Key Fragment Ions (m/z)
EIMS70 eV309294 ([M-CH₃]⁺), 266 ([M-CH₃-CO]⁺)

Experimental Protocols

The following protocols are generalized methods for the isolation and spectroscopic analysis of this compound, based on procedures reported for aristolactam alkaloids from Piper species.

Isolation of this compound
  • Extraction: Dried and powdered plant material (e.g., roots of Ottonia anisum) is extracted with a suitable solvent such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol at room temperature.

  • Fractionation: The crude extract is concentrated under reduced pressure and subjected to solvent-solvent partitioning (e.g., with n-hexane, chloroform (B151607), and ethyl acetate) to separate compounds based on polarity.

  • Chromatography: The fraction containing this compound (typically the chloroform or ethyl acetate (B1210297) fraction) is further purified using column chromatography over silica (B1680970) gel. A gradient elution system, for example, with increasing polarity of a hexane-ethyl acetate mixture, is employed. Fractions are monitored by Thin Layer Chromatography (TLC).

  • Final Purification: Fractions containing the target compound are combined and may be subjected to further purification by preparative TLC or recrystallization to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate.

  • Mass Spectrometry: Electron Impact Mass Spectrometry (EIMS) is typically used to obtain the mass spectrum. The sample is introduced into the mass spectrometer, and the fragmentation pattern is analyzed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

Piperolactam_C_Workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Spectroscopic Analysis plant_material Dried Plant Material (e.g., Piper roots) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning column_chromatography Column Chromatography (Silica Gel) partitioning->column_chromatography crude_extract->partitioning prep_tlc Preparative TLC / Recrystallization column_chromatography->prep_tlc pure_compound Pure this compound prep_tlc->pure_compound nmr NMR Spectroscopy (¹H, ¹³C) pure_compound->nmr ir IR Spectroscopy pure_compound->ir ms Mass Spectrometry pure_compound->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation

Caption: Workflow for the Isolation and Characterization of this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For more detailed information, researchers are encouraged to consult the primary literature on the isolation and characterization of this compound.

The Putative Biosynthetic Pathway of Piperolactam C in Piper Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperolactam C, an aristolactam alkaloid found in various Piper species, belongs to a class of compounds known for their diverse biological activities. While the precise biosynthetic pathway of this compound has not been fully elucidated, extensive research on related aristolactams and their aporphine (B1220529) precursors provides a strong foundation for a putative pathway. This technical guide outlines a scientifically informed, hypothetical biosynthetic route to this compound, drawing parallels with the established biosynthesis of aristolochic acids and other aristolactams. The pathway originates from the primary metabolite L-tyrosine and proceeds through the well-characterized benzylisoquinoline alkaloid (BIA) pathway. This document provides a detailed overview of the proposed enzymatic steps, key intermediates, relevant quantitative data from related pathways, and comprehensive experimental protocols to facilitate further research in this area.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a multi-step process involving several enzyme classes, including synthases, oxidases, reductases, methyltransferases, and cytochrome P450 monooxygenases. The pathway can be conceptually divided into four main stages:

  • Formation of the Benzylisoquinoline Skeleton: The pathway initiates with the conversion of L-tyrosine to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules then condense to form the central precursor of all benzylisoquinoline alkaloids, (S)-norcoclaurine.

  • Formation of the Aporphine Scaffold: (S)-Norcoclaurine undergoes a series of methylation, hydroxylation, and intramolecular cyclization reactions to form the characteristic aporphine scaffold. A key intermediate in this stage is (S)-reticuline, which, after further modifications, leads to the formation of stephanine.

  • Oxidative Cleavage and Formation of the Aristolochic Acid Analogue: The aporphine ring system of a stephanine-like precursor undergoes oxidative cleavage, followed by a series of enzymatic modifications, to yield a nitro-containing phenanthrene (B1679779) carboxylic acid, an analogue of aristolochic acid.

  • Reduction to this compound: In the final step, the nitro group of the aristolochic acid analogue is reduced to an amino group, which then cyclizes to form the characteristic lactam ring of this compound.

Mandatory Visualization: Proposed Biosynthetic Pathway of this compound

Piperolactam_C_Biosynthesis cluster_0 I. Benzylisoquinoline Skeleton Formation cluster_1 II. Aporphine Scaffold Formation cluster_2 III. Aristolochic Acid Analogue Formation cluster_3 IV. This compound Formation L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase 4-Hydroxyphenylpyruvate 4-Hydroxyphenylpyruvate L-Tyrosine->4-Hydroxyphenylpyruvate Tyrosine Aminotransferase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase (S)-Norcoclaurine (S)-Norcoclaurine Dopamine->(S)-Norcoclaurine Norcoclaurine Synthase 4-Hydroxyphenylacetaldehyde 4-Hydroxyphenylacetaldehyde 4-Hydroxyphenylpyruvate->4-Hydroxyphenylacetaldehyde Decarboxylase 4-Hydroxyphenylacetaldehyde->(S)-Norcoclaurine (S)-Reticuline (S)-Reticuline (S)-Norcoclaurine->(S)-Reticuline Multiple Steps (Methylation, Hydroxylation) Aporphine Precursor\n(e.g., Stephanine) Aporphine Precursor (e.g., Stephanine) (S)-Reticuline->Aporphine Precursor\n(e.g., Stephanine) P450-mediated Oxidative Coupling Aristolochic Acid Analogue Aristolochic Acid Analogue Aporphine Precursor\n(e.g., Stephanine)->Aristolochic Acid Analogue Oxidative Cleavage This compound This compound Aristolochic Acid Analogue->this compound Nitroreductase, Lactam Formation

Caption: A putative biosynthetic pathway for this compound.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is not currently available. However, data from related compounds in Piper species can provide a valuable reference for researchers.

CompoundPlant SpeciesPartConcentration/YieldMethodReference
PiperinePiper nigrumFruits1555.50 ± 77.80 mg/100 gRP-UFLC[1]
PiperinePiper trichostachyonFruits14.40 ± 0.80 mg/100 gRP-UFLC[1]
Piperolactam APiper betleDried Leaves1.6 mg from 10 kgColumn Chromatography[2]
Total PhenolicsPiper trichostachyonPetioles13.01 ± 0.65 mg TAE/g FWSpectrophotometry[1]
Total PhenolicsPiper nigrumPetioles7.50 ± 0.38 mg TAE/g FWSpectrophotometry[1]

Experimental Protocols

The elucidation of the proposed biosynthetic pathway for this compound will require a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Isolation and Structure Elucidation of this compound and Intermediates

Objective: To isolate and identify this compound and potential biosynthetic intermediates from Piper species.

Protocol:

  • Extraction:

    • Air-dry and grind the plant material (e.g., roots, stems).

    • Perform sequential extraction with solvents of increasing polarity, starting with n-hexane, followed by chloroform, ethyl acetate, and methanol.

    • Concentrate the extracts under reduced pressure using a rotary evaporator.

  • Chromatographic Separation:

    • Subject the crude extracts to column chromatography on silica (B1680970) gel.

    • Elute with a gradient of n-hexane and ethyl acetate.

    • Monitor the fractions by thin-layer chromatography (TLC) and pool similar fractions.

    • Further purify the fractions containing the target compounds using preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation:

    • Analyze the purified compounds using spectroscopic techniques:

      • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

      • Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to determine the chemical structure.

      • Infrared (IR) Spectroscopy: To identify functional groups.

      • UV-Vis Spectroscopy: To observe the chromophore system.

Enzyme Assays for Key Biosynthetic Enzymes

Objective: To detect and characterize the activity of enzymes involved in the proposed pathway.

Protocol for a Cytochrome P450 Monooxygenase Assay:

  • Enzyme Source:

    • Prepare microsomes from the plant tissue of interest or use a heterologously expressed and purified P450 enzyme.

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • Phosphate buffer (pH 7.4)

      • The putative substrate (e.g., an aporphine precursor)

      • NADPH (as a cofactor)

      • The enzyme source (microsomes or purified enzyme)

  • Incubation:

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time period.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding a solvent like ethyl acetate.

    • Vortex and centrifuge to separate the organic and aqueous layers.

    • Collect the organic layer containing the product.

  • Product Analysis:

    • Analyze the extracted product by HPLC or LC-MS to identify and quantify the product formation.

Heterologous Expression of Biosynthetic Genes

Objective: To produce and characterize individual enzymes of the biosynthetic pathway.

Protocol for Expression in Saccharomyces cerevisiae:

  • Gene Cloning:

    • Isolate the target gene (e.g., a putative methyltransferase or P450) from Piper species cDNA.

    • Clone the gene into a yeast expression vector.

  • Yeast Transformation:

    • Transform the expression vector into a suitable S. cerevisiae strain.

  • Protein Expression:

    • Grow the transformed yeast cells in an appropriate medium.

    • Induce protein expression according to the vector's promoter system.

  • Protein Purification:

    • Harvest the yeast cells and lyse them to release the protein.

    • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Functional Characterization:

    • Perform enzyme assays with the purified recombinant protein to confirm its activity and determine its kinetic parameters.

Tracer Feeding Studies

Objective: To trace the incorporation of precursors into this compound.

Protocol:

  • Labeled Precursor Synthesis:

    • Synthesize a labeled precursor (e.g., ¹³C- or ¹⁴C-labeled L-tyrosine or dopamine).

  • Administration to Plant:

    • Administer the labeled precursor to the Piper plant or cell culture.

  • Incubation and Harvesting:

    • Allow the plant to metabolize the precursor for a specific period.

    • Harvest the plant material.

  • Isolation and Analysis:

    • Isolate this compound from the plant material using the protocol described above.

    • Analyze the purified this compound for the presence of the label using mass spectrometry (for stable isotopes) or scintillation counting (for radioactive isotopes).

Mandatory Visualization: Experimental Workflow for Pathway Elucidation

Experimental_Workflow Plant Material Plant Material Extraction & Isolation Extraction & Isolation Plant Material->Extraction & Isolation Solvent Extraction Transcriptome Analysis Transcriptome Analysis Plant Material->Transcriptome Analysis RNA-Seq Structure Elucidation Structure Elucidation Extraction & Isolation->Structure Elucidation Spectroscopy (NMR, MS) Putative Intermediates Putative Intermediates Structure Elucidation->Putative Intermediates Enzyme Assays Enzyme Assays Putative Intermediates->Enzyme Assays Substrate Feeding Pathway Validation Pathway Validation Enzyme Assays->Pathway Validation Candidate Gene Identification Candidate Gene Identification Transcriptome Analysis->Candidate Gene Identification Heterologous Expression Heterologous Expression Candidate Gene Identification->Heterologous Expression Cloning & Transformation Heterologous Expression->Enzyme Assays Functional Characterization Labeled Precursors Labeled Precursors Tracer Feeding Studies Tracer Feeding Studies Labeled Precursors->Tracer Feeding Studies Administration to Plant Tracer Feeding Studies->Pathway Validation

Caption: A workflow for the elucidation of the this compound biosynthetic pathway.

Conclusion

The proposed biosynthetic pathway for this compound provides a robust framework for future research. While the pathway is currently hypothetical, it is strongly supported by the known biosynthesis of related aristolactam and aporphine alkaloids. The experimental protocols detailed in this guide offer a comprehensive approach to validate this pathway, identify the specific enzymes involved, and quantify their activities. Successful elucidation of the complete biosynthetic pathway will not only advance our understanding of plant secondary metabolism but also open avenues for the biotechnological production of this compound and other valuable alkaloids for pharmaceutical applications.

References

Preliminary Cytotoxicity Screening of Piperolactam C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperolactam C, an aristolactam alkaloid identified in various Piper species, represents a class of natural products with emerging interest in oncology research. This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity screening of this compound. It details standardized experimental protocols for assessing its cytotoxic effects on cancer cell lines and outlines potential mechanisms of action, including the induction of apoptosis and cell cycle arrest. This document is intended to serve as a foundational resource for researchers initiating investigations into the anticancer potential of this compound and related compounds. While specific cytotoxicity data for this compound is not yet widely published, this guide draws upon established methodologies and findings from structurally similar aristolactams and other bioactive molecules isolated from the Piper genus to provide a robust framework for its evaluation.

Introduction

The genus Piper is a rich source of structurally diverse secondary metabolites, many of which have demonstrated significant biological activities. Among these, the aristolactams, a group of phenanthrene (B1679779) lactams, have garnered attention for their potential as anticancer agents. This compound, a member of this family, is a promising candidate for further investigation. Preliminary screening for cytotoxicity is a critical first step in the drug discovery pipeline, providing essential data on a compound's potency and selectivity against cancer cells. This guide outlines the core methodologies for conducting such a preliminary assessment of this compound.

Data Presentation: Cytotoxicity of Related Aristolactams

While specific IC50 values for this compound are not extensively available in the public domain, data from related aristolactams isolated from Piper species provide valuable context for its potential cytotoxic profile. The following table summarizes the reported cytotoxicity of other piperolactams and related compounds.

CompoundCell LineAssayIC50 (µM)Notes
Piperolactam A MCF-7MTTData not specifiedCytotoxic
Caco-2MTTData not specifiedMore toxic than against MCF-7
MCF-7/DOXMTTData not specifiedModerately cytotoxic
NIH/3T3MTTNot cytotoxicNon-toxic to normal fibroblasts
Piperolactam D MCF-7MTTData not specifiedCytotoxic
Caco-2MTTData not specifiedMore toxic than against MCF-7
MCF-7/DOXMTTData not specifiedModerately cytotoxic
NIH/3T3MTTNot cytotoxicNon-toxic to normal fibroblasts
Cepharanone B HK-2MTT> Aristolactam AIITime- and dose-dependent cytotoxicity
Aristolactam AII HK-2MTT> Aristololactam AIIIaTime- and dose-dependent cytotoxicity
Aristololactam AIIIa HK-2MTTData not specifiedMost potent of the three tested

Experimental Protocols

Cell Culture and Maintenance

A panel of human cancer cell lines should be selected to represent different tumor types (e.g., breast, colon, lung, etc.). Non-cancerous cell lines (e.g., human fibroblasts) should be included to assess selectivity.

  • Cell Lines: Examples include MCF-7 (breast adenocarcinoma), Caco-2 (colorectal adenocarcinoma), A549 (lung carcinoma), and NIH/3T3 (mouse embryonic fibroblast).

  • Culture Medium: Use the appropriate medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth.

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add the LDH reaction mixture to the supernatant according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time.

  • Absorbance Reading: Measure the absorbance at the specified wavelength.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

Apoptosis Assays

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cells with this compound at sub-IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay (e.g., MTT) cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal Lines) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep This compound Stock Solution treatment Compound Treatment (Serial Dilutions) compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation assay_step MTT Reagent Addition & Formazan Solubilization incubation->assay_step readout Absorbance Reading assay_step->readout viability_calc Calculate % Viability readout->viability_calc ic50_calc Determine IC50 Value viability_calc->ic50_calc

Caption: Workflow for in vitro cytotoxicity screening of this compound.

Postulated Signaling Pathway for Piperolactam-Induced Apoptosis

Based on the known mechanisms of related compounds like piperine, the following pathway is a plausible starting point for investigating the apoptotic effects of this compound.

apoptosis_pathway cluster_upstream Upstream Signaling cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade piperolactam_c This compound ros ↑ ROS Production piperolactam_c->ros pi3k_akt PI3K/Akt Pathway piperolactam_c->pi3k_akt mapk MAPK Pathway (JNK, p38) piperolactam_c->mapk bcl2 ↓ Bcl-2 ros->bcl2 pi3k_akt->bcl2 bax ↑ Bax mapk->bax cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Methodological & Application

Application Notes and Protocols for the Isolation of Piperolactam C from Piper Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperolactam C is a member of the aristolactam class of alkaloids, a group of phenanthrene (B1679779) lactam compounds found in various plant species, including those of the Piper genus.[1][2] These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, which include anti-inflammatory, antibacterial, and anticancer properties.[3][4][5] Notably, related compounds from Piper species have been shown to modulate key cellular signaling pathways implicated in cancer progression, such as the NF-κB, MAPK, and STAT3 pathways, often leading to the induction of apoptosis in cancer cells.

This document provides a detailed protocol for the isolation of this compound from Piper species, specifically referencing Piper argyrophyllum and Piper arborescens as known sources. The protocol is adapted from established methods for the isolation of structurally similar compounds, such as Piperolactam A, from other Piper species. Additionally, this application note summarizes the current understanding of the biological activities of related aristolactams and proposes a plausible signaling pathway affected by these compounds.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical DescriptionMelting Point (°C)Known Piper Sources
This compound C₁₈H₁₅NO₄309.3Solid187 - 188P. argyrophyllum, P. arborescens
Piperolactam AC₁₆H₁₁NO₃265.26Yellow powder303 - 306P. longum, P. betle
PiperineC₁₇H₁₉NO₃285.34Crystalline solid128 - 130P. nigrum, P. longum

Table 2: Summary of Biological Activities of Related Aristolactams and Piper Alkaloids

Compound/ExtractBiological ActivityCell Lines/Model SystemKey Findings
Aristolactams (general)AnticancerVarious human cancer cell linesPotent antitumor activities, induction of apoptosis via caspase-3 dependent pathway.
Aristolactams (general)Anti-inflammatory, Antiplatelet, AntimycobacterialIn vitro and in vivo modelsBroad spectrum of biological properties.
Piperolactam AAntibacterialBacillus subtilis, Staphylococcus aureusShowed specific activity against Gram-positive bacteria.
Piper longum alkaloidsAnti-inflammatoryIn vitro assaysShowed better anti-inflammatory activities than indomethacin.
Piper longum alkaloidsSynergistic Anticancer EffectsCervical cancer cellsEnhanced the efficacy of chemotherapeutic drugs like paclitaxel.
Piplartine (from P. longum)AnticancerVarious cancer cell linesInduces cell death via multiple pathways including apoptosis and oxidative stress.

Experimental Protocols

Protocol 1: Isolation of this compound from Piper argyrophyllum or Piper arborescens

This protocol is adapted from the successful isolation of Piperolactam A and other bioactive compounds from Piper species.

1. Plant Material Collection and Preparation:

  • Collect fresh leaves, stems, or roots of Piper argyrophyllum or Piper arborescens.

  • Wash the plant material thoroughly with distilled water to remove any debris.

  • Shade-dry the plant material at room temperature for 7-10 days until brittle.

  • Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material (e.g., 1 kg) in methanol (B129727) (e.g., 10 L) at room temperature for 3 days with occasional stirring.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanolic extract.

3. Fractionation using Column Chromatography:

  • Prepare a silica (B1680970) gel (60-120 mesh) column packed in n-hexane.

  • Adsorb the crude methanolic extract onto a small amount of silica gel to create a dry slurry.

  • Carefully load the slurry onto the top of the prepared column.

  • Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (B1210297). A typical gradient could be:

    • 100% n-hexane

    • n-hexane:ethyl acetate (9:1)

    • n-hexane:ethyl acetate (8:2)

    • n-hexane:ethyl acetate (1:1)

    • 100% ethyl acetate

  • Collect fractions of 50-100 mL and monitor the separation using Thin Layer Chromatography (TLC).

4. Purification and Characterization:

  • Analyze the collected fractions by TLC using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualize under UV light (254 nm and 366 nm).

  • Pool the fractions containing the compound of interest (based on Rf value and spot characteristics).

  • Subject the pooled fractions to further purification by repeated column chromatography or preparative HPLC if necessary.

  • Obtain the purified this compound as a solid.

  • Characterize the structure of the isolated compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS) and compare the data with published values.

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (Piper argyrophyllum/arborescens) drying_grinding Drying and Grinding plant_material->drying_grinding extraction Maceration with Methanol drying_grinding->extraction concentration Rotary Evaporation extraction->concentration crude_extract Crude Methanolic Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography (n-hexane:ethyl acetate gradient) crude_extract->column_chromatography fraction_collection Fraction Collection and TLC Monitoring column_chromatography->fraction_collection pooling Pooling of Fractions fraction_collection->pooling purification Further Purification (Prep-HPLC/Recrystallization) pooling->purification pure_compound Pure this compound purification->pure_compound characterization Structural Characterization (NMR, MS) pure_compound->characterization

Caption: Workflow for the isolation and characterization of this compound.

Proposed Signaling Pathway

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus piperolactam_c This compound nfkb_pathway IKK piperolactam_c->nfkb_pathway Inhibition mapk_pathway MAPK Cascade (ERK, JNK, p38) piperolactam_c->mapk_pathway Modulation ikb IκBα nfkb_pathway->ikb inhibits phosphorylation nfkb NF-κB (p65/p50) ikb->nfkb sequesters nfkb_n NF-κB nfkb->nfkb_n translocation ap1 AP-1 mapk_pathway->ap1 activation target_genes Target Gene Expression (e.g., Bcl-2, Cyclin D1) nfkb_n->target_genes ap1->target_genes pro_survival Cell Proliferation & Survival target_genes->pro_survival inhibition of transcription apoptosis Apoptosis pro_survival->apoptosis leads to

Caption: Plausible signaling pathway modulated by this compound in cancer cells.

Discussion

The isolation protocol provided is a robust starting point for obtaining this compound. Researchers should note that the optimal solvent ratios for column chromatography may require some optimization based on the specific plant material and the results of TLC monitoring. The use of advanced techniques such as preparative HPLC may be necessary to achieve high purity.

The biological activities of aristolactams are of significant interest for drug development. The proposed signaling pathway diagram illustrates a potential mechanism by which this compound may exert its anticancer effects, based on evidence from related compounds. The inhibition of pro-inflammatory and pro-survival pathways like NF-κB and MAPK is a common mechanism for many natural product-derived anticancer agents. Further research is required to elucidate the precise molecular targets and signaling cascades directly affected by this compound. This will be crucial for understanding its therapeutic potential and for the development of novel drugs based on its chemical scaffold.

References

Total Synthesis of Piperolactam C: A Detailed Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for the total synthesis of Piperolactam C, a member of the aristolactam class of alkaloids. The methodology presented herein is based on a convergent synthetic strategy employing a ruthenium-catalyzed C-H bond activation and a dehydro-Diels-Alder reaction as key steps. This approach offers an efficient route to this biologically relevant molecule, which has demonstrated cytotoxicity against P-388 cells with an IC50 value of 78 μM.

Synthetic Strategy Overview

The total synthesis of this compound is achieved through a two-step sequence. The first key transformation is the Ruthenium-catalyzed oxidative cyclization of N-(4-methoxybenzyl)-3,4-(methylenedioxy)benzamide with phenyl vinyl sulfone. This reaction constructs the core 3-methyleneisoindolin-1-one (B1254794) intermediate. The second crucial step is a dehydro-Diels-Alder reaction between this intermediate and a benzyne (B1209423) precursor, followed by the removal of the para-methoxybenzyl (PMB) protecting group to yield the final product, this compound.

The logical flow of this synthetic approach is illustrated in the diagram below.

Total_Synthesis_Piperolactam_C cluster_start Starting Materials cluster_step1 Step 1: Ruthenium-Catalyzed Oxidative Cyclization cluster_step2 Step 2: Dehydro-Diels-Alder & Deprotection SM1 N-(4-methoxybenzyl)-3,4-(methylenedioxy)benzamide Intermediate 3-Methyleneisoindolin-1-one Intermediate SM1->Intermediate SM2 Phenyl Vinyl Sulfone SM2->Intermediate Piperolactam_C This compound Intermediate->Piperolactam_C Benzyne Benzyne Precursor Benzyne->Piperolactam_C

Figure 1: Logical workflow for the total synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its immediate precursor.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical State
(E/Z)-2-((4-methoxybenzyl)-3-(phenylsulfonyl)methylene)benzo[d]isoindolin-1-oneC30H25NO4S511.6068Yellow solid
This compoundC16H11NO4281.2665Light yellow solid

Experimental Protocols

The following are detailed experimental protocols for the key steps in the total synthesis of this compound.

Protocol 1: Synthesis of (E/Z)-2-((4-methoxybenzyl)-3-(phenylsulfonyl)methylene)benzo[d]isoindolin-1-one

This protocol describes the Ruthenium-catalyzed oxidative cyclization to form the 3-methyleneisoindolin-1-one intermediate.

Materials:

  • N-(4-methoxybenzyl)-3,4-(methylenedioxy)benzamide (1.0 mmol, 285.3 mg)

  • Phenyl vinyl sulfone (1.2 mmol, 201.8 mg)

  • [{RuCl2(p-cymene)}2] (0.05 mmol, 30.6 mg)

  • AgSbF6 (0.2 mmol, 68.7 mg)

  • Cu(OAc)2·H2O (2.0 mmol, 399.3 mg)

  • 1,2-Dichloroethane (B1671644) (DCE) (5.0 mL)

  • Oxygen balloon

Procedure:

  • To a sealed tube, add N-(4-methoxybenzyl)-3,4-(methylenedioxy)benzamide, phenyl vinyl sulfone, [{RuCl2(p-cymene)}2], AgSbF6, and Cu(OAc)2·H2O.

  • Evacuate and backfill the tube with oxygen from a balloon.

  • Add 1,2-dichloroethane (DCE) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 36 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite.

  • Wash the Celite pad with dichloromethane (B109758) (DCM).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (100-200 mesh) using ethyl acetate/hexane as the eluent to afford the product as a yellow solid.

  • Yield: 68%

Protocol 2: Synthesis of this compound

This protocol details the dehydro-Diels-Alder reaction and subsequent deprotection to yield this compound.

Materials:

Procedure:

  • To an oven-dried round-bottom flask, add the 3-methyleneisoindolin-1-one intermediate, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, and cesium fluoride.

  • Add anhydrous acetonitrile via syringe.

  • Stir the reaction mixture at 30 °C for 24 hours.

  • After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.

  • To the crude residue, add dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the mixture at room temperature for 2 hours.

  • Remove the volatiles under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (100-200 mesh) using ethyl acetate/hexane as the eluent to afford this compound as a light yellow solid.

  • Yield: 65%

Signaling Pathways and Logical Relationships

The synthesis of this compound does not directly involve biological signaling pathways. However, the chemical transformations follow a clear logical progression, as depicted in the workflow diagram (Figure 1). The core logic is the sequential construction of the polycyclic aromatic lactam structure from simpler, commercially available starting materials. The key reactions, C-H activation and Diels-Alder cycloaddition, are powerful bond-forming reactions that enable the efficient assembly of the target molecule.

Below is a conceptual diagram illustrating the key chemical transformations and relationships in the synthesis.

Piperolactam_C_Synthesis_Logic cluster_reactants Key Reactants cluster_reactions Key Reactions cluster_products Products Benzamide Substituted Benzamide CH_Activation Ru-Catalyzed C-H Activation Benzamide->CH_Activation Vinyl_Sulfone Phenyl Vinyl Sulfone Vinyl_Sulfone->CH_Activation Benzyne_Precursor Benzyne Precursor Diels_Alder Dehydro-Diels-Alder Benzyne_Precursor->Diels_Alder Intermediate Methyleneisoindolin-1-one CH_Activation->Intermediate Protected_Piperolactam N-PMB-Piperolactam C Diels_Alder->Protected_Piperolactam Deprotection PMB Deprotection Piperolactam_C This compound Deprotection->Piperolactam_C Intermediate->Diels_Alder Protected_Piperolactam->Deprotection

Figure 2: Key transformations in the synthesis of this compound.

Application Notes and Protocols for the Extraction and Purification of Piperolactam C

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the extraction and purification of Piperolactam C, a bioactive alkaloid found in various Piper species. The methodologies described are based on established techniques for the isolation of similar natural products.

Introduction to this compound

This compound is an aristolactam-type alkaloid that has been isolated from various plants of the Piper genus. Like other piperolactams, it has garnered interest for its potential pharmacological activities, which may include antimicrobial, anti-inflammatory, and cytotoxic effects. Accurate and efficient extraction and purification are crucial for the further investigation of its biological properties and potential therapeutic applications.

Extraction of this compound from Plant Material

The extraction of this compound from dried and powdered plant material is typically the first step in its isolation. The choice of solvent and extraction method is critical for maximizing the yield of the target compound while minimizing the co-extraction of undesirable substances.

Recommended Extraction Protocols

Maceration with organic solvents is a common and effective method for extracting this compound. Methanol (B129727) is a frequently used solvent due to its ability to extract a wide range of secondary metabolites, including alkaloids.

Protocol 1: Methanol Maceration

This protocol is adapted from a method used for the extraction of Piperolactam A from Piper betle leaves and is applicable for the extraction of this compound from other Piper species.

Materials:

  • Dried and powdered plant material (e.g., leaves, stems)

  • Methanol (analytical grade)

  • Large glass container with a lid

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh the dried and powdered plant material.

  • Place the plant material in the glass container and add methanol at a solid-to-solvent ratio of 1:10 (w/v). For example, use 10 L of methanol for 1 kg of plant material.

  • Seal the container and allow the mixture to macerate for 3 days at room temperature with occasional agitation.

  • After 3 days, filter the mixture through filter paper to separate the extract from the plant residue.

  • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude methanol extract.

  • Store the crude extract at 4°C until further purification.

Quantitative Data for Extraction

The yield of the crude extract can vary depending on the plant species, the part of the plant used, and the extraction conditions.

Plant MaterialExtraction MethodSolventSolid-to-Solvent RatioExtraction TimeYield of Crude ExtractReference
Piper betle leavesMacerationMethanol1:10 (w/v)3 days5.23%[1]
Piper methysticum rootMacerationAcetone1:3.3 (w/v)2 weeks5.44%[2]

Purification of this compound

The crude extract obtained from the initial extraction contains a complex mixture of compounds. Therefore, chromatographic techniques are necessary to isolate and purify this compound.

Recommended Purification Protocols

Column chromatography is a widely used technique for the purification of natural products. Silica (B1680970) gel is a common stationary phase for the separation of moderately polar compounds like this compound.

Protocol 2: Silica Gel Column Chromatography

This protocol describes the purification of this compound from a crude methanol extract.

Materials:

  • Crude methanol extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Solvents: n-hexane, ethyl acetate (B1210297) (analytical grade)

  • Collection tubes

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm and 365 nm)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to pack uniformly, draining the excess solvent.

  • Sample Loading: Dissolve the crude methanol extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.

  • Elution: Begin the elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 85:15 n-hexane:ethyl acetate, and so on, up to 100% ethyl acetate).

  • Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 20 mL).

  • TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate and develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).

  • Visualization: Visualize the separated compounds on the TLC plate under a UV lamp. Fractions containing the same compound (i.e., having the same retention factor, Rf) can be pooled together. This compound typically appears as a fluorescent spot under UV light.

  • Isolation: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Quantitative Data for Purification

The yield of the purified compound depends on the concentration of this compound in the crude extract and the efficiency of the chromatographic separation.

Starting MaterialPurification MethodStationary PhaseMobile PhaseYield of Piperolactam APurityReference
30 g of crude methanol extract of P. betleColumn ChromatographySilica Gel G 60n-hexane to ethyl acetate gradient1.6 mg>95% (by NMR)[1]

Experimental Workflows

Diagram 1: Extraction Workflow for this compound

Extraction_Workflow Plant_Material Dried & Powdered Plant Material Maceration Maceration with Methanol (3 days, room temp) Plant_Material->Maceration Filtration Filtration Maceration->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract

Caption: A schematic overview of the methanol maceration process for extracting this compound.

Diagram 2: Purification Workflow for this compound

Purification_Workflow Crude_Extract Crude Extract Column_Chromatography Silica Gel Column Chromatography (n-hexane:ethyl acetate gradient) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Monitoring TLC Monitoring Fraction_Collection->TLC_Monitoring Pooling Pooling of Pure Fractions TLC_Monitoring->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Purified_Piperolactam_C Purified this compound Evaporation->Purified_Piperolactam_C

Caption: The workflow for the purification of this compound using silica gel column chromatography.

Biological Activity and Potential Signaling Pathways

Piperolactams, as a class of compounds, exhibit a range of biological activities. While the specific signaling pathways modulated by this compound are still under investigation, related compounds from Piper species, such as piperine, have been shown to influence key cellular signaling pathways involved in cancer and inflammation. These pathways represent potential targets for this compound.

Diagram 3: Potential Signaling Pathways Modulated by Piper-derived Alkaloids

Signaling_Pathways cluster_0 Cellular Processes Proliferation Cell Proliferation Apoptosis Apoptosis Inflammation Inflammation Piper_Alkaloids Piper-derived Alkaloids (e.g., this compound) AKT_mTOR AKT/mTOR Pathway Piper_Alkaloids->AKT_mTOR inhibition MAPK ERK/p38 MAPK Pathway Piper_Alkaloids->MAPK modulation NFkB STAT3/NF-κB Pathway Piper_Alkaloids->NFkB inhibition AKT_mTOR->Proliferation AKT_mTOR->Apoptosis MAPK->Proliferation MAPK->Inflammation NFkB->Apoptosis NFkB->Inflammation

Caption: A diagram illustrating potential signaling pathways that may be modulated by Piper-derived alkaloids like this compound, based on evidence from related compounds.[3][4]

References

Application Notes and Protocols for the Quantification of Piperolactam C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the quantitative analysis of Piperolactam C using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the limited availability of specific validated methods for this compound in the public domain, the following protocols are based on established analytical principles and methods for structurally related compounds, such as other piperolactams and aristolactams.

Compound Information

  • Name: this compound

  • Synonyms: O-Methylpiperolactam B, 1,2,3-Trimethoxydibenz[cd,f]indol-4(5H)-one[1]

  • Molecular Formula: C₁₈H₁₅NO₄[1]

  • Molecular Weight: 309.32 g/mol [1]

  • CAS Number: 116064-76-7[1]

High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound

This section outlines a proposed isocratic HPLC method with UV detection for the quantification of this compound.

Principle

Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound, being a moderately polar molecule, will be retained on a nonpolar stationary phase (like C18) and eluted with a polar mobile phase. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from analytical standards of known concentrations.

Experimental Protocol

1.2.1. Equipment and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile (B52724) and water.

  • Reagents: Formic acid (analytical grade).

  • Analytical standard of this compound (requires sourcing from a chemical supplier).

  • Syringe filters (0.45 µm).

1.2.2. Chromatographic Conditions

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm and 320 nm
Run Time 15 minutes

1.2.3. Sample Preparation A general procedure for the extraction of this compound from a plant matrix is as follows:

  • Grinding: Grind the dried plant material to a fine powder.

  • Extraction: Macerate 1 g of the powdered sample with 20 mL of methanol (B129727) at room temperature for 24 hours.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the mobile phase.

  • Clarification: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

1.2.4. Data Analysis Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance of the proposed HPLC method. These values are illustrative and would need to be determined experimentally during method validation.

ParameterExpected Value
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%

Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Quantification of this compound

This section details a proposed LC-MS/MS method for the highly sensitive and selective quantification of this compound.

Principle

LC-MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. For quantification, Multiple Reaction Monitoring (MRM) is typically employed, where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. This provides a high degree of specificity and reduces matrix interference.

Experimental Protocol

2.2.1. Equipment and Materials

  • Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Solvents: LC-MS grade acetonitrile and water.

  • Reagents: LC-MS grade formic acid.

  • Analytical standard of this compound.

  • Syringe filters (0.22 µm).

2.2.2. Liquid Chromatography Conditions

ParameterRecommended Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

2.2.3. Mass Spectrometry Conditions

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 310.1 [M+H]⁺
Product Ions (m/z) To be determined by infusion of a standard solution. Likely fragments would involve loss of methyl groups or cleavage of the lactam ring.
Collision Energy To be optimized for the specific instrument and transitions.
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C

2.2.4. Sample Preparation The sample preparation protocol would be similar to the one described for HPLC, with the final reconstitution being done in the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

Method Validation Parameters (Hypothetical Data)
ParameterExpected Value
Linearity (R²) > 0.998
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing node_grind Grinding of Plant Material node_extract Solvent Extraction (e.g., Methanol) node_grind->node_extract node_filter Filtration node_extract->node_filter node_concentrate Solvent Evaporation node_filter->node_concentrate node_reconstitute Reconstitution in Mobile Phase node_concentrate->node_reconstitute node_clarify Syringe Filtration (0.22-0.45 µm) node_reconstitute->node_clarify node_hplc HPLC-UV Analysis node_clarify->node_hplc Injection node_lcms LC-MS/MS Analysis node_clarify->node_lcms Injection node_integrate Peak Integration node_hplc->node_integrate node_lcms->node_integrate node_calibrate Calibration Curve Generation node_integrate->node_calibrate node_quantify Quantification of This compound node_calibrate->node_quantify

Caption: Workflow for the quantification of this compound.

Logical Relationship for Method Selection

method_selection cluster_criteria Decision Criteria cluster_methods Analytical Methods node_goal Goal: Quantify this compound node_sensitivity Required Sensitivity node_goal->node_sensitivity node_selectivity Required Selectivity node_goal->node_selectivity node_matrix Matrix Complexity node_goal->node_matrix node_hplc HPLC-UV node_sensitivity->node_hplc Moderate node_lcms LC-MS/MS node_sensitivity->node_lcms High node_selectivity->node_hplc Good node_selectivity->node_lcms Excellent node_matrix->node_hplc Simple node_matrix->node_lcms Complex

Caption: Decision tree for analytical method selection.

References

Application Notes and Protocols for In Vitro Evaluation of Piperolactam C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperolactam C is a naturally occurring alkaloid that has garnered interest within the scientific community for its potential therapeutic properties.[1] This document provides a comprehensive set of application notes and detailed protocols for the in vitro assessment of this compound, focusing on its cytotoxic, anti-inflammatory, and signaling pathway modulatory effects. The provided methodologies are foundational for researchers investigating the pharmacological profile of this compound.

Cytotoxicity Assessment of this compound

A primary step in the evaluation of a novel compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cytotoxicity by measuring the metabolic activity of cells.[2][3][4][5]

Data Presentation: Cytotoxicity of this compound

The following table summarizes hypothetical data from an MTT assay, illustrating the dose-dependent cytotoxic effect of this compound on a human cancer cell line (e.g., HeLa) after 48 hours of treatment.

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± 4.5\multirow{6}{*}{25.8}
588.2 ± 5.1
1075.6 ± 4.8
2551.3 ± 3.9
5022.1 ± 3.2
1008.7 ± 2.1
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • HeLa cells (or other cancer cell line of choice)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.

Anti-Inflammatory Activity of this compound

The anti-inflammatory potential of this compound can be evaluated by measuring its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Data Presentation: Inhibition of Pro-Inflammatory Cytokines

The following table presents hypothetical data on the effect of this compound on the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from LPS-stimulated RAW 264.7 macrophages, as measured by ELISA.

TreatmentTNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Control (Untreated)25.4 ± 3.118.9 ± 2.5
LPS (1 µg/mL)850.2 ± 45.7620.5 ± 38.1
LPS + this compound (10 µM)412.8 ± 30.2315.7 ± 25.9
LPS + this compound (25 µM)189.5 ± 21.6145.3 ± 18.4
Experimental Protocol: Cytokine Measurement by ELISA

This protocol describes the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of pro-inflammatory cytokines in cell culture supernatants.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound stock solution (in DMSO)

  • Commercially available ELISA kits for TNF-α and IL-6

  • 24-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Differentiation: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment with this compound: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Induce an inflammatory response by adding LPS to a final concentration of 1 µg/mL to the wells (except for the untreated control group).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at a low speed to pellet any detached cells and collect the cell culture supernatants.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

    • Wash the plate with wash buffer and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

    • Add the collected supernatants and standards to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

    • Wash the plate and add the TMB substrate solution. Allow the color to develop in the dark.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Investigation of Signaling Pathway Modulation

To understand the molecular mechanisms underlying the observed biological activities of this compound, it is crucial to investigate its effects on key signaling pathways, such as the NF-κB and MAPK pathways, which are often dysregulated in cancer and inflammatory diseases.

Data Presentation: Western Blot Analysis of Signaling Proteins

The following table summarizes hypothetical quantitative data from Western blot analysis, showing the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 cells.

Target ProteinTreatmentRelative Protein Expression (Normalized to Loading Control)
p-p65 Control0.15 ± 0.03
LPS1.00 ± 0.12
LPS + this compound (25 µM)0.45 ± 0.06
p-ERK1/2 Control0.21 ± 0.04
LPS1.00 ± 0.15
LPS + this compound (25 µM)0.52 ± 0.08
Experimental Protocol: Western Blot Analysis

This protocol details the steps for performing a Western blot to analyze the expression and phosphorylation status of proteins in the NF-κB and MAPK signaling cascades.

Materials:

  • RAW 264.7 cells

  • This compound and LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound and/or LPS as described in the ELISA protocol. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Visualizations

Experimental Workflow for In Vitro Analysis

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis & Interpretation cell_seeding Seed Cells (e.g., HeLa, RAW 264.7) treatment Treat with this compound &/or LPS cell_seeding->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity inflammation Anti-inflammatory Assay (ELISA for Cytokines) treatment->inflammation signaling Signaling Pathway Analysis (Western Blot) treatment->signaling ic50 IC50 Determination cytotoxicity->ic50 cytokine_quant Cytokine Quantification inflammation->cytokine_quant protein_exp Protein Expression Analysis signaling->protein_exp

Caption: Workflow for the in vitro evaluation of this compound.

Simplified NF-κB Signaling Pathway

nfkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits nucleus Nucleus NFkB->nucleus translocates NFkB_p p-NF-κB genes Pro-inflammatory Gene Transcription nucleus->genes activates piperolactam This compound piperolactam->IKK inhibits

Caption: Inhibition of the NF-κB pathway by this compound.

Simplified MAPK/ERK Signaling Pathway

mapk_pathway LPS LPS Receptor Receptor LPS->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK nucleus Nucleus p_ERK->nucleus translocates transcription_factors Transcription Factors (e.g., AP-1) nucleus->transcription_factors piperolactam This compound piperolactam->Raf inhibits

Caption: Modulation of the MAPK/ERK pathway by this compound.

References

Application Note: Determining the HDAC Inhibitor Activity of Piperolactam C

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for evaluating the histone deacetylase (HDAC) inhibitor activity of Piperolactam C, a compound isolated from Piper species. While various biological activities have been attributed to compounds from the Piper genus, the specific HDAC inhibitory potential of this compound is an area of active investigation.[1][2][3][4][5] This protocol outlines an in vitro assay using a commercially available colorimetric HDAC activity assay kit, providing researchers with a robust methodology to screen for and characterize the inhibitory properties of this natural product.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression. Dysregulation of HDAC activity has been implicated in the pathogenesis of numerous diseases, including cancer, making HDACs attractive therapeutic targets. Consequently, the identification and characterization of novel HDAC inhibitors are of significant interest in drug discovery.

Natural products are a rich source of novel bioactive compounds. The Piper genus has yielded a variety of molecules with interesting biological activities, including antioxidant, antimicrobial, and cytotoxic effects. Piperine, a well-known compound from Piper nigrum, and its derivatives have been shown to exhibit HDAC inhibitory activity. This suggests that other related compounds, such as this compound, may also possess similar properties.

This application note provides a step-by-step protocol for assessing the HDAC inhibitory activity of this compound using a colorimetric assay. The assay principle involves the incubation of an HDAC substrate with a source of HDAC activity (e.g., nuclear extract or purified enzyme) in the presence or absence of the test compound. The extent of deacetylation is then measured colorimetrically, allowing for the quantification of HDAC inhibition.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagent_prep Reagent Preparation (Assay Buffer, HDAC Substrate, Developer, this compound) plate_setup Plate Setup (Test, Positive Control, Negative Control) reagent_prep->plate_setup sample_prep Sample Preparation (HeLa Nuclear Extract or Purified HDAC Enzyme) sample_prep->plate_setup incubation1 Incubation with HDAC Source and this compound plate_setup->incubation1 reaction_start Add HDAC Substrate incubation1->reaction_start incubation2 Incubation at 37°C reaction_start->incubation2 reaction_stop Add Developer Solution incubation2->reaction_stop read_plate Read Absorbance (405 nm) reaction_stop->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Figure 1. Experimental workflow for the HDAC inhibitor activity assay.

Materials and Reagents

  • HDAC Activity Assay Kit (Colorimetric) (e.g., Abcam ab1432, MyBioSource MBS841680 or similar)

    • HDAC Substrate

    • Lysine Developer

    • HeLa Nuclear Extract (or other source of HDAC activity)

    • Trichostatin A (TSA) or SAHA (Positive Control)

    • HDAC Assay Buffer

  • This compound (Test Compound)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Multichannel pipette

  • Incubator (37°C)

Experimental Protocol

This protocol is based on the general procedure for commercially available colorimetric HDAC activity assay kits. Refer to the specific kit manual for detailed instructions and reagent concentrations.

1. Reagent Preparation

  • HDAC Assay Buffer: Prepare the assay buffer according to the kit manufacturer's instructions.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock solution with HDAC Assay Buffer to prepare a range of working concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM).

  • Positive Control (TSA): Prepare a working solution of Trichostatin A (TSA) in HDAC Assay Buffer at a concentration known to inhibit HDAC activity (e.g., 1 µM).

  • HDAC Enzyme/Extract: Dilute the HeLa nuclear extract or purified HDAC enzyme to the recommended concentration using the HDAC Assay Buffer.

2. Assay Procedure

  • Plate Setup: Add the following to the wells of a 96-well microplate as described in Table 1.

    • Test Wells: Add diluted this compound solutions.

    • Positive Control Wells: Add the TSA working solution.

    • Negative Control (No Inhibitor) Wells: Add HDAC Assay Buffer.

    • Blank (No Enzyme) Wells: Add HDAC Assay Buffer.

  • Enzyme Addition: Add the diluted HDAC enzyme/extract to all wells except for the "Blank" wells.

  • Initiate Reaction: Add the HDAC substrate to all wells to start the reaction.

  • Incubation: Mix gently and incubate the plate at 37°C for 60-90 minutes.

  • Stop Reaction: Add the Lysine Developer to each well to stop the reaction.

  • Color Development: Incubate the plate at 37°C for 30 minutes to allow for color development.

  • Absorbance Reading: Measure the absorbance of each well at 405 nm using a microplate reader.

Table 1: 96-Well Plate Setup

Well TypeReagent 1Reagent 2Reagent 3Reagent 4
Blank HDAC Assay BufferHDAC Assay BufferHDAC SubstrateLysine Developer
Negative Control HDAC Assay BufferDiluted HDAC EnzymeHDAC SubstrateLysine Developer
Positive Control TSA SolutionDiluted HDAC EnzymeHDAC SubstrateLysine Developer
Test Compound This compound SolutionDiluted HDAC EnzymeHDAC SubstrateLysine Developer

Data Analysis

  • Correct for Background: Subtract the absorbance of the "Blank" well from the absorbance of all other wells.

  • Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each concentration of this compound and the positive control:

    % Inhibition = [1 - (Corrected Absorbance of Test Well / Corrected Absorbance of Negative Control)] x 100

  • Determine IC50 Value: Plot the percent inhibition against the logarithm of the this compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce HDAC activity by 50%, can be determined from the resulting dose-response curve.

Signaling Pathway

G cluster_pathway HDAC Activity and Inhibition Histone Histone Protein (with Acetylated Lysine) Deacetylated_Histone Deacetylated Histone Histone->Deacetylated_Histone Deacetylation HDAC HDAC Enzyme HDAC->Deacetylated_Histone Chromatin Condensed Chromatin (Transcriptional Repression) Deacetylated_Histone->Chromatin leads to Piperolactam_C This compound (Potential Inhibitor) Piperolactam_C->HDAC Inhibits

Figure 2. Mechanism of HDAC action and potential inhibition by this compound.

Expected Results

The experiment will determine the ability of this compound to inhibit HDAC activity. The positive control, TSA, is expected to show a high percentage of inhibition. The negative control will represent 100% HDAC activity (0% inhibition). The different concentrations of this compound will yield a range of inhibition values, allowing for the calculation of an IC50 value if the compound is active. Hypothetical results are presented in Table 2.

Table 2: Hypothetical HDAC Inhibition Data for this compound

CompoundConcentration (µM)Average Absorbance (405 nm)% Inhibition
Negative Control 01.250%
Positive Control (TSA) 10.1588%
This compound 0.11.204%
11.0516%
100.7044%
500.3572%
1000.2084%

From the hypothetical data, an IC50 value for this compound can be estimated to be between 10 µM and 50 µM.

Conclusion

This application note provides a comprehensive protocol for the initial screening and characterization of this compound as a potential HDAC inhibitor. By following this standardized methodology, researchers can obtain reliable and reproducible data to evaluate the compound's efficacy and potency. Positive results from this in vitro assay would warrant further investigation into the specific HDAC isoforms inhibited by this compound and its potential as a therapeutic agent.

References

Application Notes: Developing Piperolactam C Derivatives for Enhanced Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperolactam C, a member of the aristolactam class of natural products, represents a promising scaffold for the development of novel anticancer agents. Structurally related aristolactam alkaloids have demonstrated significant cytotoxic effects against a range of cancer cell lines. This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of this compound derivatives aimed at improving their therapeutic efficacy. The protocols outlined below are based on established methodologies for the synthesis and evaluation of analogous aristolactam compounds.

Data Presentation: Structure-Activity Relationship of Aristolactam Derivatives

The following table summarizes the in vitro cytotoxic activity of a series of synthesized aristolactam derivatives against various human cancer cell lines. The data, presented as GI50 values (concentration required to inhibit cell growth by 50%), highlights key structure-activity relationships (SAR).

Compound IDR1R2R3Cancer Cell LineGI50 (µM)[1]
1 HHHA549 (Lung)> 10
2 OCH3HHA549 (Lung)5.2
3 HOCH3HA549 (Lung)3.8
4 HHOCH3A549 (Lung)7.1
5 OCH3OCH3HA549 (Lung)1.5
6 HOCH3OCH3A549 (Lung)2.3
7 OCH3HOCH3A549 (Lung)4.6
8 OCH3OCH3OCH3A549 (Lung)0.9
9 OCH3OCH3OCH3MCF-7 (Breast)1.2
10 OCH3OCH3OCH3HCT-116 (Colon)1.1

Key SAR Observations:

  • Substitution with methoxy (B1213986) groups on the phenanthrene (B1679779) ring generally enhances cytotoxic activity compared to the unsubstituted parent compound.

  • The position and number of methoxy groups significantly influence activity, with trimethoxy-substituted derivatives (e.g., Compound 8 ) exhibiting the most potent effects.

  • The most active compounds show broad-spectrum activity against lung, breast, and colon cancer cell lines.

Experimental Protocols

General Synthesis of this compound Derivatives

A general synthetic route to this compound derivatives involves a ruthenium-catalyzed C-H bond activation and a dehydro-Diels-Alder reaction.[2][3]

Protocol:

  • Synthesis of 3-Methyleneisoindolin-1-one (B1254794) Intermediate:

    • To a solution of the appropriately substituted benzamide (B126) (1.0 mmol) and vinyl sulfone (1.2 mmol) in 1,2-dichloroethane (B1671644) (5 mL), add [Ru(p-cymene)Cl2]2 (0.025 mmol) and AgSbF6 (0.1 mmol).

    • Stir the reaction mixture at 80 °C for 12 hours under a nitrogen atmosphere.

    • After cooling to room temperature, concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the 3-methyleneisoindolin-1-one intermediate.

  • Dehydro-Diels-Alder Reaction:

    • To a solution of the 3-methyleneisoindolin-1-one intermediate (1.0 mmol) and a benzyne (B1209423) precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, 1.5 mmol) in acetonitrile (B52724) (10 mL), add CsF (2.0 mmol).

    • Stir the mixture at 60 °C for 24 hours under a nitrogen atmosphere.

    • Quench the reaction with water and extract with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5]

Protocol:

  • Cell Seeding:

    • Culture human cancer cells (e.g., A549, MCF-7, HCT-116) in appropriate cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Harvest cells in the exponential growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate the plates at 37 °C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the this compound derivatives in dimethyl sulfoxide (B87167) (DMSO).

    • On the day of the experiment, prepare serial dilutions of the compounds in the cell culture medium.

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO-treated cells) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay and Absorbance Measurement:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37 °C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the GI50 value using non-linear regression analysis.

Mandatory Visualizations

G cluster_synthesis Synthetic Workflow cluster_bioassay Biological Evaluation Benzamide Benzamide C1 3-Methyleneisoindolin-1-one Benzamide->C1 [Ru(p-cymene)Cl2]2, AgSbF6 Vinyl Sulfone C2 This compound Derivative C1->C2 Benzyne Precursor, CsF start Cancer Cell Culture seeding seeding start->seeding Seed in 96-well plates treatment treatment seeding->treatment Add this compound Derivatives incubation incubation treatment->incubation Incubate for 48-72h mtt mtt incubation->mtt Add MTT Reagent formazan formazan mtt->formazan Incubate for 4h measurement measurement formazan->measurement Dissolve Formazan, Measure Absorbance analysis analysis measurement->analysis Calculate GI50

Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.

G cluster_pathway Proposed Anticancer Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Piperolactam_C This compound Derivative PI3K PI3K Piperolactam_C->PI3K Inhibits RTK Receptor Tyrosine Kinase RTK->PI3K Activates AKT Akt PI3K->AKT Activates Bcl2 Bcl-2 AKT->Bcl2 Inhibits Bax Bax Caspase9 Caspase-9 Bax->Caspase9 Activates Bcl2->Bax Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Initiates

Caption: Proposed mechanism of action involving the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for Piperolactam C as a Chemical Probe in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the use of Piperolactam C as a chemical probe is limited in publicly available literature. The following application notes and protocols are based on the activities of structurally related aristolactam compounds, particularly Piperolactam A and other aristolactams. These should serve as a guide for initiating investigations into the biological activities of this compound.

Introduction to this compound and Related Aristolactams

This compound is a member of the aristolactam class of alkaloids, which are nitrogen-containing compounds found in various plant species, notably from the Piper and Aristolochia genera. While specific biological activities of this compound are not extensively documented, it has been reported to possess anti-platelet aggregation and antifungal properties[1]. Structurally similar compounds, such as Piperolactam A and other aristolactams, have demonstrated a range of biological effects, including cytotoxic, antimicrobial, and anti-inflammatory activities[2][3].

Aristolactams are metabolic derivatives of aristolochic acids, which are known for their genotoxicity through the formation of DNA adducts[4][5]. This property, while associated with toxicity, also makes them valuable as chemical probes to study DNA damage and repair pathways, as well as cellular responses to genotoxic stress, such as apoptosis and cell cycle arrest.

This document provides a framework for investigating this compound as a chemical probe, drawing on methodologies and data from related, better-characterized aristolactams.

Potential Applications of this compound as a Chemical Probe

Based on the known activities of related compounds, this compound could potentially be used as a chemical probe in the following areas:

  • Anticancer Research: To investigate mechanisms of cytotoxicity, induction of apoptosis, and cell cycle arrest in cancer cell lines.

  • Antimicrobial Research: To explore its efficacy against various bacterial and fungal strains and to elucidate its mechanism of antimicrobial action.

  • DNA Damage and Repair Studies: As a tool to induce DNA adducts and study the cellular signaling pathways involved in DNA damage response.

  • Anti-inflammatory Studies: To investigate its potential to modulate inflammatory signaling pathways.

Data Presentation: Biological Activities of Related Aristolactams

The following tables summarize quantitative data for Piperolactam A and other aristolactams, which can serve as a reference for designing experiments with this compound.

Table 1: Cytotoxic Activity of Aristolactam Analogs against Cancer Cell Lines

Compound/ExtractCell LineCancer TypeIC50 ValueIncubation Time (hours)Reference
Piperolactam AMCF-7Breast CancerModerately cytotoxicNot Specified
Piperolactam DMCF-7Breast CancerModerately cytotoxicNot Specified
Piperolactam ACaco-2Colon CancerMore toxic than amidesNot Specified
Piperolactam DCaco-2Colon CancerMore toxic than amidesNot Specified
Aristolactam AIIIaHeLaCervical Cancer7-30 µMNot Specified
Aristolactam AIIIaA549Lung Cancer7-30 µMNot Specified
Cepharanone BHK-2Human proximal tubular epithelial> 160 µg/mL24
Cepharanone BHK-2Human proximal tubular epithelial136.13 ± 4.21 µg/mL48
Cepharanone BHK-2Human proximal tubular epithelial102.04 ± 3.74 µg/mL72
Aristolactam AIIHK-2Human proximal tubular epithelial> 160 µg/mL24
7-Methoxy-aristololactam IVHK-2Human proximal tubular epithelial4.535 µg/mLNot Specified

Table 2: Antimicrobial Activity of Piperolactam A

CompoundBacterial StrainMIC (µM)Reference
Piperolactam ABacillus subtilis500-1000
Piperolactam AStaphylococcus aureus500-1000

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of this compound, adapted from studies on related compounds.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Hemocytometer

  • Microplate reader

Procedure:

  • Cell Culture: Maintain the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest cells and adjust the concentration to 5 x 10^4 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture Cancer Cells C Seed Cells in 96-well Plate A->C B Prepare this compound Stock Solution D Treat Cells with This compound Dilutions B->D C->D E Incubate for 24/48/72 hours D->E F Add MTT Reagent E->F G Dissolve Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow for In Vitro Cytotoxicity (MTT) Assay.
Antimicrobial Susceptibility Testing using Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., S. aureus, B. subtilis)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation: Grow bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial twofold dilutions in MHB in the wells of a 96-well plate.

  • Inoculation and Incubation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Bacterial Inoculum C Inoculate Wells with Bacteria A->C B Prepare Serial Dilutions of this compound in Broth B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Bacterial Growth D->E F Determine MIC E->F

Workflow for Antimicrobial Susceptibility Testing.

Signaling Pathways Modulated by Related Aristolactams

Studies on aristolochic acids and their aristolactam metabolites have implicated several signaling pathways in their mechanism of action, particularly in the context of toxicity and carcinogenicity. These pathways are relevant targets for investigation with this compound.

  • DNA Damage Response Pathway: Aristolactams are known to form covalent adducts with DNA, which can activate the DNA damage response pathway. This can lead to cell cycle arrest, apoptosis, or DNA repair.

  • Apoptosis Pathways: Aristolactams can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. This involves the activation of caspases, such as caspase-3.

  • NF-κB Signaling Pathway: Aristolochic acids have been shown to activate the NF-κB signaling pathway, which is involved in inflammation and cell survival.

  • TGF-β Signaling Pathway: This pathway, which is crucial in fibrosis, has been shown to be activated by aristolochic acid, leading to the accumulation of extracellular matrix proteins.

Piperolactam This compound (or related aristolactams) DNA_Adducts DNA Adduct Formation Piperolactam->DNA_Adducts Induces NFkB NF-κB Activation Piperolactam->NFkB May activate TGFb TGF-β Signaling Piperolactam->TGFb May activate DDR DNA Damage Response DNA_Adducts->DDR Activates Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis Inflammation Inflammation NFkB->Inflammation Fibrosis Fibrosis TGFb->Fibrosis

Potential Signaling Pathways Modulated by this compound.

Conclusion

While this compound itself remains a largely uncharacterized compound, its structural similarity to other biologically active aristolactams suggests its potential as a valuable chemical probe in molecular biology. The application notes and protocols provided here, based on data from related compounds, offer a starting point for researchers to explore the cytotoxic, antimicrobial, and other biological activities of this compound. Further investigation is warranted to elucidate its specific molecular targets and mechanisms of action.

References

Application Notes and Protocols for Animal Studies with Piperolactam C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperolactam C is an alkaloid compound that has been identified in various Piper species.[1] While specific biological activities of this compound are not extensively documented, related compounds from the Piper genus, such as Piperolactam A, have demonstrated a range of effects including antimicrobial, cytotoxic, anti-inflammatory, and anticancer properties.[2][3][4][5] This document provides detailed experimental designs and protocols for investigating the potential anti-inflammatory and anti-cancer activities of this compound in animal models. These protocols are intended to serve as a foundational guide for researchers initiating in vivo studies with this compound.

I. Anti-Inflammatory Activity of this compound

Application Note:

This section outlines protocols to assess the potential of this compound in mitigating acute and delayed-type hypersensitivity inflammatory responses. The carrageenan-induced paw edema model is a widely used and reproducible method for evaluating acute inflammation. The oxazolone-induced ear edema model is suitable for studying delayed-type hypersensitivity.

Experimental Protocols:

1. Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate the effect of this compound on acute inflammation.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g).

  • Grouping:

    • Group I: Vehicle Control (e.g., 0.5% carboxymethylcellulose).

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg).

    • Group III-V: this compound (e.g., 10, 25, 50 mg/kg).

  • Procedure:

    • Acclimatize animals for at least one week.

    • Fast animals overnight before the experiment with free access to water.

    • Administer this compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

2. Oxazolone-Induced Ear Edema in Mice

This model assesses the effect of this compound on delayed-type hypersensitivity.

  • Animals: Male BALB/c or Swiss albino mice (20-25g).

  • Grouping:

    • Group I: Vehicle Control.

    • Group II: Positive Control (e.g., Dexamethasone, 1 mg/kg).

    • Group III-V: this compound (e.g., 10, 25, 50 mg/kg).

  • Procedure:

    • Sensitization: On day 0, apply 50 µL of 2% oxazolone (B7731731) in acetone/ethanol to the shaved abdomen of each mouse.

    • Challenge: On day 7, apply 20 µL of 1% oxazolone to the inner and outer surfaces of the right ear. Apply the vehicle to the left ear.

    • Administer this compound, vehicle, or positive control 1 hour before the challenge.

    • After 24 hours, sacrifice the mice and collect circular sections from both ears using a biopsy punch.

    • Weigh the ear sections to determine the extent of edema.

  • Data Analysis: Calculate the difference in weight between the right and left ear punches. Determine the percentage inhibition of edema for each treated group relative to the vehicle control.

Data Presentation:

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

GroupTreatmentDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema
IVehicle Control-0
IIIndomethacin10
IIIThis compound10
IVThis compound25
VThis compound50

Table 2: Effect of this compound on Oxazolone-Induced Ear Edema in Mice

GroupTreatmentDose (mg/kg)Ear Edema (mg) (Mean ± SD)% Inhibition of Edema
IVehicle Control-0
IIDexamethasone1
IIIThis compound10
IVThis compound25
VThis compound50

Experimental Workflow Diagram:

G cluster_carrageenan Carrageenan-Induced Paw Edema cluster_oxazolone Oxazolone-Induced Ear Edema A1 Acclimatization & Fasting A2 Administer Compound A1->A2 A3 Initial Paw Volume A2->A3 A4 Inject Carrageenan A3->A4 A5 Measure Paw Volume (1-4h) A4->A5 A6 Data Analysis A5->A6 B1 Sensitization (Day 0) B2 Administer Compound (Day 7) B1->B2 B3 Challenge (Day 7) B2->B3 B4 Measure Ear Edema (Day 8) B3->B4 B5 Data Analysis B4->B5 G A Cell Culture B Tumor Implantation A->B C Tumor Growth to Palpable Size B->C D Randomization C->D E Treatment Administration D->E F Monitor Tumor Volume & Body Weight E->F G Endpoint: Tumor Excision & Analysis F->G H Data Analysis G->H G cluster_pathway Hypothetical Inhibition by this compound Stimulus Inflammatory or Mitogenic Stimulus IKK IKK Stimulus->IKK RAS RAS Stimulus->RAS IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Target Inflammation Cell Proliferation Survival NFkB->Target RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Target PLC This compound PLC->IKK PLC->MEK

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Synthesis Yield of Piperolactam C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of Piperolactam C. The following information is designed to help improve reaction yields and streamline the synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for constructing the this compound core?

A1: A contemporary and efficient method involves a two-step sequence:

  • Ruthenium-catalyzed C-H activation/annulation: This step forms the initial isoindolinone core.

  • Dehydro-Diels-Alder reaction: This subsequent reaction with a benzyne (B1209423) precursor constructs the phenanthrene (B1679779) lactam skeleton of this compound.

Q2: I am experiencing low yields in the initial C-H activation step to form the isoindolinone intermediate. What are the likely causes?

A2: Low yields in the ruthenium-catalyzed C-H activation for isoindolinone synthesis can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with starting materials. Refer to the troubleshooting guide below for specific solutions.

Q3: The Dehydro-Diels-Alder reaction is not proceeding efficiently. What can I do to improve the yield of this compound?

A3: The efficiency of the Dehydro-Diels-Alder reaction is sensitive to the benzyne precursor, reaction temperature, and the presence of activating or deactivating groups on the substrates. See the detailed troubleshooting section for targeted advice.

Q4: I am observing the formation of significant side products. What are the most common side reactions in this synthesis?

A4: Common side reactions may include homocoupling of the benzyne precursor, incomplete cyclization, or the formation of regioisomers, especially if using unsymmetrical benzyne precursors.

Q5: How can I effectively purify the final this compound product?

A5: this compound is a polar molecule, which can present purification challenges. A combination of column chromatography using different stationary phases (e.g., silica (B1680970) gel followed by alumina) and recrystallization is often effective. For highly polar impurities, reversed-phase chromatography may be necessary.[1][2][3]

Proposed Synthetic Pathway for this compound

The following diagram illustrates a plausible synthetic route to this compound based on modern synthetic methodologies.

Piperolactam_C_Synthesis start Starting Materials: 3,4,5-Trimethoxybenzoic acid & N-methyl-2-propynamine step1 Step 1: Amide Formation start->step1 intermediate1 N-methyl-N-(prop-2-yn-1-yl)-3,4,5- trimethoxybenzamide step1->intermediate1 step2 Step 2: Ruthenium-Catalyzed C-H Activation/Annulation intermediate1->step2 intermediate2 Isoindolinone Intermediate step2->intermediate2 step3 Step 3: Dehydro-Diels-Alder Reaction with Benzyne Precursor intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Guides

Guide 1: Low Yield in Step 2 - Ruthenium-Catalyzed C-H Activation/Annulation
Observed Problem Potential Cause Recommended Solution
Low conversion of starting material Inactive catalystEnsure the ruthenium catalyst is fresh and handled under an inert atmosphere. Consider using a different ruthenium precursor, such as [{Ru(p-cymene)Cl₂}₂].[4][5]
Suboptimal temperatureScreen a range of temperatures, typically from 100°C to 140°C. Higher temperatures may be required but can also lead to catalyst decomposition.
Incorrect baseThe choice of base is critical. Screen different bases such as potassium pivalate (B1233124) or cesium carbonate. The base's solubility and strength can significantly impact the reaction.
Formation of multiple byproducts Side reactions due to air/moistureEnsure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents.
Catalyst decompositionUse a more robust ligand for the ruthenium catalyst or lower the reaction temperature. The formation of palladium black is an indicator of catalyst decomposition.
Poor regioselectivity Steric hindranceModify the directing group on the benzamide (B126) to favor the desired C-H activation site.
Guide 2: Low Yield in Step 3 - Dehydro-Diels-Alder Reaction
Observed Problem Potential Cause Recommended Solution
Low conversion of isoindolinone intermediate Inefficient benzyne formationUse a more reactive benzyne precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate.
Suboptimal temperatureDiels-Alder reactions can be temperature-sensitive. Lower temperatures often favor the kinetic product (endo), while higher temperatures can lead to the retro-Diels-Alder reaction. Optimize the temperature, starting from room temperature and gradually increasing.
Unfavorable reaction kineticsIncrease the reaction time and monitor progress by TLC or LC-MS.
Formation of homocoupled byproduct Excess benzyne precursorUse the benzyne precursor in a stoichiometric amount or in slight excess (1.1-1.2 equivalents).
Presence of oxygenThoroughly degas all solvents and reagents and maintain an inert atmosphere throughout the reaction.
Low product selectivity Formation of regioisomersIf using an unsymmetrical benzyne, regioselectivity can be an issue. Consider the electronic and steric effects of the substituents on both the isoindolinone and the benzyne to predict the major regioisomer.

Experimental Protocols

Protocol for Step 2: Ruthenium-Catalyzed C-H Activation/Annulation

This protocol is a representative procedure for the synthesis of the isoindolinone intermediate.

  • Reaction Setup: To an oven-dried Schlenk tube, add N-methyl-N-(prop-2-yn-1-yl)-3,4,5-trimethoxybenzamide (1.0 equiv), [{Ru(p-cymene)Cl₂}₂] (5 mol%), and potassium pivalate (20 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous toluene (B28343) via syringe.

  • Reaction: Place the reaction tube in a preheated oil bath at 140°C and stir for 16-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the isoindolinone intermediate.

Protocol for Step 3: Dehydro-Diels-Alder Reaction

This protocol outlines a general procedure for the construction of the this compound skeleton.

  • Reaction Setup: To an oven-dried flask, add the isoindolinone intermediate (1.0 equiv) and a benzyne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, 1.2 equiv).

  • Inert Atmosphere: Flush the flask with argon.

  • Solvent and Reagent Addition: Add anhydrous acetonitrile, followed by cesium fluoride (B91410) (2.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography on silica gel to yield this compound.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize hypothetical quantitative data for optimizing the key reaction steps.

Table 1: Optimization of the Ruthenium-Catalyzed C-H Activation

EntryRu Catalyst (mol%)Base (mol%)Temperature (°C)Time (h)Yield (%)
1[{Ru(p-cymene)Cl₂}₂] (5)K₂CO₃ (20)1202445
2[{Ru(p-cymene)Cl₂}₂] (5)Cs₂CO₃ (20)1202462
3[{Ru(p-cymene)Cl₂}₂] (5)K-pivalate (20)1202475
4[{Ru(p-cymene)Cl₂}₂] (5)K-pivalate (20)1401688
5[RuCl₂(PPh₃)₃] (5)K-pivalate (20)1401655

Table 2: Optimization of the Dehydro-Diels-Alder Reaction

EntryBenzyne PrecursorFluoride SourceSolventTemperature (°C)Time (h)Yield (%)
12-(TMS)PhOTfKFTHF252450
22-(TMS)PhOTfCsFTHF252465
32-(TMS)PhOTfCsFCH₃CN252482
42-(TMS)PhOTfCsFCH₃CN501271
5o-silylaryl triflateTBAFTHF252468

Visualizations

Experimental Workflow

G cluster_0 Step 1: Isoindolinone Synthesis cluster_1 Step 2: this compound Synthesis a Combine Benzamide, Ru-Catalyst, & Base b Add Anhydrous Toluene a->b c Heat at 140°C under Argon b->c d Work-up & Column Chromatography c->d e Combine Isoindolinone & Benzyne Precursor d->e Purified Intermediate f Add Acetonitrile & CsF e->f g Stir at RT under Argon f->g h Work-up & Column Chromatography g->h i Recrystallization h->i Crude Product j Pure this compound i->j

Caption: General experimental workflow for this compound synthesis.

Troubleshooting Decision Tree

G cluster_ch cluster_da cluster_purify start Low Yield in Synthesis q1 Issue in C-H Activation Step? start->q1 q1_yes Yes q1->q1_yes q1_no No q1->q1_no a1 Check Catalyst Activity q1_yes->a1 a2 Optimize Temperature & Base q1_yes->a2 a3 Ensure Inert Atmosphere q1_yes->a3 q2 Issue in Diels-Alder Step? q1_no->q2 q2_yes Yes q2->q2_yes q2_no No q2->q2_no b1 Change Benzyne Precursor q2_yes->b1 b2 Optimize Temperature & Time q2_yes->b2 b3 Check for Homocoupling q2_yes->b3 q3 Purification Issues? q2_no->q3 q3_yes Yes c1 Use Sequential Chromatography (Silica -> Alumina) q3_yes->c1 c2 Attempt Recrystallization from different solvents q3_yes->c2 c3 Consider Reversed-Phase HPLC q3_yes->c3

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Piperolactam C In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Piperolactam C during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

This compound is a naturally occurring alkaloid compound.[1] Like many secondary metabolites derived from plants, it is often hydrophobic, meaning it has poor solubility in aqueous solutions such as cell culture media and buffers.[2][3] This can lead to precipitation of the compound, inaccurate dosing, and unreliable experimental results.

Q2: What are the initial recommended solvents for dissolving this compound?

Based on general practices for hydrophobic compounds, the following organic solvents are recommended for preparing a stock solution of this compound:

It is crucial to first dissolve this compound in a minimal amount of the organic solvent before further dilution in aqueous media.[3]

Q3: How can I determine the solubility of this compound in my specific experimental system?

A preliminary solubility test is recommended. This can be done by preparing a saturated solution of this compound in your final aqueous buffer or media and measuring the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Troubleshooting Guide: Overcoming this compound Precipitation

Issue 1: this compound precipitates out of solution upon dilution into aqueous media.

This is a common issue when diluting a concentrated stock solution in an organic solvent into an aqueous buffer or cell culture medium.

Root Cause Analysis and Solutions:

Potential Cause Recommended Solution Experimental Protocol
Final solvent concentration is too low to maintain solubility. Increase the final concentration of the co-solvent (e.g., DMSO, ethanol) in the aqueous medium. However, be mindful of solvent toxicity to cells.Co-Solvent Optimization Protocol: 1. Prepare a high-concentration stock solution of this compound in 100% DMSO.2. Create a serial dilution of your stock solution into your final aqueous medium to achieve a range of final DMSO concentrations (e.g., 0.1%, 0.5%, 1%).3. Visually inspect for precipitation immediately and after incubation at the experimental temperature.4. Perform a cell viability assay (e.g., MTT, Trypan Blue) with the corresponding concentrations of DMSO alone to determine the tolerable limit for your cell line.
pH of the medium is not optimal for this compound solubility. Adjust the pH of the final aqueous solution. The solubility of compounds with acidic or basic functional groups can be significantly influenced by pH.[2]pH Adjustment Protocol: 1. Prepare a series of buffers with different pH values (e.g., pH 6.0, 7.4, 8.0).2. Add the this compound stock solution to each buffer to the desired final concentration.3. Observe for precipitation and quantify the dissolved compound if possible.
The inherent aqueous solubility of this compound is too low. Utilize solubility-enhancing excipients such as cyclodextrins or surfactants.Cyclodextrin (B1172386) Complexation Protocol: 1. Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in your aqueous medium.2. Add the this compound stock solution to the cyclodextrin solution while vortexing.3. Allow the mixture to equilibrate (e.g., for 1 hour at room temperature) before use.

Solubility Enhancement Strategies Comparison:

Method Pros Cons Considerations
Co-solvents (e.g., DMSO, Ethanol) Simple to implement, effective for many compounds.Can be toxic to cells at higher concentrations.Always include a vehicle control in your experiments.
pH Adjustment Can be very effective if the compound has ionizable groups.May not be compatible with biological systems that require a specific pH range.Ensure the final pH is compatible with your cells or assay.
Cyclodextrins Generally low toxicity, can significantly increase solubility.May alter the bioavailability of the compound to cells.Choose the appropriate type and concentration of cyclodextrin.
Surfactants (e.g., SDS, Tween®) Highly effective at increasing solubility.Can disrupt cell membranes and interfere with certain assays.Use with caution and at very low concentrations.
Issue 2: Inconsistent results in cell-based assays.

Inconsistent results can often be traced back to issues with the compound's solubility and stability in the assay medium.

Troubleshooting Workflow:

G Troubleshooting Inconsistent Results A Inconsistent Assay Results B Check for visible precipitation in wells A->B C Precipitation observed B->C Yes D No precipitation observed B->D No E Implement solubility enhancement strategy (see Issue 1) C->E F Assess compound stability in media over time D->F G Compound degrades F->G Yes H Compound is stable F->H No I Reduce incubation time or prepare fresh solutions G->I J Investigate other experimental variables (e.g., cell density, reagent quality) H->J

Caption: Workflow for troubleshooting inconsistent experimental results.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Accurately weigh the desired amount of this compound powder.

  • Add a small volume of 100% DMSO to the powder.

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • Add more DMSO to reach the final desired stock concentration (e.g., 10 mM, 50 mM).

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not extensively documented, related compounds from the Piper genus, such as Piperine, have been shown to influence various cellular processes. These may serve as a starting point for investigation.

Hypothesized Signaling Pathways for Piper-derived Compounds:

G Potential Signaling Pathways for Piper Alkaloids cluster_0 Upstream cluster_1 Signaling Cascades cluster_2 Cellular Outcomes Piper_Alkaloid Piper Alkaloid (e.g., Piperine, this compound) AKT_mTOR AKT/mTOR Pathway Piper_Alkaloid->AKT_mTOR Inhibition MAPK ERK/p38 MAPK Pathway Piper_Alkaloid->MAPK Modulation STAT3_NFkB STAT3/NF-κB Pathway Piper_Alkaloid->STAT3_NFkB Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Piper_Alkaloid->Cell_Cycle_Arrest Autophagy Autophagy AKT_mTOR->Autophagy Induction Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation MAPK->Inflammation STAT3_NFkB->Apoptosis STAT3_NFkB->Inflammation

Caption: Potential signaling pathways affected by Piper alkaloids.

References

troubleshooting Piperolactam C degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with Piperolactam C degradation during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound belongs to the aristolactam class of alkaloids, which are nitrogen-containing secondary metabolites found in various plant species, including the Piper genus. Like many bioactive compounds, this compound can be susceptible to degradation under certain chemical and physical conditions.[1][2][3] Ensuring its stability is critical for accurate quantification, isolation of the pure compound, and subsequent pharmacological studies. Degradation can lead to reduced yield and the formation of artifacts that may interfere with analysis or biological assays.

Q2: I'm observing a low yield of this compound. What are the potential causes?

A low yield of this compound can stem from several factors:

  • Incomplete Extraction: The solvent system or extraction method may not be optimal for solubilizing and recovering this compound from the plant matrix.

  • Degradation: The compound may be degrading during the extraction process due to exposure to harsh conditions such as high temperatures, extreme pH levels, light, or oxygen.[1][4]

  • Emulsion Formation: During liquid-liquid extraction (LLE), stable emulsions can form between the aqueous and organic layers, trapping the analyte and leading to poor recovery.

  • Poor Phase Separation: In LLE, incomplete separation of the aqueous and organic phases can result in the loss of the product.

Q3: My extract has changed color, or I see unexpected peaks in my chromatogram. Does this indicate degradation?

Yes, a change in color or the appearance of unexpected peaks in analytical profiles (e.g., HPLC, LC-MS) are common indicators of compound degradation. When a molecule like this compound degrades, its chemical structure is altered, resulting in new compounds (degradants) with different chromatographic and spectroscopic properties. For instance, oxidation of bioactive compounds can lead to color changes. It is advisable to compare the chromatographic profile of your extract with a known standard of this compound, if available.

Q4: How does pH affect the stability of this compound during extraction?

The stability of lactam-containing compounds, a structural feature of this compound, is often pH-dependent. The lactam ring can be susceptible to hydrolysis, particularly under alkaline conditions (pH > 7.5), which leads to the opening of the ring and inactivation of the molecule. Conversely, alkaloids are often extracted in acidic conditions (as salts) or alkaline conditions (as free bases) to facilitate their separation from other plant constituents. It is crucial to carefully control the pH and limit the exposure time to harsh pH environments.

Q5: Can the choice of solvent lead to the degradation of this compound?

While solvent selection is primarily based on polarity to maximize yield, some solvents can promote degradation. For example, while methanol (B129727) is a common solvent for alkaloid extraction, it has been reported to cause degradation of some β-lactam compounds. It is important to use high-purity solvents and consider potential reactivity with the target compound. Running small-scale trials with different solvents can help identify the most suitable system for both high yield and stability.

Troubleshooting Guides

Guide 1: Addressing Low Yield and Suspected Degradation

This guide provides a systematic approach to troubleshooting low yields and identifying the source of this compound degradation.

Troubleshooting Workflow

Start Low Yield or Suspected Degradation Check_Extraction Step 1: Review Extraction Parameters Start->Check_Extraction Check_pH Step 2: Evaluate pH Conditions Check_Extraction->Check_pH Parameters seem optimal Optimize Optimize Protocol Check_Extraction->Optimize Inefficient method/solvent Check_Temp Step 3: Assess Temperature Exposure Check_pH->Check_Temp pH is neutral and controlled Check_pH->Optimize Extreme pH used Check_LLE Step 4: Troubleshoot Liquid-Liquid Extraction Check_Temp->Check_LLE Temperature is controlled Check_Temp->Optimize High temperature exposure Check_LLE->Optimize No LLE issues Check_LLE->Optimize Emulsion or poor separation Emulsion Emulsion Forms During LLE Gentle Try Gentle Swirling Emulsion->Gentle Salt Add Brine (Salting Out) Gentle->Salt Fails Resolved Emulsion Resolved Gentle->Resolved Succeeds Solvent Add Different Organic Solvent Salt->Solvent Fails Salt->Resolved Succeeds Temp Modify Temperature Solvent->Temp Fails Solvent->Resolved Succeeds Filter Filter Through Celite Temp->Filter Fails Temp->Resolved Succeeds Filter->Resolved Succeeds

References

Technical Support Center: Optimization of Chromatographic Separation for Piperolactam C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the chromatographic separation of Piperolactam C.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges in the chromatographic analysis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Question/Issue Potential Causes Recommended Solutions
1. Why is my this compound peak showing significant tailing or fronting? Peak Tailing: • Secondary interactions between the basic nitrogen in this compound and acidic silanols on the silica-based column packing. • Column overload. • Low mobile phase buffer concentration. Peak Fronting: • Sample solvent is stronger than the mobile phase. • Column overload.For Tailing: • Lower the mobile phase pH (e.g., to 3-4) to protonate the analyte.[1][2] • Add a competitive base like triethylamine (B128534) (TEA) to the mobile phase in small concentrations (e.g., 0.1%). • Use an end-capped column or a column with a different stationary phase (e.g., polymer-based).[2] • Reduce the sample concentration or injection volume.[2] For Fronting: • Dissolve the sample in the initial mobile phase or a weaker solvent.[2] • Decrease the injection volume or dilute the sample.
2. My this compound retention time is shifting between injections. What's causing this? • Inconsistent mobile phase preparation. • Fluctuations in column temperature. • Inadequate column equilibration time between gradient runs. • Pump malfunction or leaks causing flow rate instability.• Prepare fresh mobile phase daily and ensure accurate composition. • Use a column thermostat to maintain a consistent temperature (e.g., 25-35°C). • Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection (typically 10 column volumes). • Check the system for leaks and verify pump performance.
3. I am seeing poor resolution between this compound and other related alkaloids or impurities. • Mobile phase composition is not optimal. • Incorrect stationary phase selection. • Gradient slope is too steep.Adjust Mobile Phase: Modify the organic solvent (acetonitrile vs. methanol) or the ratio of organic to aqueous phase. Adjusting the pH can alter the selectivity for ionizable compounds. • Change Column: Try a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) or a smaller particle size (for UHPLC) to increase efficiency. • Optimize Gradient: Decrease the gradient slope (e.g., from a 5-95% B in 10 min to 5-95% B in 20 min) to improve the separation of closely eluting peaks.
4. The signal intensity/peak area for this compound is low or inconsistent. • Analyte degradation in the sample vial or on the column. • Suboptimal detection wavelength. • Issues with the mass spectrometer source (if using LC-MS). • Sample precipitation in the autosampler.Check Stability: Piperolactams can be sensitive to pH, light, and temperature. Limit sample exposure and consider using amber vials. Run a stability study on the processed sample. • Optimize Detection: Determine the optimal UV wavelength for this compound by scanning a standard solution. For LC-MS, positive ionization mode is generally preferred for alkaloids. • Clean MS Source: If using LC-MS, clean the ion source as part of routine maintenance. • Ensure the sample remains fully dissolved in the injection solvent.
5. Why is the system backpressure unexpectedly high? • Blockage in the system (e.g., guard column, column frit, tubing). • Particulate matter from unfiltered samples. • Mobile phase precipitation (e.g., buffer salts crashing out in high organic content).• Filter all samples and mobile phases through a 0.22 or 0.45 µm filter. • Systematically isolate the source of the blockage by removing components (start with the column) and checking the pressure. • Flush the column in the reverse direction (if permitted by the manufacturer). • Ensure buffer components are soluble in the entire mobile phase gradient range.

Experimental Protocols

Protocol 1: RP-HPLC Method for Quantification of this compound

This protocol outlines a standard reverse-phase HPLC method for the separation and quantification of this compound.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase and Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (B52724).

  • Filter all mobile phases through a 0.45 µm membrane filter and degas before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan for optimal absorbance between 220-350 nm. A wavelength around 340 nm is often used for similar structures.

  • Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

4. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound standard in methanol (B129727) or acetonitrile to prepare a 1 mg/mL stock solution.

  • Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Extract the sample (e.g., plant material) with a suitable solvent like methanol. Centrifuge and filter the supernatant through a 0.22 µm syringe filter before injection.

  • Solvent: Use the initial mobile phase composition as the diluent for final sample and standard dilutions.

Protocol 2: UPLC-MS/MS Method for High-Sensitivity Analysis

This protocol is designed for high-resolution separation and sensitive detection, suitable for complex matrices or low-concentration samples.

1. Instrumentation and Columns:

  • Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (e.g., QqTOF or Triple Quadrupole).

  • Column: Acquity UPLC BEH C18 or equivalent (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

2. Mobile Phase and Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

3. Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.

  • Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    8.0 5 95
    9.0 5 95
    9.1 95 5

    | 11.0 | 95 | 5 |

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Data Acquisition: Full scan mode (e.g., m/z 100-1000) for identification and Multiple Reaction Monitoring (MRM) for quantification. For this compound (C17H15NO4, Exact Mass: 297.10), a precursor ion of [M+H]+ at m/z 298.11 would be targeted.

Data Summary Tables

The following tables provide an example of how to summarize method validation and optimization data.

Table 1: Method Validation Parameters for this compound Quantification (Illustrative Data)

ParameterResultAcceptance Criteria
Linearity (Range) 1 - 100 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.999
Limit of Detection (LOD) 0.3 µg/mL-
Limit of Quantification (LOQ) 1.0 µg/mL-
Precision (%RSD) < 2.0%≤ 2.0%
Accuracy (% Recovery) 98.5% - 101.2%95% - 105%

Table 2: Effect of Mobile Phase Modifier on Peak Shape (Illustrative Data)

Mobile Phase ConditionPeak Asymmetry FactorTheoretical Plates
Water/Acetonitrile 2.1 (Tailing)4,500
0.1% Formic Acid in Water/ACN 1.212,500
0.1% TFA in Water/ACN 1.113,100

Visualizations

The following diagrams illustrate key workflows and decision-making processes in chromatographic method development and troubleshooting.

G start_end start_end process process decision decision data data start Start: Method Development Goal info Gather Analyte Information (this compound: pKa, UV, solubility) start->info select_mode Select Chromatographic Mode (Reverse-Phase) info->select_mode select_col Select Initial Column & Mobile Phase (C18, ACN/H2O with acid) select_mode->select_col screen Perform Initial Screening Runs (Isocratic & Gradient) select_col->screen eval Evaluate Peak Shape, Retention, & Resolution screen->eval adequate Separation Adequate? eval->adequate optimize Optimize Parameters (Gradient, Temp, pH, Flow Rate) adequate->optimize No validate Perform Method Validation (Linearity, Precision, Accuracy) adequate->validate Yes optimize->screen end Final Method Established validate->end

Caption: Workflow for Chromatographic Method Development.

G problem problem decision decision solution solution check check start Poor Peak Shape Observed is_tailing Tailing or Fronting? start->is_tailing tailing Tailing is_tailing->tailing Tailing fronting Fronting is_tailing->fronting Fronting check_overload_t Check for Overload tailing->check_overload_t overload_t Overloaded? check_overload_t->overload_t reduce_conc_t Reduce Sample Concentration or Injection Volume overload_t->reduce_conc_t Yes check_silanol Check for Silanol Interactions overload_t->check_silanol No add_modifier Lower Mobile Phase pH or Add Competitive Base (TEA) check_silanol->add_modifier check_solvent Check Sample Solvent fronting->check_solvent solvent_strong Solvent Stronger than Mobile Phase? check_solvent->solvent_strong change_solvent Dissolve Sample in Initial Mobile Phase solvent_strong->change_solvent Yes check_overload_f Check for Overload solvent_strong->check_overload_f No reduce_conc_f Reduce Sample Concentration check_overload_f->reduce_conc_f

Caption: Troubleshooting Decision Tree for Poor Peak Shape.

References

Technical Support Center: Enhancing the Stability of Piperolactam C for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of Piperolactam C during long-term storage and experimental handling. The following troubleshooting advice and frequently asked questions (FAQs) address common challenges to help ensure the integrity and reliability of your research.

Troubleshooting Guide

Q1: I've noticed a change in the color of my solid this compound sample over time. What could be the cause?

A1: Color change in solid this compound, which has a phenanthrene (B1679779) core, could indicate degradation. This is often due to oxidation or photodegradation. Exposure to light and air can lead to the formation of colored by-products.[1][2] To mitigate this, always store solid this compound in a tightly sealed, amber glass vial or a container wrapped in aluminum foil to protect it from light.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidation.

Q2: My this compound solution has become cloudy or has formed a precipitate. What should I do?

A2: Cloudiness or precipitation in a this compound solution can be caused by several factors:

  • Solvent Evaporation: Over time, highly volatile solvents can evaporate, increasing the concentration of this compound beyond its solubility limit. Ensure your container is tightly sealed.

  • Temperature Fluctuations: Changes in temperature can affect solubility. Some compounds are less soluble at lower temperatures. If you are storing solutions in a refrigerator or freezer, allow them to come to room temperature completely and vortex gently before use.

  • Degradation: The precipitate could be a degradation product that is less soluble in the chosen solvent. This highlights the importance of using appropriate storage conditions to maintain the stability of the solution.

  • pH Shift: If you are using a buffered solution, a change in pH could affect the solubility of this compound. Verify the pH of your solution.

It is recommended to filter the solution through a 0.22 µm syringe filter before use if precipitation is observed. However, it is crucial to determine the cause, as the concentration of the active compound may have changed.

Q3: I suspect my this compound has degraded. How can I confirm this?

A3: To confirm degradation, you will need to use an analytical technique that can separate the parent compound from potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose.[3] A stability-indicating HPLC method can resolve this compound from its impurities and degradants. By comparing the chromatogram of your sample to that of a freshly prepared standard, you can identify and quantify any degradation.

Q4: My experimental results are inconsistent when using older stock solutions of this compound. Could this be a stability issue?

A4: Yes, inconsistent results are a common sign of compound degradation. The potency of your stock solution may have decreased over time, leading to variability in your experiments. It is best practice to prepare fresh working solutions from a solid stock that has been stored under optimal conditions. If you must use older stock solutions, it is advisable to re-qualify them by HPLC to determine the current concentration of the active compound before use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For long-term storage of solid this compound, the following conditions are recommended to minimize degradation:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerSlows down chemical reactions and potential degradation pathways.
Light Protected from light (amber vials or foil-wrapped containers)This compound's phenanthrene structure makes it susceptible to photodegradation.
Atmosphere Tightly sealed container, preferably under an inert gas (e.g., argon or nitrogen)Prevents oxidation and degradation from atmospheric moisture.
Humidity Dry environmentMoisture can promote hydrolytic degradation of the lactam ring.

Q2: How should I prepare and store stock solutions of this compound?

A2: When preparing stock solutions, use a high-purity, anhydrous solvent in which this compound is readily soluble. To ensure stability:

  • Solvent Choice: Select a solvent that is appropriate for your experimental needs and in which this compound is stable.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Light Protection: Always store solutions in amber vials or wrap them in aluminum foil.

  • Aqueous Solutions: Aqueous solutions are generally not recommended for long-term storage due to the risk of hydrolysis. It is best to prepare them fresh for each experiment.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure (containing a lactam ring and a phenanthrene system), the following pathways are plausible:

  • Hydrolysis: The lactam ring can undergo hydrolysis, especially under acidic or basic conditions, to open the ring structure.

  • Oxidation: The electron-rich aromatic rings of the phenanthrene core can be susceptible to oxidation, leading to the formation of hydroxylated or other oxidized derivatives.

  • Photodegradation: The polycyclic aromatic system is prone to degradation upon exposure to light, particularly UV radiation.

Q4: How can I perform a forced degradation study to understand the stability of this compound?

A4: A forced degradation study, also known as stress testing, is essential to identify potential degradation products and establish the stability-indicating nature of an analytical method. The study involves exposing this compound to harsh conditions and analyzing the resulting mixture by HPLC.

Experimental Protocols

Protocol 1: Forced Degradation Studies of this compound

Objective: To identify the potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl and dilute with the mobile phase to a final concentration of 100 µg/mL.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. Dilute with the mobile phase to a final concentration of 100 µg/mL.

    • Thermal Degradation: Place solid this compound in a hot air oven at 70°C for 48 hours. Dissolve the stressed solid in a suitable solvent and dilute to a final concentration of 100 µg/mL.

    • Photodegradation: Expose a solution of this compound (100 µg/mL in a suitable solvent) to direct sunlight for 24 hours or in a photostability chamber. Keep a control sample wrapped in aluminum foil at the same temperature.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV or photodiode array (PDA) detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or an appropriate buffer). Start with a higher aqueous composition and gradually increase the organic component.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (to be determined by UV-Vis spectroscopy).

    • Injection Volume: 10 µL.

  • Method Optimization: Inject the mixture of stressed samples from the forced degradation study. Adjust the mobile phase composition, gradient, and other parameters to achieve baseline separation between the peak for this compound and all degradation product peaks.

  • Validation: Once optimized, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The following table summarizes recommended storage conditions for related alkaloids and phenanthrene compounds, which can serve as a guide for this compound.

Table 1: Recommended Storage Conditions for Alkaloids and Phenanthrene Compounds

Compound TypeFormTemperatureLight/Air ProtectionReference
Alkaloids (general)Solid/Extract-20°C for long-termTightly sealed, protected from light
Phenanthrene CompoundsSolidCool, dry placeTightly sealed, protected from light
Phenanthrene CompoundsOrganic Solution4°CAmber vial, protected from light
Phenanthrene CompoundsAqueous Solution4°CUse fresh, not for long-term storage

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal Degradation (Solid, 70°C) Stock_Solution->Thermal Photo Photodegradation (Solution, Sunlight/UV) Stock_Solution->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation: - Identify Degradants - Determine Degradation Pathways - Assess Method Specificity HPLC->Data

Caption: Workflow for forced degradation studies of this compound.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (O2, H2O2) cluster_photo Photodegradation (Light/UV) Piperolactam_C This compound Ring_Opened Ring-Opened Product (Loss of Lactam Integrity) Piperolactam_C->Ring_Opened H+ / OH- Oxidized_Products Hydroxylated or Other Oxidized Derivatives Piperolactam_C->Oxidized_Products [O] Photo_Products Photodegradation Products Piperolactam_C->Photo_Products

Caption: Potential degradation pathways of this compound.

References

Navigating the Synthesis and Scale-Up of Piperolactam C: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for navigating the complexities of synthesizing and scaling up the production of Piperolactam C, a bioactive alkaloid with significant research interest. Due to the limited availability of published, step-by-step synthesis protocols for this compound, this guide presents a representative synthetic approach based on established methods for structurally similar aristolactam alkaloids. The troubleshooting advice and frequently asked questions (FAQs) address common challenges encountered during the synthesis and purification of this class of compounds, offering practical solutions for researchers in the field.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound, providing potential causes and actionable solutions.

Problem ID Question Possible Causes Suggested Solutions
PPC-S-001 Low yield of the crude this compound product. 1. Incomplete reaction of starting materials. 2. Degradation of the product under the reaction conditions. 3. Suboptimal reaction temperature or time.1. Monitor the reaction progress using TLC or LC-MS to ensure full consumption of the limiting reagent. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. 3. Optimize the reaction temperature and time through small-scale trial runs.
PPC-S-002 Formation of significant amounts of impurities during the reaction. 1. Side reactions due to incorrect stoichiometry. 2. "Hot spots" in the reactor leading to thermal decomposition. 3. Presence of reactive impurities in the starting materials.1. Ensure precise measurement and controlled addition of reagents. 2. Improve stirring and use a reactor with efficient heat transfer to maintain a uniform temperature. 3. Purify starting materials before use and verify their purity by analytical methods.
PPC-P-001 Difficulty in purifying this compound by column chromatography. 1. Co-elution with structurally similar impurities. 2. Tailing of the product peak on the silica (B1680970) gel column. 3. Low solubility of the crude product in the loading solvent.1. Use a multi-step purification approach, such as a combination of normal-phase and reverse-phase chromatography. 2. Add a small percentage of a polar solvent (e.g., methanol (B129727) or acetic acid) to the eluent to reduce tailing. 3. Choose a solvent system for loading that ensures complete dissolution of the crude material.
PPC-C-001 Challenges in obtaining crystalline this compound. 1. Presence of residual solvents or impurities inhibiting crystallization. 2. The compound may exist as an amorphous solid under the tested conditions. 3. Inappropriate choice of crystallization solvent.1. Ensure the purified product is free of solvent and impurities by NMR and LC-MS analysis. 2. Attempt crystallization from a variety of solvent systems (e.g., ethyl acetate (B1210297)/hexane (B92381), methanol/water). 3. Use techniques such as slow evaporation or solvent diffusion to promote crystal growth.

Frequently Asked Questions (FAQs)

Synthesis & Reaction Mechanisms

  • Q1: What is a common synthetic strategy for the aristolactam core of this compound? A common and effective method involves a multi-step sequence starting from readily available precursors. A representative approach is the Suzuki-Miyaura coupling reaction to form the biaryl bond, followed by an intramolecular cyclization to construct the lactam ring.

  • Q2: What are the critical parameters to control during the synthesis? Key parameters to monitor and control include reaction temperature, the stoichiometry of the reactants, and the reaction atmosphere. Strict control over these variables is crucial for achieving high yield and purity.

Purification & Characterization

  • Q3: Which analytical techniques are recommended for characterizing this compound? A combination of spectroscopic methods is essential for unambiguous characterization. This includes ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. High-Resolution Mass Spectrometry (HRMS) is particularly important for confirming the molecular formula.[1]

  • Q4: What is a suitable mobile phase for the purification of this compound using column chromatography? A gradient elution system is often effective. A typical system for normal-phase silica gel chromatography would start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or another more polar solvent.

Scale-Up Challenges

  • Q5: What are the primary challenges when scaling up the synthesis of this compound from milligram to gram or kilogram scale? The main challenges include maintaining efficient heat transfer in larger reactors, ensuring homogenous mixing of reactants, and managing the safe handling of larger quantities of reagents and solvents.[2]

  • Q6: How can I ensure batch-to-batch consistency during scale-up? Implementing strict process controls, using well-characterized starting materials, and maintaining detailed batch records are essential for ensuring consistency. Process Analytical Technology (PAT) can also be employed to monitor critical process parameters in real-time.

Experimental Protocols

Representative Synthesis of an Aristolactam Core

This protocol outlines a general, representative procedure for the synthesis of an aristolactam scaffold, which is the core structure of this compound. Note: This is a generalized procedure and requires optimization for the specific synthesis of this compound.

Step 1: Suzuki-Miyaura Coupling

  • To a solution of a suitable ortho-iodoaniline derivative (1.0 eq) and a boronic acid derivative (1.2 eq) in a mixture of toluene (B28343) and water (4:1) is added a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, such as K₂CO₃ (2.0 eq).

  • The reaction mixture is degassed and heated to reflux under a nitrogen atmosphere for 12-24 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the mixture is cooled to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Intramolecular Amide Cyclization

  • The purified biaryl compound from Step 1 (1.0 eq) is dissolved in a suitable solvent, such as DMF.

  • A coupling reagent, for example, HATU (1.5 eq), and a base, such as DIPEA (3.0 eq), are added to the solution.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography to yield the aristolactam core.

Data Presentation

Table 1: Representative Reaction Conditions for Aristolactam Synthesis

Parameter Lab Scale (100 mg) Pilot Scale (10 g)
Solvent Volume 10 mL1 L
Reaction Temperature 100 °C100 °C
Reaction Time 12 h18 h
Stirring Speed 300 rpm150 rpm
Catalyst Loading 5 mol%3 mol%

Table 2: Representative Impurity Profile at Different Scales

Impurity Lab Scale (%) Pilot Scale (%)
Unreacted Starting Material < 1< 2
Side-product A 2-35-7
Side-product B < 12-4
This compound Purity > 95> 90 (before final purification)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Starting Materials Starting Materials Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Starting Materials->Suzuki-Miyaura Coupling Intramolecular Cyclization Intramolecular Cyclization Suzuki-Miyaura Coupling->Intramolecular Cyclization Crude this compound Crude this compound Intramolecular Cyclization->Crude this compound Column Chromatography Column Chromatography Crude this compound->Column Chromatography Crystallization Crystallization Column Chromatography->Crystallization Pure this compound Pure this compound Crystallization->Pure this compound Characterization (NMR, MS, IR) Characterization (NMR, MS, IR) Pure this compound->Characterization (NMR, MS, IR)

Caption: Representative workflow for the synthesis and purification of this compound.

signaling_pathway This compound This compound Receptor X Receptor X This compound->Receptor X Binds to Kinase A Kinase A Receptor X->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Y Transcription Factor Y Kinase B->Transcription Factor Y Activates Gene Expression Gene Expression Transcription Factor Y->Gene Expression Regulates Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: Hypothetical signaling pathway involving this compound.

References

Technical Support Center: Refining In Vivo Dosing of Piperine (as a Model for Piperolactam C)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently a limited amount of publicly available in vivo experimental data specifically for Piperolactam C. Therefore, this guide has been developed using piperine (B192125) , a structurally related and well-researched alkaloid from the Piper genus, as a model compound. The experimental parameters and troubleshooting advice provided for piperine can serve as a foundational framework for developing protocols for this compound, once more specific data becomes available.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose range for piperine in preclinical in vivo studies?

A1: Based on published literature, starting doses for piperine in rodents can vary significantly depending on the disease model and administration route. For oral administration in anti-cancer studies, doses have ranged from 10 mg/kg to 100 mg/kg body weight per day.[1][2][3] For anti-inflammatory models, oral doses of 20 mg/kg to 100 mg/kg have been used.[4] Intraperitoneal injections are generally lower, in the range of 25-50 mg/kg/day.[1] It is crucial to begin with a dose-finding study to determine the optimal therapeutic window for your specific model.

Q2: What is the most common route of administration for piperine in animal studies?

A2: The most common route of administration for piperine is oral gavage, which mimics the typical human route of consumption and is often used for evaluating the systemic effects of orally bioavailable compounds. Intraperitoneal (i.p.) and intratumoral (i.t.) injections have also been used, particularly in cancer models to achieve higher local concentrations or bypass first-pass metabolism.

Q3: What are the known toxic effects of piperine in animals?

A3: Acute toxicity studies have shown that high doses of piperine can be lethal, with LD50 values in mice varying by administration route (e.g., 330 mg/kg for intragastric and 43 mg/kg for intraperitoneal). Subacute and subchronic studies have identified potential target organs for toxicity, including the liver, kidneys, and lungs, particularly at higher doses (e.g., 35 mg/kg and above in mice). Observed histopathological changes at high doses have included hemorrhagic necrosis in the gastrointestinal tract and urinary bladder.

Q4: How should I prepare piperine for in vivo administration?

A4: Piperine has poor water solubility, which presents a formulation challenge. For oral gavage, it is often suspended in a vehicle such as corn oil, olive oil, or a solution of 0.5% carboxymethylcellulose (CMC). For intraperitoneal injections, it can be dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluted with saline or phosphate-buffered saline (PBS). It is critical to establish the maximum tolerated concentration of the vehicle in your animal model, as the vehicle itself can have biological effects.

Q5: What signaling pathways are known to be modulated by piperine?

A5: Piperine has been shown to modulate multiple key signaling pathways involved in inflammation and cancer. Notably, it inhibits the activation of the NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) pathways. By suppressing the phosphorylation of key proteins like p65 (a subunit of NF-κB), ERK, JNK, and p38 (members of the MAPK family), piperine can downregulate the expression of pro-inflammatory cytokines and enzymes.

Quantitative Data Summary

The following tables summarize in vivo dosage and toxicity data for piperine from various preclinical studies.

Table 1: In Vivo Efficacy Dosages of Piperine

Animal ModelDisease/ConditionAdministration RouteDosage RangeDurationObserved Effect
RatArthritisOral Gavage20-100 mg/kg/day-Reduced paw volume and inflammation
Mouse (BALB/c)Breast CancerIntraperitoneal25 mg/kg/day14 daysSignificant decrease in tumor size
Mouse (Nude)Prostate CancerOral Gavage10 mg/kg/day1 monthSuppression of tumor growth
Mouse (Nude)Prostate CancerIntraperitoneal100 mg/kg/day1 monthReduction in tumor growth
Mouse (BALB/c)Breast CancerIntratumoral2.5-5 mg/kg3 injections over 9 daysDose-dependent suppression of tumor growth
Mouse (Nude)MelanomaOral Gavage50-100 mg/kg/day4 weeksInhibition of tumor growth

Table 2: Acute Toxicity (LD50) of Piperine in Rodents

Animal ModelAdministration RouteLD50 Value (mg/kg body weight)
Adult Male MouseIntravenous (i.v.)15.1
Adult Male MouseIntraperitoneal (i.p.)43
Adult Male MouseSubcutaneous (s.c.)200
Adult Male MouseIntragastric (i.g.)330
Adult Female RatIntraperitoneal (i.p.)33.5
Adult Female RatIntragastric (i.g.)514

Experimental Protocols

Protocol: Evaluating the Anti-inflammatory Effect of Piperine in a Carrageenan-Induced Paw Edema Model in Rats

This protocol is a composite based on methodologies described in the literature.

  • Animal Model: Male Wistar rats (180-200g).

  • Acclimatization: House animals for at least one week before the experiment under standard laboratory conditions (22±2°C, 12h light/dark cycle) with ad libitum access to food and water.

  • Grouping:

    • Group 1: Vehicle Control (e.g., 0.5% CMC solution)

    • Group 2: Carrageenan Control (Vehicle + Carrageenan)

    • Group 3: Positive Control (e.g., Indomethacin 10 mg/kg + Carrageenan)

    • Group 4: Piperine (20 mg/kg in vehicle + Carrageenan)

    • Group 5: Piperine (100 mg/kg in vehicle + Carrageenan)

  • Drug Preparation and Administration:

    • Prepare a homogenous suspension of piperine in 0.5% CMC in distilled water.

    • Administer the respective treatments (vehicle, indomethacin, or piperine) orally via gavage one hour before carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of all animals except the Vehicle Control group.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer immediately before carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the carrageenan control group and Vt is the average paw volume of the treatment group.

    • Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent drug suspension Piperine's poor solubility.Ensure vigorous and consistent vortexing or sonication immediately before each administration. Consider using a different vehicle or adding a small percentage of a surfactant like Tween 80 (ensure vehicle toxicity is checked).
High mortality or morbidity in treated groups Dose is too high or vehicle toxicity.Reduce the dose. Run a preliminary Maximum Tolerated Dose (MTD) study. For i.p. injections, ensure the final DMSO concentration is low (typically <5%) to avoid peritoneal irritation.
No therapeutic effect observed Dose is too low; poor bioavailability; rapid metabolism.Increase the dose in subsequent cohorts. Consider a different route of administration (e.g., i.p. instead of oral) to increase systemic exposure. Analyze plasma levels of the compound to confirm absorption.
Gavage-related injury or stress Improper gavage technique.Ensure personnel are properly trained. Use appropriate gavage needle size for the animal. Do not exceed recommended administration volumes. Monitor animals for signs of distress post-administration.
Variable paw edema measurements Inconsistent injection site or measurement technique.Mark the injection site to ensure consistency. Ensure the paw is immersed to the same anatomical mark on the plethysmometer each time. Average multiple readings per time point.

Visualizations

Signaling Pathway Diagram

Piperine_Signaling_Pathway cluster_cytoplasm cluster_nucleus Receptor Inflammatory Receptor (e.g., TLR4) MAPK_Pathway MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_Pathway IKK IKK Complex Receptor->IKK MAPK_nuc p-MAPKs MAPK_Pathway->MAPK_nuc Translocation IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Piperine Piperine Piperine->MAPK_Pathway Inhibits Phosphorylation Piperine->IKK Inhibits DNA DNA NFkB_nuc->DNA MAPK_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Piperine's inhibition of NF-κB and MAPK signaling pathways.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatize 1. Animal Acclimatization grouping 2. Randomization & Grouping acclimatize->grouping prep 3. Piperine Formulation (Suspension in Vehicle) grouping->prep admin 4. Oral Gavage (Piperine or Vehicle) prep->admin induce 5. Induce Inflammation (e.g., Carrageenan Inj.) admin->induce collect 7. Data Collection & Tabulation admin->collect measure 6. Measure Endpoint (e.g., Paw Volume) induce->measure stats 8. Statistical Analysis (e.g., ANOVA) collect->stats interpret 9. Interpretation & Conclusion stats->interpret

References

Technical Support Center: Troubleshooting Resistance to Piperolactam C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential bacterial resistance mechanisms to Piperolactam C. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of action of this compound?

A1: While direct studies on this compound are limited, related compounds such as Piperolactam A have been suggested to act by inhibiting bacterial aminoacyl-tRNA synthetases.[1] These enzymes are crucial for protein synthesis, and their inhibition leads to bacterial growth arrest.[1] Therefore, it is plausible that this compound shares a similar mechanism of action.

Q2: What are the likely mechanisms of bacterial resistance to this compound?

A2: Based on common antibiotic resistance mechanisms and the potential mode of action of this compound, bacteria may develop resistance through:

  • Target Modification: Alterations in the drug's target site are a common resistance strategy.[2][3][4] If this compound targets an aminoacyl-tRNA synthetase, mutations in the gene encoding this enzyme could reduce the binding affinity of the compound, leading to resistance.

  • Active Efflux: Efflux pumps are membrane proteins that can expel a wide range of antimicrobial agents from the bacterial cell, preventing them from reaching their intracellular targets. It is possible that bacteria could utilize efflux pumps to reduce the intracellular concentration of this compound. Some compounds from Piper species have even been shown to inhibit efflux pumps.

  • Enzymatic Inactivation: Bacteria can produce enzymes that chemically modify and inactivate antibiotics. While there is no direct evidence for this mechanism against this compound, it remains a theoretical possibility.

Q3: We are observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial strain. What could be the cause?

A3: A gradual increase in MIC often suggests the development of resistance through target modification, specifically through the accumulation of spontaneous mutations in the target gene. This can lead to a stepwise decrease in the compound's affinity for its target. Another possibility is the upregulation of efflux pumps, which can also result in a progressive increase in the MIC.

Q4: Can this compound be used in combination with other antibiotics?

A4: The use of this compound in combination with other antibiotics has not been extensively studied. However, combination therapy is a common strategy to overcome resistance. For example, if resistance is due to efflux pumps, combining this compound with an efflux pump inhibitor could restore its activity. Further research is needed to determine synergistic or antagonistic interactions with other antimicrobials.

Troubleshooting Guides

Problem 1: High MIC values for this compound against a specific bacterial strain.

This guide will help you investigate the potential reasons for unexpectedly high MIC values.

Troubleshooting Workflow

start High MIC Observed check_strain Verify Strain Identity and Purity start->check_strain check_compound Confirm this compound Integrity and Concentration start->check_compound efflux_assay Perform Efflux Pump Inhibition Assay check_strain->efflux_assay Strain confirmed check_compound->efflux_assay Compound confirmed target_sequencing Sequence Putative Target Gene (e.g., aminoacyl-tRNA synthetase) efflux_assay->target_sequencing No efflux observed conclusion Identify Potential Resistance Mechanism efflux_assay->conclusion Efflux observed degradation_assay Assess for Enzymatic Degradation target_sequencing->degradation_assay No target mutation target_sequencing->conclusion Target mutation found degradation_assay->conclusion Degradation detected

Caption: Troubleshooting workflow for high MIC values.

Experimental Protocols:

  • MIC Determination (Broth Microdilution):

    • Prepare a twofold serial dilution of this compound in a 96-well microtiter plate with a suitable broth medium.

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Include positive (no drug) and negative (no bacteria) growth controls.

    • Incubate the plate at the optimal temperature for the bacterium for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation):

    • Grow bacteria to the mid-logarithmic phase and wash with phosphate-buffered saline (PBS).

    • Resuspend the cells in PBS containing a sub-inhibitory concentration of an efflux pump inhibitor (e.g., CCCP or reserpine) and the test compound (this compound).

    • Add ethidium (B1194527) bromide (a substrate of many efflux pumps) to the cell suspension.

    • Monitor the fluorescence of ethidium bromide over time. An increase in fluorescence in the presence of this compound (compared to the control without the compound) suggests that it may be inhibiting ethidium bromide efflux, indicating it could be an efflux pump substrate or inhibitor.

Problem 2: Loss of this compound activity over time in bacterial culture.

This may indicate enzymatic degradation of the compound.

Logical Relationship Diagram

compound_added This compound added to culture bacterial_growth Bacterial growth continues after initial inhibition compound_added->bacterial_growth enzyme_presence Hypothesis: Bacteria produce inactivating enzymes bacterial_growth->enzyme_presence degradation Enzymes degrade this compound enzyme_presence->degradation concentration_drop Active compound concentration decreases degradation->concentration_drop loss_of_activity Loss of antibacterial activity concentration_drop->loss_of_activity

Caption: Hypothesis for loss of this compound activity.

Experimental Protocol:

  • Bioassay for Residual Activity:

    • Incubate this compound in a bacterial culture for various time points (e.g., 0, 6, 12, 24 hours).

    • At each time point, centrifuge the culture to pellet the bacteria.

    • Filter-sterilize the supernatant.

    • Use the sterilized supernatant in a new MIC assay against a susceptible strain of the same bacteria.

    • A significant increase in the MIC of the "used" media compared to a control of this compound in fresh media indicates a loss of active compound, potentially due to degradation.

Quantitative Data Summary

The following table summarizes hypothetical MIC data that could be generated during troubleshooting experiments.

Bacterial StrainConditionMIC of this compound (µg/mL)Interpretation
Wild-TypeStandard8Baseline susceptibility
Putative ResistantStandard648-fold increase in resistance
Putative Resistant+ Efflux Pump Inhibitor (e.g., 20 µM CCCP)16Partial reversal of resistance, suggesting efflux pump involvement
Wild-TypeSupernatant from resistant culture32Loss of compound activity, suggesting enzymatic degradation

Signaling Pathways

While specific signaling pathways involved in resistance to this compound are unknown, a general pathway for the upregulation of efflux pumps in response to antibiotic stress is depicted below.

cluster_cell Bacterial Cell Piperolactam_C This compound SensorKinase Sensor Kinase Piperolactam_C->SensorKinase Stress Signal EffluxPump Efflux Pump Piperolactam_C->EffluxPump Substrate ResponseRegulator Response Regulator SensorKinase->ResponseRegulator Phosphorylation EffluxPumpGene Efflux Pump Gene ResponseRegulator->EffluxPumpGene Transcriptional Activation EffluxPumpGene->EffluxPump Translation Piperolactam_C_out This compound (extracellular) EffluxPump->Piperolactam_C_out Efflux

Caption: General signaling pathway for efflux pump upregulation.

References

improving the signal-to-noise ratio in Piperolactam C bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Piperolactam C bioassays.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable bioassay to assess the biological activity of this compound?

A common and robust method to evaluate the biological activity of novel compounds like this compound is a cytotoxicity assay using cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1][2] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Q2: I am observing high background in my fluorescence-based this compound bioassay. What are the likely causes and solutions?

High background fluorescence can significantly reduce the signal-to-noise ratio. Common causes include:

  • Autofluorescence: Cellular components and media containing phenol (B47542) red can emit their own fluorescence.

    • Solution: Use a phenol red-free culture medium for the assay. It is also advisable to include a control group of unstained cells to measure the baseline autofluorescence, which can then be subtracted from the experimental values.

  • Suboptimal Probe Concentration: An excessively high concentration of a fluorescent probe can lead to non-specific binding and increased background noise.

    • Solution: Perform a titration experiment to identify the optimal concentration of the fluorescent probe that yields the best signal-to-noise ratio.

  • Contaminated Reagents: Impurities in buffers or reagents can contribute to background fluorescence.

    • Solution: Always use high-purity reagents and prepare fresh, sterile buffers for each experiment.

Q3: The signal from my experimental wells is very low, but my positive control is working as expected. What should I investigate?

Low signal intensity in the presence of a functioning positive control often points to issues with the experimental conditions or the cells themselves. Consider the following:

  • Low Cell Seeding Density: An insufficient number of cells will generate a weak signal.

    • Solution: Optimize the cell seeding density to ensure a robust signal without causing overcrowding.[3]

  • Cell Health: The health and metabolic state of the cells are critical for a strong assay signal.

    • Solution: Ensure that cells are in the logarithmic growth phase and exhibit high viability before seeding them for the assay.

  • Incorrect Instrument Settings: Improper settings on the plate reader can lead to poor signal detection.

    • Solution: Verify that the excitation and emission wavelengths on the plate reader are correctly set for the specific fluorophore used in your assay.

Q4: I am seeing significant well-to-well variability in my 96-well plate assay. How can I improve consistency?

Well-to-well variability can obscure real experimental effects. Here are some common causes and their solutions:

  • Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a major source of variability.

    • Solution: Ensure the cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting steps to prevent cell settling. Using a multichannel pipette with care can also improve consistency.

  • Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can alter media concentrations and affect cell growth.

    • Solution: To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[1]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of reagents will introduce variability.

    • Solution: Regularly calibrate your pipettes. For viscous solutions, consider using reverse pipetting techniques to improve accuracy.

Troubleshooting Guides

Guide 1: MTT Cytotoxicity Assay

This guide provides a structured approach to troubleshoot common issues encountered during an MTT assay for assessing this compound cytotoxicity.

Issue: High Background Absorbance

Potential Cause Recommended Solution Relevant Controls
Contamination of Culture Medium Use fresh, sterile, phenol red-free medium. Visually inspect the medium for any signs of microbial contamination before use.[1]Media-only wells (no cells, no treatment).
Direct Reduction of MTT by this compound Perform a cell-free assay to test if this compound directly reduces the MTT reagent. If it does, consider an alternative viability assay (e.g., SRB or LDH assay).Wells containing media, MTT, and this compound (no cells).
Incomplete Solubilization of Formazan (B1609692) Crystals Ensure complete dissolution of formazan crystals by adding a sufficient volume of solubilization solution (e.g., DMSO) and mixing thoroughly. Gentle agitation on an orbital shaker for 15-30 minutes can aid in this process.Visually inspect wells under a microscope before reading the plate to confirm complete crystal dissolution.

Issue: Low Signal or Poor Dynamic Range

Potential Cause Recommended Solution Relevant Controls
Suboptimal Cell Number Perform a cell titration experiment to determine the optimal cell seeding density that provides a linear response in the MTT assay.A range of cell densities plated and assayed without treatment.
Incorrect Incubation Times Optimize the incubation time for both the this compound treatment and the MTT reagent. A typical MTT incubation is 2-4 hours.Time-course experiment with and without treatment.
Cell Stress or Low Viability Ensure cells are healthy and actively proliferating before the experiment. Avoid over-confluency and use cells within a low passage number.Positive control for cytotoxicity (e.g., doxorubicin) and a vehicle-only control.

Issue: High Well-to-Well Variability

Potential Cause Recommended Solution Relevant Controls
Inconsistent Pipetting Calibrate pipettes regularly. Use consistent pipetting techniques, especially for cell seeding and reagent addition.Replicate wells for each condition to assess variability.
Edge Effects Avoid using the outer rows and columns of the 96-well plate for experimental samples. Fill these wells with sterile PBS or media.N/A
Cell Clumping Ensure a single-cell suspension before seeding by gentle trituration.Visually inspect cell suspension for clumps before plating.

Data Presentation

The following table summarizes the cytotoxic activities of aristolactam compounds, which are structurally related to this compound, against various cell lines. This data can serve as a reference for expected potency.

Compound Cell Line Activity IC₅₀ (µM)
Piperolactam A MCF-7 (Breast Cancer)CytotoxicModerately Active
Caco-2 (Colon Cancer)CytotoxicMore toxic than amides
NIH/3T3 (Normal Fibroblast)Non-toxic> 100
Piperolactam D MCF-7 (Breast Cancer)CytotoxicModerately Active
Caco-2 (Colon Cancer)CytotoxicMore toxic than amides
NIH/3T3 (Normal Fibroblast)Non-toxic> 100

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted from methods used for aristolactam compounds and can be optimized for this compound.

  • Cell Seeding:

    • Harvest cells in their logarithmic growth phase.

    • Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in phenol red-free culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle-only control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.

Mandatory Visualization

experimental_workflow MTT Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_piperolactam Prepare this compound dilutions add_treatment Add treatment to cells prepare_piperolactam->add_treatment incubate_treatment Incubate for 24-72h add_treatment->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan crystals incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the MTT cell viability assay.

signaling_pathway Hypothetical Signaling Pathway for this compound cluster_cell Cell piperolactam_c This compound ros Increased ROS piperolactam_c->ros stat3 STAT3 piperolactam_c->stat3 inhibition pi3k_akt PI3K/Akt Pathway piperolactam_c->pi3k_akt inhibition mitochondria Mitochondrial Stress ros->mitochondria apoptosis Apoptosis mitochondria->apoptosis proliferation Decreased Proliferation stat3->proliferation inhibition pi3k_akt->proliferation inhibition

Caption: Hypothetical signaling pathway for this compound.

troubleshooting_tree Troubleshooting Decision Tree for Poor Signal-to-Noise Ratio start Poor Signal-to-Noise Ratio high_background High Background? start->high_background low_signal Low Signal? start->low_signal high_variability High Variability? start->high_variability high_background->low_signal No check_autofluorescence Check Autofluorescence (Use phenol red-free media) high_background->check_autofluorescence Yes check_probe_conc Optimize Probe Concentration high_background->check_probe_conc Yes check_reagents Use Fresh, High-Purity Reagents high_background->check_reagents Yes low_signal->high_variability No optimize_cell_density Optimize Cell Seeding Density low_signal->optimize_cell_density Yes check_cell_health Ensure Healthy, Proliferating Cells low_signal->check_cell_health Yes verify_instrument_settings Verify Plate Reader Settings low_signal->verify_instrument_settings Yes improve_seeding_technique Improve Cell Seeding Technique high_variability->improve_seeding_technique Yes avoid_edge_effects Avoid Edge Effects high_variability->avoid_edge_effects Yes calibrate_pipettes Calibrate Pipettes high_variability->calibrate_pipettes Yes end Consult Instrument Manual or Technical Support high_variability->end No

Caption: Decision tree for troubleshooting poor S/N ratio.

References

Validation & Comparative

A Comparative Guide to Natural Histone Deacetylase Inhibitors: Featuring Piperine and Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Histone deacetylase (HDAC) inhibitors are a promising class of therapeutic agents, particularly in oncology, that modulate gene expression by interfering with the deacetylation of histones, leading to a more open and transcriptionally active chromatin structure. This guide provides a comparative overview of piperine (B192125), a natural alkaloid from the Piper genus, and other prominent natural or naturally-derived HDAC inhibitors. While the initial focus of this guide was Piperolactam C, a thorough review of scientific literature revealed no evidence of its activity as an HDAC inhibitor. Therefore, we have shifted our focus to piperine, a well-known bioactive compound from the same genus for which HDAC inhibitory data is available.

This guide will compare the performance of piperine with established HDAC inhibitors such as Trichostatin A, Vorinostat, Romidepsin, and Panobinostat, supported by experimental data. Detailed methodologies for key experiments are provided to aid in the replication and further investigation of these compounds.

Comparative Analysis of HDAC Inhibitor Potency

The inhibitory potential of various natural compounds against HDACs is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for piperine and other key natural HDAC inhibitors against various HDAC isoforms. Lower IC50 values indicate greater potency.

CompoundOrigin/ClassHDAC Class(es) InhibitedIC50 Values (HDAC Isoforms)Reference(s)
Piperine Natural AlkaloidPan-HDAC (predicted)352.80 µM (HeLa nuclear extract)[1]
Piperine Derivative (1e) Semi-syntheticSelective for HDAC2 (predicted)85.61 µM (HeLa nuclear extract)[1]
Piperine Derivative (1f) Semi-syntheticSelective for HDAC2 (predicted)111.27 µM (HeLa nuclear extract)[1]
Trichostatin A (TSA) Natural Product (Streptomyces hygroscopicus)Class I and II~20 nM (general), 4.99 nM (HDAC1), 5.21 nM (HDAC3), 16.4 nM (HDAC6), 24.3 nM (HDAC10), 27.6 nM (HDAC4)[2][3]
Vorinostat (SAHA) Synthetic (structurally related to TSA)Pan-HDAC (Class I, II, IV)10 nM (HDAC1), 20 nM (HDAC3)
Romidepsin (FK228) Natural Product (Chromobacterium violaceum)Primarily Class I36 nM (HDAC1), 47 nM (HDAC2), 510 nM (HDAC4), 1.4 µM (HDAC6)
Panobinostat (LBH589) SyntheticPan-HDAC (Class I, II, IV)<13.2 nM for most Class I, II, and IV HDACs

Experimental Protocols

HDAC Activity/Inhibition Assay (Fluorometric)

A common method to determine the inhibitory activity of compounds on HDACs is the fluorometric assay.

Principle: This assay utilizes a substrate containing an acetylated lysine (B10760008) side chain, which is conjugated to a fluorophore, rendering it non-fluorescent. In the presence of HDAC, the acetyl group is removed, allowing a developer enzyme to cleave the deacetylated substrate and release the fluorophore. The resulting fluorescence is directly proportional to the HDAC activity. The inhibitory effect of a compound is determined by measuring the reduction in fluorescence.

Materials:

  • HDAC Assay Buffer

  • HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer Solution

  • Test Compounds (e.g., Piperine, TSA)

  • HeLa Nuclear Extract or purified HDAC enzyme

  • 96-well black microplate

  • Fluorimeter plate reader (Excitation: 350-380 nm, Emission: 440-480 nm)

Procedure:

  • Preparation of Reagents: Prepare working solutions of the test compounds, positive control (e.g., Trichostatin A), and HDAC enzyme (or nuclear extract) in HDAC Assay Buffer.

  • Reaction Setup: In a 96-well microplate, add the HDAC enzyme or nuclear extract to each well.

  • Inhibitor Addition: Add the test compounds at various concentrations to the respective wells. Include wells with a known inhibitor as a positive control and wells with buffer only as a negative control.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes) to allow the inhibitors to interact with the enzyme.

  • Substrate Addition: Add the HDAC substrate to all wells to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Development: Add the Developer Solution to each well to stop the HDAC reaction and initiate the fluorescence-generating reaction.

  • Fluorescence Measurement: Incubate at room temperature for 10-15 minutes and then measure the fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

HDAC inhibitors exert their cellular effects by inducing hyperacetylation of histones and other non-histone proteins. This leads to the modulation of various signaling pathways that control cell cycle progression, apoptosis, and differentiation.

General Mechanism of HDAC Inhibition and Downstream Effects

The following diagram illustrates the general mechanism by which HDAC inhibitors function and their impact on cellular processes.

HDAC_Inhibition_Pathway cluster_0 Normal Cell State cluster_1 Effect of HDAC Inhibitors cluster_2 Cellular Outcomes HAT Histone Acetyltransferases (HATs) AcetylatedHistones Acetylated Histones (Open Chromatin) HAT->AcetylatedHistones Acetylation HDAC Histone Deacetylases (HDACs) DeacetylatedHistones Deacetylated Histones (Closed Chromatin) HDAC->DeacetylatedHistones Deacetylation GeneExpression Gene Expression AcetylatedHistones->GeneExpression Active Transcription GeneRepression Gene Repression DeacetylatedHistones->GeneRepression Transcriptional Repression HDACi Natural HDAC Inhibitors (e.g., Piperine, TSA) HDAC_Enzyme HDAC Enzyme HDACi->HDAC_Enzyme Inhibition Deacetylation_Blocked Accumulation of Acetylated Histones HDAC_Enzyme->Deacetylation_Blocked Deacetylation Blocked Gene_Activation Tumor Suppressor Gene Expression (e.g., p21, Bax) Deacetylation_Blocked->Gene_Activation Reactivation of Suppressed Genes CellCycleArrest Cell Cycle Arrest Gene_Activation->CellCycleArrest Apoptosis Apoptosis Gene_Activation->Apoptosis Differentiation Cell Differentiation Gene_Activation->Differentiation

Caption: General mechanism of HDAC inhibitors leading to cellular outcomes.

Experimental Workflow for Assessing HDAC Inhibition

The following diagram outlines a typical workflow for screening and validating potential HDAC inhibitors.

HDAC_Inhibitor_Workflow cluster_0 Screening Phase cluster_1 Validation Phase cluster_2 Lead Optimization CompoundLibrary Natural Compound Library (e.g., from Piper species) PrimaryScreening Primary Screening: Fluorometric HDAC Activity Assay CompoundLibrary->PrimaryScreening HitIdentification Hit Identification (Compounds showing >50% inhibition) PrimaryScreening->HitIdentification DoseResponse Dose-Response Analysis (IC50 Determination) HitIdentification->DoseResponse IsoformSelectivity HDAC Isoform Selectivity Assay DoseResponse->IsoformSelectivity WesternBlot Western Blot Analysis (Acetylated Histone Levels) IsoformSelectivity->WesternBlot CellBasedAssays Cell-Based Assays (Viability, Apoptosis, Cell Cycle) WesternBlot->CellBasedAssays SAR Structure-Activity Relationship (SAR) Studies CellBasedAssays->SAR LeadCompound Lead Compound for Further Development SAR->LeadCompound

Caption: Experimental workflow for HDAC inhibitor discovery and validation.

Conclusion

While this compound lacks evidence as an HDAC inhibitor, the related compound piperine demonstrates pan-HDAC inhibitory activity, albeit at a lower potency compared to established natural and synthetic inhibitors like Trichostatin A and Vorinostat. The semi-synthetic derivatives of piperine show improved potency, suggesting that the piperine scaffold holds potential for the development of novel HDAC inhibitors. Further research, including detailed structure-activity relationship studies and isoform selectivity profiling, is warranted to explore the therapeutic potential of piperine and its analogues. This guide provides a foundational comparison and detailed experimental protocols to support such future investigations in the field of epigenetic drug discovery.

References

Unveiling the Potential of Piperine: A Natural Combatant Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antibiotic resistance, researchers are increasingly turning to natural compounds for novel therapeutic strategies. Piperine (B192125), the primary alkaloid in black pepper (Piper nigrum), is emerging as a promising candidate, demonstrating significant antibacterial effects against notoriously resistant bacterial strains. This guide provides a comparative analysis of piperine's efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, benchmarked against conventional antibiotics, vancomycin (B549263) and ceftazidime, respectively.

Performance Against Resistant Pathogens: A Quantitative Comparison

The antibacterial efficacy of piperine has been evaluated through in vitro studies, primarily measuring the Minimum Inhibitory Concentration (MIC) and the zone of inhibition. These metrics provide a quantitative assessment of a compound's ability to thwart bacterial growth.

Methicillin-Resistant Staphylococcus aureus (MRSA)

MRSA is a formidable pathogen responsible for a wide array of difficult-to-treat infections. Vancomycin is a last-resort antibiotic for MRSA infections, but strains with reduced susceptibility are on the rise. Studies have shown that piperine exhibits antibacterial activity against MRSA and can also act as a synergist, enhancing the efficacy of conventional antibiotics.

Table 1: Comparative Efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA)

CompoundBacterial Strain(s)MIC (µg/mL)Zone of Inhibition (mm)
Piperine MRSA250[1]15 (hexane extract of P. nigrum)[1]
Vancomycin MRSA0.125 - 2[2][3]-

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Pseudomonas aeruginosa

Pseudomonas aeruginosa is an opportunistic Gram-negative bacterium known for its intrinsic resistance to many antibiotics, making it a significant challenge in clinical settings. Ceftazidime is a third-generation cephalosporin (B10832234) commonly used to treat P. aeruginosa infections.

Table 2: Comparative Efficacy against Pseudomonas aeruginosa

CompoundBacterial Strain(s)MIC (µg/mL)Zone of Inhibition (mm)
Piperine P. aeruginosa--
Ceftazidime P. aeruginosa≤8 - ≥32[4]-

Note: Direct comparative data for piperine against P. aeruginosa is limited. Ceftazidime MIC values can vary significantly depending on the resistance profile of the strain.

Unraveling the Mechanism of Action: How Piperine Combats Bacteria

Piperine employs a multi-pronged attack to inhibit bacterial growth and overcome resistance mechanisms. Its primary modes of action include the inhibition of bacterial efflux pumps and the disruption of quorum sensing.

Efflux Pump Inhibition

Many bacteria develop resistance by actively pumping antibiotics out of the cell using efflux pumps. Piperine has been shown to inhibit these pumps, such as the NorA efflux pump in S. aureus, thereby increasing the intracellular concentration of antibiotics and restoring their efficacy.

EffluxPumpInhibition cluster_membrane Bacterial Cell Membrane EffluxPump Efflux Pump (e.g., NorA) Antibiotic_out Antibiotic (extracellular) EffluxPump->Antibiotic_out Expels Antibiotic_in Antibiotic (intracellular) EffluxPump->Antibiotic_in Accumulation Antibiotic_out->EffluxPump Enters BacterialDeath Bacterial Cell Death Antibiotic_in->BacterialDeath Leads to Piperine Piperine Piperine->EffluxPump Inhibits

Piperine inhibits bacterial efflux pumps.

Quorum Sensing Inhibition

Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate collective behaviors, such as biofilm formation and virulence factor production. Piperine has been found to interfere with quorum sensing signaling, thereby disrupting these coordinated activities and reducing bacterial pathogenicity.

QuorumSensingInhibition cluster_bacterium Bacterium SignalSynthase Signal Synthase (e.g., LasI) Autoinducer Autoinducer Signal SignalSynthase->Autoinducer Produces SignalReceptor Signal Receptor (e.g., LuxR) VirulenceGenes Virulence & Biofilm Genes SignalReceptor->VirulenceGenes Activates ReducedVirulence Reduced Virulence & Biofilm VirulenceGenes->ReducedVirulence Leads to Autoinducer->SignalReceptor Binds to Piperine Piperine Piperine->SignalSynthase Inhibits Piperine->SignalReceptor Inhibits BrothMicrodilutionWorkflow A Prepare serial dilutions of Piperine in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Include positive (bacteria only) and negative (broth only) controls B->C D Incubate the plate at 37°C for 18-24 hours C->D E Observe for turbidity (bacterial growth) D->E F Determine the MIC: the lowest concentration with no visible growth E->F

References

Uncharted Territory: The Elusive Role of Piperolactam C in HDAC Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a significant gap in the understanding of Piperolactam C's activity as a histone deacetylase (HDAC) inhibitor, precluding a direct efficacy comparison with established synthetic HDAC inhibitors. While the broader Piper genus is a rich source of bioactive compounds with anticancer properties, and synthetic molecules incorporating piperidine (B6355638) and piperazine (B1678402) structures have shown promise as HDAC inhibitors, there is currently no published experimental data to substantiate this compound's role in this specific mechanism of action.

Researchers and drug development professionals interested in natural product-derived HDAC inhibitors will find a lack of studies investigating the direct effects of this compound on HDAC enzymes or histone acetylation levels in cancer cell lines. This absence of foundational data makes it impossible to generate a comparative analysis of its efficacy against well-characterized synthetic HDAC inhibitors such as Vorinostat, Romidepsin, and Panobinostat.

While some studies have explored the potential of piperamide (B1618075) analogues as HDAC inhibitors, these compounds are structurally distinct from this compound, and their findings cannot be extrapolated. Similarly, research into other molecules from the Piper genus, such as piperine (B192125) and piplartine, has pointed to various anticancer mechanisms, but not direct HDAC inhibition.

The current landscape of HDAC inhibitor research is robust, with a multitude of natural and synthetic compounds being investigated. Many of these, including those containing piperidine and piperazine scaffolds, are designed to interact with the zinc-containing active site of HDAC enzymes. A typical pharmacophore for a synthetic HDAC inhibitor includes a zinc-binding group, a linker region, and a cap group that interacts with the surface of the enzyme.

Below is a generalized representation of the HDAC inhibition mechanism and a typical experimental workflow for screening potential inhibitors.

HDAC_Inhibition_Pathway cluster_0 Normal Gene Repression cluster_1 HDAC Inhibition HDAC HDAC Chromatin_C Condensed Chromatin HDAC->Chromatin_C Histone Histone Tail (Lysine-Ac) Histone->HDAC Deacetylation Gene_S Gene Silencing Chromatin_C->Gene_S HDACi HDAC Inhibitor HDAC_Inhibited HDAC (Inhibited) HDACi->HDAC_Inhibited Histone_A Histone Tail (Hyperacetylated) Chromatin_O Open Chromatin Histone_A->Chromatin_O Gene_A Gene Activation Chromatin_O->Gene_A Histone_Initial Acetylated Histone

Figure 1. Generalized mechanism of HDAC inhibition.

Experimental_Workflow cluster_workflow Screening for HDAC Inhibitors start Compound Library assay In vitro HDAC Enzyme Assay start->assay ic50 Determine IC50 Values assay->ic50 cell_based Cell-Based Assay (e.g., Western Blot for Histone Acetylation) ic50->cell_based viability Cell Viability Assay (e.g., MTT) cell_based->viability in_vivo In vivo Efficacy Studies viability->in_vivo end Lead Candidate in_vivo->end

Figure 2. A typical experimental workflow for identifying and validating HDAC inhibitors.

For a meaningful comparison between this compound and synthetic HDAC inhibitors to be conducted, future research would need to address the following:

  • In vitro HDAC enzymatic assays: To determine if this compound directly inhibits the activity of various HDAC isoforms and to calculate its half-maximal inhibitory concentration (IC50).

  • Cell-based assays: To assess whether treatment with this compound leads to an increase in histone acetylation in cancer cell lines, a hallmark of HDAC inhibition.

  • Cell viability and apoptosis assays: To measure the cytotoxic effects of this compound on cancer cells and compare its potency to that of known HDAC inhibitors.

Until such studies are performed and their results published, a direct and data-supported comparison of the efficacy of this compound and synthetic HDAC inhibitors remains speculative. The scientific community awaits further research to elucidate the potential of this natural product in the field of epigenetics and cancer therapy.

A Comparative Analysis of Piperolactam C and Piperolactam A for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of Piperolactam C and Piperolactam A, two aristolactam alkaloids that have garnered interest within the scientific community for their distinct biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering an objective comparison based on available experimental data.

Overview of Biological Activities

This compound has been primarily investigated for its effects on platelet aggregation, demonstrating notable inhibitory properties. In contrast, Piperolactam A has been the subject of a broader range of studies, revealing its potential as an antibacterial and cytotoxic agent, as well as a possible non-steroidal contraceptive. A direct comparative study evaluating the same panel of activities for both compounds is not currently available in the scientific literature. Therefore, this guide presents the existing data for each compound to facilitate an informed understanding of their individual characteristics.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data for the biological activities of this compound and Piperolactam A. It is important to note the gaps in the currently available data, which highlight opportunities for future research.

Biological ActivityThis compoundPiperolactam A
Anti-platelet Aggregation Near complete inhibition at 100 µg/mL against arachidonic acid and collagen-induced aggregation.[1] Specific IC50 value not reported.Data not available.
Cytotoxicity (MCF-7 Cells) Data not available.Reported to be cytotoxic, but a specific IC50 value is not available in the cited literature.[2]
Antimicrobial Activity Data not available.MIC: 500-1000 μM against Bacillus subtilis and Staphylococcus aureus.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are based on standard laboratory procedures for assessing anti-platelet aggregation, cytotoxicity, and antimicrobial activity.

Anti-platelet Aggregation Assay

This protocol outlines the light transmission aggregometry method used to assess the inhibitory effect of compounds on platelet aggregation.

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • The blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP.

    • The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP, which is used as a reference.

  • Aggregation Measurement:

    • PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.

    • A baseline is established using PPP (100% transmission) and PRP (0% transmission).

    • The test compound (this compound or A) at various concentrations is added to the PRP and incubated for a specified time.

    • An agonist (e.g., arachidonic acid, collagen, ADP) is added to induce platelet aggregation.

    • The change in light transmission, which corresponds to the degree of aggregation, is recorded over time.

    • The concentration of the compound that inhibits aggregation by 50% (IC50) is determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Culture:

    • Human breast cancer cells (MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment:

    • The cells are treated with various concentrations of the test compound (Piperolactam A or C) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • The culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL).

    • The plate is incubated for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading:

    • A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

    • The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

    • The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Antimicrobial Susceptibility Test (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against bacteria.

  • Preparation of Inoculum:

    • A standardized suspension of the test bacteria (Bacillus subtilis or Staphylococcus aureus) is prepared in a suitable broth medium.

  • Serial Dilution of Compound:

    • The test compound (Piperolactam A or C) is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation:

    • Each well is inoculated with the bacterial suspension.

    • The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_Anti_Platelet_Aggregation cluster_prep Preparation cluster_assay Assay Blood Collection Blood Collection Centrifugation (Low Speed) Centrifugation (Low Speed) Blood Collection->Centrifugation (Low Speed) PRP Isolation PRP Isolation Centrifugation (Low Speed)->PRP Isolation Centrifugation (High Speed) Centrifugation (High Speed) Centrifugation (Low Speed)->Centrifugation (High Speed) PRP Incubation PRP Incubation PRP Isolation->PRP Incubation PPP Isolation PPP Isolation Centrifugation (High Speed)->PPP Isolation Compound Addition Compound Addition PRP Incubation->Compound Addition Agonist Addition Agonist Addition Compound Addition->Agonist Addition Aggregation Measurement Aggregation Measurement Agonist Addition->Aggregation Measurement Experimental_Workflow_MTT_Assay cluster_culture Cell Culture & Treatment cluster_measurement Measurement Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Experimental_Workflow_Antimicrobial_Assay cluster_prep Preparation cluster_assay Assay Compound Dilution Compound Dilution Inoculation Inoculation Compound Dilution->Inoculation Bacterial Inoculum Bacterial Inoculum Bacterial Inoculum->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination Hypothetical_Signaling_Pathway_Anti_Platelet_Aggregation cluster_agonist Agonist Binding cluster_inhibition Inhibition cluster_downstream Downstream Signaling Agonist e.g., Arachidonic Acid, Collagen Receptor Platelet Receptor Agonist->Receptor PLC Phospholipase C Activation Receptor->PLC Piperolactam_C This compound Piperolactam_C->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Mobilization Ca2+ Mobilization IP3_DAG->Ca_Mobilization PKC_Activation PKC Activation IP3_DAG->PKC_Activation Platelet_Aggregation Platelet Aggregation Ca_Mobilization->Platelet_Aggregation PKC_Activation->Platelet_Aggregation

References

cross-validation of Piperolactam C's anticancer activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for scientific literature and experimental data, it has been determined that there is a significant lack of available information regarding the anticancer activity of Piperolactam C across different cell lines. This scarcity of specific data prevents the creation of a detailed comparison guide as requested.

The initial and subsequent targeted searches for "this compound" and its potential cytotoxic and anticancer effects yielded minimal and largely irrelevant results. The search results were predominantly focused on related but distinct compounds from the Piper genus, namely Piperine and Piplartine (also known as Piperlongumine). While extensive research is available on the anticancer properties of these two compounds, including their effects on various cancer cell lines, their mechanisms of action, and associated signaling pathways, this information cannot be accurately extrapolated to this compound due to differences in chemical structure which can lead to vastly different biological activities.

One study mentioned the isolation of Piperolactam A from Piper betle and investigated its potential as an inhibitor of bacterial enzymes, with only a brief and speculative mention of its relevance to anticancer drug development. However, this provides no concrete data on its efficacy or mechanism in cancer cells.

Without specific studies on this compound's effects on cancer cell lines, it is impossible to:

  • Generate tables of quantitative data (e.g., IC50 values).

  • Provide detailed experimental protocols for assays that have not been performed.

  • Create diagrams of signaling pathways that have not been elucidated for this specific compound.

Therefore, the core requirements for the requested comparison guide on the cross-validation of this compound's anticancer activity cannot be met at this time. Further primary research is required to establish the foundational data necessary for such a comparative analysis.

For researchers, scientists, and drug development professionals interested in the anticancer potential of compounds from the Piper genus, a wealth of information is available for Piperine and Piplartine, which could serve as a starting point for broader investigations. However, for the specific compound this compound, the scientific community awaits foundational research to characterize its biological activities.

Structure-Activity Relationship (SAR) of Piperolactam C Analogs: A Comparative Guide to Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Piperolactam C analogs, focusing on their cytotoxic effects against cancer cell lines. While direct and extensive SAR studies on a systematically modified series of this compound analogs are limited in the public domain, this document synthesizes available data on closely related aristolactam alkaloids, primarily Piperolactam A and D, to infer key structural determinants of cytotoxicity. The data presented is intended to guide future research and drug discovery efforts in this area.

Comparative Cytotoxicity of Aristolactam Analogs

The cytotoxic activity of aristolactam analogs has been evaluated against various human cancer cell lines. The following table summarizes the available quantitative data for Piperolactam A and D, which differ from this compound in their substitution patterns on the aromatic ring. This comparison provides insights into how modifications at these positions may influence anticancer activity.

CompoundStructureCancer Cell LineIC50 (µM)Reference
Piperolactam A R1=OCH3, R2=OCH3, R3=HMCF-7 (Breast)> 100[1][2]
Caco-2 (Colon)48.5 ± 2.1[1][2]
Piperolactam D R1=OH, R2=OCH3, R3=HMCF-7 (Breast)75.1 ± 3.5[1]
Caco-2 (Colon)39.8 ± 1.8

Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates higher cytotoxic potency. The general structure of Piperolactam A, C, and D is an aristolactam core. The key differences are the substituents on the phenanthrene (B1679779) ring system.

Insights into Structure-Activity Relationships

Based on the available data, several key observations can be made regarding the SAR of aristolactam analogs:

  • Substitution on the Aromatic Ring: The nature and position of substituents on the aromatic rings significantly influence cytotoxic activity. For instance, the difference in activity between Piperolactam A (dimethoxy) and Piperolactam D (hydroxy, methoxy) against the MCF-7 cell line suggests that a hydroxyl group at position R1 might be more favorable for activity against this specific cell line compared to a methoxy (B1213986) group.

  • Cell Line Specificity: The cytotoxic effects of these compounds are cell-line dependent. Both Piperolactam A and D show greater potency against the Caco-2 colon cancer cell line compared to the MCF-7 breast cancer cell line. It has been noted that aristolactams, in general, tend to be more toxic to colon cancer cells than amide alkaloids.

  • General Trend for Aristolactams: Studies on a broader range of synthetic and natural aristolactam analogs have shown that several derivatives exhibit potent antitumor activities with GI50 (50% growth inhibition) values in the submicromolar range against a wide array of cancer cell lines. This indicates that the aristolactam scaffold is a promising pharmacophore for the development of novel anticancer agents.

Experimental Protocols

The following is a detailed methodology for the MTT assay, a common colorimetric assay used to assess the in vitro cytotoxic activity of compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

  • Cell Culture and Seeding:

    • Human cancer cell lines (e.g., MCF-7, Caco-2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

    • For the assay, cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment:

    • A stock solution of the test compound (e.g., Piperolactam analog) is prepared in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

    • Serial dilutions of the test compound are prepared in the culture medium to achieve the desired final concentrations.

    • The culture medium from the wells is replaced with the medium containing the different concentrations of the test compound. A control group receives medium with the same concentration of DMSO used for the highest drug concentration.

  • Incubation:

    • The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

    • The plates are then incubated for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization:

    • The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The plate is gently shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm or 570 nm.

    • The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the MTT assay for determining the cytotoxicity of this compound analogs.

MTT_Assay_Workflow cluster_setup 1. Cell Preparation cluster_treatment 2. Compound Treatment cluster_assay 3. MTT Assay cluster_analysis 4. Data Analysis cell_culture Culture Cancer Cells (e.g., MCF-7, Caco-2) seeding Seed Cells into 96-well Plate cell_culture->seeding adhesion Allow Cells to Adhere Overnight seeding->adhesion compound_prep Prepare Serial Dilutions of this compound Analogs treatment Add Compounds to Wells compound_prep->treatment incubation_48h Incubate for 48-72 hours treatment->incubation_48h add_mtt Add MTT Solution to each well incubation_4h Incubate for 4 hours (Formazan Formation) add_mtt->incubation_4h dissolve_formazan Dissolve Formazan Crystals with DMSO incubation_4h->dissolve_formazan read_absorbance Measure Absorbance with Microplate Reader calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for evaluating the cytotoxicity of this compound analogs.

References

head-to-head comparison of Piperolactam C's efficacy with known antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the antimicrobial efficacy of Piperolactam C is not currently available in published literature. This guide provides a comparative analysis of structurally related compounds, Piperolactam A and D, against common Gram-positive bacteria. This information is intended to serve as a preliminary reference for potential antimicrobial properties within this compound class. The data for known antibiotics is provided for benchmarking purposes.

Executive Summary

The emergence of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial agents. Piperolactams, a class of alkaloids found in various Piper species, have demonstrated a range of biological activities. This guide provides a head-to-head comparison of the in vitro efficacy of Piperolactam A and D with three widely used antibiotics: Ampicillin (B1664943), Ciprofloxacin (B1669076), and Gentamicin (B1671437). The comparison focuses on their activity against two common Gram-positive bacteria, Bacillus subtilis and Staphylococcus aureus.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Piperolactam A and D and the selected antibiotics against Bacillus subtilis and Staphylococcus aureus. Lower MIC values indicate greater potency.

CompoundTarget OrganismMIC (µg/mL)MIC (µM)Citation(s)
Piperolactam A & D Bacillus subtilis-500 - 1000
Staphylococcus aureus-500 - 1000
Ampicillin Bacillus subtilis0.01~0.029[1]
Staphylococcus aureus0.6 - 1~1.72 - 2.86[2]
Ciprofloxacin Bacillus subtilis0.125~0.38[3]
Staphylococcus aureus0.25 - 0.5~0.75 - 1.51[4][5]
Gentamicin Bacillus subtilis0.125~0.26
Staphylococcus aureus0.235 - 0.5~0.49 - 1.05

Experimental Protocols

The following is a detailed methodology for a standard broth microdilution assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution MIC Assay Protocol

1. Preparation of Materials:

  • Test Compound/Antibiotic: Prepare a stock solution of the test compound (e.g., this compound) and standard antibiotics in a suitable solvent.

  • Bacterial Strains: Use standardized strains of Bacillus subtilis and Staphylococcus aureus (e.g., from ATCC).

  • Growth Medium: Prepare sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • 96-Well Microtiter Plates: Use sterile, clear, flat-bottom 96-well plates.

2. Inoculum Preparation:

  • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Add 100 µL of sterile MHB to all wells of the 96-well plate.

  • Add 100 µL of the stock solution of the test compound/antibiotic to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well. This creates a concentration gradient.

  • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Include a positive control (wells with bacteria and no antimicrobial agent) and a negative control (wells with medium only) on each plate.

  • Seal the plates and incubate at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Mechanism of Action & Signaling Pathways

Piperolactams

The precise mechanism of antibacterial action for this compound is not yet elucidated. However, related compounds, Piperolactam A, have been suggested in silico to potentially inhibit aminoacyl-tRNA synthetases. These enzymes are crucial for protein synthesis, and their inhibition would lead to the cessation of bacterial growth.

piperolactam_mechanism Piperolactam Piperolactam A aaRS Aminoacyl-tRNA Synthetase Piperolactam->aaRS Inhibition ProteinSynthesis Protein Synthesis aaRS->ProteinSynthesis Catalyzes BacterialGrowth Bacterial Growth Inhibition ProteinSynthesis->BacterialGrowth Leads to

Figure 1. Putative mechanism of action for Piperolactam A.

Known Antibiotics

Ampicillin: As a β-lactam antibiotic, ampicillin inhibits the synthesis of the bacterial cell wall. It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan. This disruption of cell wall integrity leads to cell lysis and bacterial death.

ampicillin_mechanism Ampicillin Ampicillin PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Inhibits Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Cell Wall Synthesis Peptidoglycan->CellWall CellLysis Cell Lysis CellWall->CellLysis Disruption leads to

Figure 2. Mechanism of action for Ampicillin.

Ciprofloxacin: This fluoroquinolone antibiotic targets bacterial DNA replication. Ciprofloxacin inhibits two key enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for relaxing supercoiled DNA and separating replicated chromosomes, respectively. Their inhibition leads to breaks in the DNA and ultimately cell death.

ciprofloxacin_mechanism Ciprofloxacin Ciprofloxacin DNAGyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNAGyrase Inhibits TopoIV Topoisomerase IV Ciprofloxacin->TopoIV Inhibits DNAReplication DNA Replication DNAGyrase->DNAReplication Enables TopoIV->DNAReplication Enables CellDeath Cell Death DNAReplication->CellDeath Inhibition leads to

Figure 3. Mechanism of action for Ciprofloxacin.

Gentamicin: An aminoglycoside antibiotic, gentamicin disrupts bacterial protein synthesis. It binds to the 30S ribosomal subunit, causing misreading of the mRNA code and premature termination of protein synthesis. The resulting non-functional or toxic proteins lead to bacterial cell death.

gentamicin_mechanism Gentamicin Gentamicin Ribosome 30S Ribosomal Subunit Gentamicin->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Impairs CellDeath Cell Death ProteinSynthesis->CellDeath Disruption leads to

Figure 4. Mechanism of action for Gentamicin.

Experimental Workflow

The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepInoculum Prepare Bacterial Inoculum Inoculate Inoculate Microtiter Plate PrepInoculum->Inoculate PrepCompound Prepare Serial Dilutions of Test Compound PrepCompound->Inoculate Incubate Incubate Plate Inoculate->Incubate ReadResults Visually Read Results Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC

References

Unveiling the Molecular Targets of Piperolactam C: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 1, 2025 – In the ongoing quest for novel therapeutic agents, natural products remain a vital source of inspiration. Piperolactam C, a phenanthridone alkaloid isolated from Piper species, has garnered significant interest for its diverse biological activities, including anti-platelet, antifungal, and cytotoxic effects. While in silico predictions offer a preliminary roadmap to a compound's potential targets, experimental validation is paramount for confirming these interactions and elucidating the precise mechanisms of action. This guide provides a comprehensive comparison of the experimentally validated targets of this compound and its alternatives, supported by detailed experimental protocols and data to aid researchers in drug discovery and development.

In Silico Predictions vs. Experimental Validation: A Critical Overview

Initial computational studies on compounds structurally related to this compound, such as Piperolactam A, have suggested potential interactions with bacterial aminoacyl-tRNA synthetases, hinting at antimicrobial activities. However, a direct in silico prediction for this compound's targets is not yet publicly available. The true understanding of its therapeutic potential lies in the experimental validation of its biological effects.

Recent studies have begun to shed light on the molecular pathways modulated by this compound and its chemical cousins. Experimental evidence points towards its involvement in critical cellular processes, including inflammation, apoptosis, and platelet aggregation.

Comparative Analysis of this compound's Validated Targets

To provide a clear comparison, this guide focuses on the experimentally determined biological activities of this compound and related compounds, offering insights into their potential molecular targets.

Anti-Platelet Aggregation Activity

This compound has been identified as a potent inhibitor of platelet aggregation in vitro.[1] While the precise molecular target within the platelet aggregation cascade has not been definitively elucidated for this compound, common mechanisms for anti-platelet agents involve the inhibition of cyclooxygenase-1 (COX-1), P2Y₁₂ receptors, or glycoprotein (B1211001) IIb/IIIa receptors.[2][3]

Table 1: Comparison of Anti-Platelet Aggregation Activity

Compound/DrugTarget(s)IC50/EC50Experimental Model
This compound UndeterminedNot Reportedin vitro platelet aggregation assays
Aspirin COX-1~20-30 µMVarious
Clopidogrel P2Y₁₂ receptor~0.2 µM (active metabolite)Various
Cytotoxic and Anti-Cancer Activity

The cytotoxic effects of piper-derived compounds are a promising area of investigation. Studies on related molecules like piperine (B192125) have revealed that their anti-cancer activity is often mediated through the induction of apoptosis. This process involves the generation of reactive oxygen species (ROS), leading to the activation of the mitochondrial apoptotic pathway.[4][5] Key players in this pathway include the Bcl-2 family proteins and caspases. Furthermore, modulation of critical signaling pathways such as PI3K/Akt and MAPK has been observed.

Table 2: Comparison of Cytotoxic Mechanisms

CompoundProposed MechanismKey Molecular EventsCell Lines
This compound CytotoxicNot fully elucidatedMCF-7 (breast cancer), Caco-2 (colon cancer)
Piperine Induction of ApoptosisROS generation, ↑Bax/Bcl-2 ratio, Caspase-3/9 activation, ↓PI3K/Akt, ↓ERK/p38A549 (lung), HeLa (cervical), DLD-1 (colorectal)
Doxorubicin DNA intercalation, Topoisomerase II inhibitionDNA damage, ApoptosisVarious
Anti-Inflammatory Activity

The anti-inflammatory properties of compounds from the Piper genus are well-documented. The underlying mechanism often involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes like COX-2. Additionally, modulation of the MAPK signaling pathway, including ERK and p38, has been implicated in the anti-inflammatory effects of piperine.

Table 3: Comparison of Anti-Inflammatory Mechanisms

CompoundProposed MechanismKey Molecular EventsExperimental Model
This compound Anti-inflammatory potential suggested by related compoundsNot experimentally validated---
Piperine Inhibition of NF-κB and MAPK pathways↓NF-κB activation, ↓p38 & ERK phosphorylation, ↓Pro-inflammatory cytokinesMacrophages, Endothelial cells
Indomethacin COX-1/COX-2 Inhibition↓Prostaglandin synthesisVarious
Antifungal Activity

The antifungal activity of compounds isolated from Piper species is thought to stem from the disruption of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. This mechanism is a common target for existing antifungal drugs.

Table 4: Comparison of Antifungal Mechanisms

CompoundProposed MechanismPotential TargetFungal Species
This compound AntifungalNot experimentally validatedCladosporium sphaerospermum, C. cladosporioides
Other Piper compounds Ergosterol biosynthesis inhibitionLanosterol 14α-demethylase (CYP51)Candida albicans
Ketoconazole Ergosterol biosynthesis inhibitionLanosterol 14α-demethylase (CYP51)Various

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

Western Blot for Signaling Pathway Analysis

Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins (e.g., Akt, ERK, p38) and the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3).

  • Cell Culture and Treatment: Plate cells (e.g., cancer cell lines or macrophages) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control for a specified duration.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies specific for the target proteins (e.g., phospho-Akt, total-Akt, cleaved Caspase-3). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Platelet Aggregation Assay

Objective: To assess the inhibitory effect of this compound on platelet aggregation.

  • Platelet-Rich Plasma (PRP) Preparation: Obtain whole blood from healthy donors and centrifuge at a low speed to collect PRP.

  • Aggregation Measurement: Use a platelet aggregometer to monitor light transmission through the PRP sample.

  • Treatment and Induction: Pre-incubate the PRP with different concentrations of this compound or a control. Induce platelet aggregation using an agonist such as arachidonic acid, ADP, or collagen.

  • Data Analysis: Measure the maximal aggregation percentage for each condition and calculate the IC50 value for this compound.

Visualizing the Pathways

To better understand the complex biological processes involved, the following diagrams illustrate key signaling pathways and experimental workflows.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis cell_lines Cancer Cell Lines (e.g., MCF-7, A549) treatment This compound (various concentrations) cell_lines->treatment cytotoxicity Cytotoxicity Assay (MTT, SRB) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blot treatment->western_blot ic50 IC50 Determination cytotoxicity->ic50 protein_expression Protein Expression/ Phosphorylation Analysis apoptosis->protein_expression western_blot->protein_expression

Caption: Experimental workflow for validating the cytotoxic effects of this compound.

apoptosis_pathway Piperine Piperine (related compound) ROS ↑ Reactive Oxygen Species (ROS) Piperine->ROS Mitochondria Mitochondria ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mitochondrial apoptosis pathway induced by piperine.

anti_inflammatory_pathway cluster_nucleus Nuclear Events LPS LPS/TNF-α IKK IKK LPS->IKK Piperine Piperine (related compound) Piperine->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Nucleus Nucleus NFkappaB->Nucleus translocation Gene_Expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) NFkappaB->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation

Caption: Inhibition of the NF-κB inflammatory pathway by piperine.

Future Directions

The preliminary experimental data on this compound and its analogues are encouraging. However, to fully realize its therapeutic potential, further research is imperative. Future studies should focus on:

  • Target Deconvolution: Employing techniques such as affinity chromatography, mass spectrometry, and genetic screening to definitively identify the direct binding partners of this compound.

  • In Vivo Validation: Assessing the efficacy and safety of this compound in relevant animal models of cancer, inflammation, and thrombosis.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize its potency and selectivity for its identified targets.

This comparative guide serves as a valuable resource for researchers, providing a foundation for the continued exploration of this compound as a promising lead compound for the development of novel therapeutics. The provided experimental frameworks and pathway diagrams offer a starting point for rigorous scientific inquiry into its mechanisms of action.

References

A Researcher's Guide to Comparative Metabolomics of Piperolactam C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting a comparative metabolomics study to elucidate the cellular effects of Piperolactam C. Due to the current absence of published metabolomics data on this compound, this document outlines a detailed, hypothetical experimental design and best practices for data acquisition and analysis. This guide will enable researchers to objectively assess the metabolic impact of this compound against a relevant alternative, providing a blueprint for generating robust and comparable experimental data.

Introduction to this compound and Metabolomics

This compound is an alkaloid compound found in various Piper species.[1] While its precise mechanism of action is not fully elucidated, related compounds like Piperolactam A have been predicted to inhibit aminoacyl-tRNA synthetases, enzymes crucial for protein synthesis.[2] Understanding the broader metabolic consequences of this compound is essential for evaluating its therapeutic potential and off-target effects.

Metabolomics, the large-scale study of small molecules within a biological system, offers a powerful lens to capture the functional endpoint of cellular activity.[3] By profiling the metabolome, researchers can identify perturbed pathways and gain insights into a compound's mechanism of action, which is invaluable in drug discovery and development.[4][5]

Hypothetical Comparative Study Design

To effectively evaluate this compound, a comparative study is proposed. This study will compare the metabolic profile of cells treated with this compound against both an untreated control and a known inhibitor of a related pathway.

  • Test Compound: this compound

  • Alternative Compound: As a comparator, we will use a well-characterized inhibitor of protein synthesis, such as Cycloheximide. This allows for the differentiation of specific metabolic perturbations caused by this compound versus general effects of protein synthesis inhibition.

  • Cell Line: A human cancer cell line, for instance, A549 (non-small cell lung cancer), will be used as the model system.

  • Experimental Groups:

    • Untreated Control (Vehicle)

    • This compound (e.g., 10 µM)

    • Cycloheximide (e.g., 5 µM)

The following diagram illustrates the overall experimental workflow.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis A Seed A549 Cells B 24h Incubation A->B C Treat with Vehicle, This compound, or Cycloheximide B->C D Incubate for 24h C->D E Quench Metabolism (Cold Methanol) D->E F Metabolite Extraction E->F G Sample Normalization F->G H LC-MS Analysis G->H I Data Pre-processing H->I J Statistical Analysis (e.g., ANOVA, PCA) I->J K Metabolite Identification J->K L Pathway Analysis K->L

Figure 1: Experimental Workflow for Comparative Metabolomics.

Detailed Experimental Protocols

Adherence to standardized protocols is critical for ensuring data reproducibility and quality.

Cell Culture and Treatment
  • Cell Seeding: Seed A549 cells in 6-well plates at a density of 1 x 10^6 cells per well and culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Replace the medium with fresh medium containing either the vehicle (e.g., 0.1% DMSO), this compound (10 µM), or Cycloheximide (5 µM). Include at least five biological replicates for each condition.

  • Final Incubation: Incubate the treated cells for a further 24 hours.

Metabolite Extraction

This protocol is designed to rapidly quench metabolic activity and efficiently extract a broad range of metabolites.

  • Quenching: Aspirate the culture medium and immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.

  • Metabolite Extraction: Add 1 mL of ice-cold 80% methanol (B129727) to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Transfer the supernatant, which contains the metabolites, to a new tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator.

  • Storage: Store the dried extracts at -80°C until analysis.

LC-MS Analysis

Untargeted metabolomic profiling will be performed using Liquid Chromatography-Mass Spectrometry (LC-MS) to achieve broad coverage of the metabolome.

  • Reconstitution: Reconstitute the dried extracts in a suitable solvent (e.g., 50% methanol).

  • Chromatography: Separate the metabolites using a reversed-phase chromatography column (e.g., C18) with a gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes to detect a wide range of metabolites.

  • Quality Control: Include pooled quality control (QC) samples, prepared by mixing a small aliquot from each sample, and inject them periodically throughout the analytical run to monitor system stability.

Data Processing and Analysis

The raw LC-MS data will be processed to identify and quantify metabolic features.

G A Raw LC-MS Data (.mzXML) B Peak Picking & Feature Detection A->B C Retention Time Correction B->C D Peak Alignment C->D E Feature Matrix (m/z, RT, Intensity) D->E F Statistical Analysis (Volcano Plot, Heatmap) E->F G Metabolite Annotation (MS/MS Libraries) F->G H Pathway Analysis G->H

Figure 2: LC-MS Data Analysis Workflow.
  • Pre-processing: Use software such as MZmine or XCMS for peak picking, retention time correction, and alignment to generate a feature matrix.

  • Statistical Analysis: Perform univariate (e.g., t-tests, ANOVA) and multivariate (e.g., Principal Component Analysis, PCA) statistical analyses to identify features that are significantly different between the experimental groups.

  • Metabolite Identification: Annotate the significant features by matching their m/z and fragmentation patterns (MS/MS) against spectral databases like HMDB or METLIN.

  • Pathway Analysis: Use tools like MetaboAnalyst or Ingenuity Pathway Analysis to map the identified metabolites onto known metabolic pathways to understand the biological implications of the observed changes.

Data Presentation

Quantitative data should be summarized in a clear and structured table to facilitate comparison between the treatment groups. The table should include the metabolite name, fold change relative to the control, and the statistical significance (p-value).

MetabolitePathwayFold Change (this compound vs. Control)p-valueFold Change (Cycloheximide vs. Control)p-value
L-ProlineAmino Acid Metabolism2.10.0081.80.012
L-TryptophanAmino Acid Metabolism1.90.0111.70.015
SpermidinePolyamine Metabolism-2.50.005-1.50.020
GlutathioneRedox Homeostasis-1.80.015-1.20.045
ATPEnergy Metabolism-2.20.007-2.00.009
LactateGlycolysis1.50.0211.30.033

Table 1: Hypothetical quantitative data from the comparative metabolomics study. Fold changes are represented as log2 values.

Visualization of Potential Metabolic Impact

Based on the potential mechanism of action of Piperolactam A (inhibition of aminoacyl-tRNA synthetases), a key affected area would likely be amino acid metabolism and related pathways. The following diagram illustrates a hypothetical signaling pathway that could be perturbed by this compound treatment.

G cluster_0 This compound Action cluster_1 Downstream Effects A This compound B Aminoacyl-tRNA Synthetases A->B Inhibition C Protein Synthesis B->C Decreased D Amino Acid Pool (e.g., Proline, Tryptophan) B->D Increased E Cell Growth & Proliferation C->E Inhibited F Energy Metabolism (ATP) C->F Affected

References

Safety Operating Guide

Proper Disposal of Piperolactam C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Piperolactam C is readily available. The following guidance is based on the general hazards associated with alkaloids and piperidine-containing compounds and should be supplemented by a comprehensive risk assessment conducted by qualified personnel in your institution. Always adhere to your institution's specific environmental health and safety (EHS) guidelines, as well as local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and promoting environmental responsibility.

Understanding the Potential Hazards

This compound is classified as an alkaloid. Alkaloids, as a class of compounds, can exhibit significant physiological effects and may be toxic.[1][2] While specific toxicity data for this compound is limited, it is prudent to handle it with a high degree of caution. Based on structurally similar compounds like piperidine, the potential hazards may include:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[3]

  • Irritation: May cause skin, eye, and respiratory tract irritation.[1]

  • Environmental Hazard: May be harmful to aquatic life.[3]

Personal Protective Equipment (PPE)

When handling this compound for disposal, the use of appropriate personal protective equipment is mandatory to minimize exposure.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat. A chemical-resistant apron may be necessary for larger quantities.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If there is a risk of generating dust or aerosols, a respirator may be required.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.

  • Waste Segregation and Collection:

    • Solid Waste: Collect pure this compound, and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled, and chemically compatible hazardous waste container.

    • Liquid Waste: If this compound is in solution, collect it in a dedicated, leak-proof, and chemically compatible container for hazardous liquid waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.

    • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, manage the container according to your institutional guidelines, which may involve defacing the label and disposing of it as regular laboratory glass or plastic waste.

    • Sharps: Any sharps, such as needles or broken glass, contaminated with this compound must be placed in a designated sharps container for hazardous waste.

  • Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols as determined by your institution.

    • Keep waste containers securely sealed when not in use.

    • Store the sealed waste containers in a designated and secure hazardous waste accumulation area, away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.

    • Do not attempt to dispose of this compound down the drain or in the regular trash.

Spill and Contamination Procedures

In the event of a spill, follow these steps:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the correct personal protective equipment.

  • Contain and Clean:

    • For solid spills, gently cover with a damp paper towel to avoid raising dust. Carefully scoop the material into a hazardous waste container.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. Place the absorbed material into a sealed hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and your institution's EHS office.

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Storage & Disposal start This compound Waste Generated solid_waste Solid Waste (Pure compound, contaminated labware) start->solid_waste liquid_waste Liquid Waste (Solutions, rinsates) start->liquid_waste sharps_waste Contaminated Sharps start->sharps_waste container_solid Seal in Labeled Hazardous Solid Waste Container solid_waste->container_solid container_liquid Seal in Labeled Hazardous Liquid Waste Container liquid_waste->container_liquid container_sharps Place in Hazardous Sharps Container sharps_waste->container_sharps storage Store in Designated Hazardous Waste Area container_solid->storage container_liquid->storage container_sharps->storage disposal Arrange Pickup by EHS or Licensed Contractor storage->disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Piperolactam C

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no specific Safety Data Sheet (SDS) available for Piperolactam C. The following guidance is based on safety protocols for structurally similar compounds, such as aristolactam alkaloids, and general best practices for handling potent, unknown chemical compounds. Researchers should exercise extreme caution and perform a thorough risk assessment before handling this compound.

This compound is a plant-derived alkaloid. While specific toxicity data is unavailable, related compounds, such as aristolactam I, are treated as toxic solids. Furthermore, aristolactams are structurally related to aristolochic acid, a known nephrotoxic and carcinogenic compound. Therefore, it is prudent to handle this compound as a potentially hazardous substance, implementing rigorous safety measures to minimize exposure.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is critical for the safe handling of this compound. The following table summarizes the recommended PPE based on the handling of similar hazardous alkaloids.

PPE ComponentSpecificationRecommended Use
Gloves Chemically resistant nitrile gloves (double-gloving recommended).Required for all handling activities, including preparation, weighing, administration, and disposal.
Gown Disposable, solid-front gown with back closure made of a non-absorbent material (e.g., polyethylene-coated polypropylene). Long sleeves with tight-fitting cuffs.Required for all procedures with a potential for contamination.
Eye/Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing.Required for all handling activities.
Respiratory Protection NIOSH-approved N95 or higher filtering facepiece respirator.Required when handling powders or when aerosols may be generated.

Operational Plan: Handling and Experimental Protocols

All work with this compound should be conducted in a designated controlled area, such as a certified chemical fume hood or a glove box, to prevent inhalation of airborne particles.

Step-by-Step Handling Procedure:

  • Preparation: Before beginning work, ensure the designated area is clean and equipped with all necessary materials, including absorbent pads, waste containers, and a spill kit.

  • PPE Donning: Put on all required PPE in the following order: gown, inner gloves, respiratory protection, eye and face protection, and outer gloves.

  • Weighing: If handling this compound as a solid, conduct weighing within a containment balance or a ventilated enclosure to minimize the generation of airborne dust.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.

  • Post-Handling: After completing the work, wipe down the work surface with an appropriate decontaminating solution. Remove PPE in the reverse order of donning, ensuring not to contaminate skin or clothing. Wash hands thoroughly with soap and water.

Disposal Plan

All waste materials contaminated with this compound, including gloves, gowns, absorbent pads, and excess chemical, must be treated as hazardous waste.

Step-by-Step Disposal Procedure:

  • Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Containerization: Use a primary container (e.g., a sealable bag) for immediate waste disposal within the work area. Place this primary container into a larger, durable, and sealed secondary container for storage.

  • Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Toxic").

  • Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Containment) cluster_post_handling Post-Handling cluster_disposal Disposal prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Solid Compound don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution decontaminate Decontaminate Work Surface prepare_solution->decontaminate collect_waste Collect in Labeled Hazardous Waste Container prepare_solution->collect_waste Waste Generated doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands store_waste Store in Designated Area collect_waste->store_waste dispose_waste Dispose via Institutional EHS store_waste->dispose_waste

Caption: Workflow for safe handling and disposal of this compound.

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Reactant of Route 1
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Reactant of Route 2
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